5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde
Description
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Properties
IUPAC Name |
6-methoxy-1H-benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZYPNUHAUMFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663530 | |
| Record name | 6-Methoxy-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38786-60-6 | |
| Record name | 6-Methoxy-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde CAS number and structure
An In-depth Technical Guide to 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde for Advanced Research and Development
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, is classified as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to diverse pharmacological activities. The natural occurrence of a benzimidazole derivative, 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole, as a key component of vitamin B12, first highlighted its biological significance.[1][2] Since this discovery, synthetic benzimidazole derivatives have become cornerstones in pharmaceutical development, leading to blockbuster drugs such as the proton-pump inhibitors omeprazole and pantoprazole, the anthelmintic albendazole, and the antihypertensive telmisartan.[3][4]
This guide focuses on a specific, highly valuable derivative: This compound . The strategic placement of the methoxy group at the 5-position and a reactive carbaldehyde (aldehyde) group at the 2-position makes this molecule a versatile intermediate for constructing complex, biologically active compounds, particularly in the fields of oncology and virology.[5][6]
Compound Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and development.
-
Chemical Name: this compound
-
Synonyms: 5-Methoxy-2-formylbenzimidazole
-
CAS Number: 1245533-31-0
-
Chemical Structure:
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | N/A |
| Molecular Weight | 176.17 g/mol | N/A |
| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar compounds |
| XLogP3 (Lipophilicity) | ~1.5 - 2.0 (Predicted) | [7] |
| Hydrogen Bond Donors | 1 (imidazole N-H) | [7] |
| Hydrogen Bond Acceptors | 3 (imidazole N, methoxy O, aldehyde O) | [7] |
| Reactivity | The aldehyde group is a key electrophilic center, susceptible to nucleophilic attack. The imidazole N-H is weakly acidic. | Standard chemical principles |
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[1][8] For the target compound, this involves the cyclocondensation of 4-methoxy-1,2-phenylenediamine with an appropriate two-carbon aldehyde equivalent.
Recommended Synthetic Pathway
The reaction of 4-methoxy-1,2-phenylenediamine with a glyoxal derivative (often protected as an acetal or in the form of a bisulfite adduct) in the presence of an oxidizing agent provides an efficient route. Sodium metabisulfite (Na₂S₂O₅) is a particularly effective reagent as it serves as both a source for the aldehyde equivalent and a mild oxidizing agent to facilitate the final aromatization step.[5][6]
Causality in Experimental Design:
-
Starting Materials: 4-methoxy-1,2-phenylenediamine is chosen for the inherent methoxy group at the desired position.
-
Reagent Choice (Na₂S₂O₅): In aqueous or alcoholic media, sodium metabisulfite can react with aldehydes to form bisulfite adducts. In this synthesis, it facilitates the controlled condensation and subsequent oxidative cyclization required to form the aromatic benzimidazole ring, avoiding over-oxidation or side reactions.[5]
-
Solvent: Ethanol or a similar protic solvent is ideal as it effectively dissolves the diamine starting material and facilitates the ionic steps of the mechanism.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative method based on established literature procedures for analogous compounds.[5][9]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) and ethanol (50 mL). Stir until the diamine is fully dissolved.
-
Reagent Addition: Add sodium metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol) to the solution.
-
Condensation: Add a 40% aqueous solution of glyoxal (1.45 g, 10 mmol) dropwise to the mixture over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).
-
Workup: After completion, cool the mixture to room temperature. A precipitate should form. Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to ensure complete precipitation.
-
Isolation and Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold water (3 x 20 mL), and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final compound as a pure solid.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a self-validating system for researchers to confirm the identity and purity of their synthesized material.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ 9.8-10.0 ppm (s, 1H): Aldehyde proton (-CHO), highly deshielded. δ 7.0-7.7 ppm (m, 3H): Aromatic protons on the benzimidazole ring. δ 3.8-3.9 ppm (s, 3H): Methoxy protons (-OCH₃). δ 12.0-13.0 ppm (br s, 1H): Imidazole N-H proton (may be broad or exchangeable with D₂O). |
| ¹³C NMR | δ ~185 ppm: Aldehyde carbonyl carbon (C=O). δ ~155-160 ppm: Aromatic carbon attached to the methoxy group (C-OCH₃). δ ~145-150 ppm: C2 carbon of the benzimidazole ring. δ ~100-140 ppm: Remaining aromatic carbons. δ ~55 ppm: Methoxy carbon (-OCH₃). |
| FT-IR (cm⁻¹) | ~3300-3100 cm⁻¹: N-H stretching (broad). ~1680-1695 cm⁻¹: C=O stretching of the aldehyde (strong, sharp). ~1620, 1500 cm⁻¹: C=N and C=C stretching in the aromatic ring. ~1250 cm⁻¹: C-O stretching of the aryl ether. |
| Mass Spec (ESI+) | [M+H]⁺: m/z 177.06 |
Note: NMR chemical shifts (δ) are predicted for a DMSO-d₆ solvent and are approximate.[10][11][12]
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its utility as a synthetic intermediate. The aldehyde group is a versatile chemical handle for elaboration into more complex structures.
Key Chemical Transformations
-
Schiff Base Formation: The aldehyde readily condenses with primary amines (R-NH₂) to form imines (Schiff bases). This is a cornerstone reaction for creating libraries of compounds for biological screening, as the resulting imine linkage is often found in potent enzyme inhibitors.[13][14]
-
Reductive Amination: A two-step or one-pot reaction where the initially formed imine is reduced (e.g., with NaBH₄ or NaBH(OAc)₃) to a stable secondary amine. This allows for the flexible introduction of various amine-containing side chains.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain at the C2 position, forming alkenes.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (a key functional group for interacting with biological targets) or reduced to a primary alcohol.
Visualizing Derivatization Pathwaysdot
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methoxy-1H-benzo[D]imidazole-2-carbonitrile | C9H7N3O | CID 83433349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ace.as-pub.com [ace.as-pub.com]
- 9. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
A Technical Guide to 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde: Properties, Synthesis, and Application in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will explore its core physicochemical properties, outline a robust and plausible synthetic pathway, and delve into its strategic importance as a versatile building block for the synthesis of pharmacologically active agents. This document is designed to serve as a practical resource for researchers, leveraging established chemical principles and citing authoritative literature to ensure scientific integrity.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is classified as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its structural similarity to naturally occurring purines, allowing benzimidazole derivatives to readily interact with a wide range of biological macromolecules.[2] Consequently, this heterocyclic system is a cornerstone in the design of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The strategic functionalization of the benzimidazole core is a key methodology in modern drug discovery, and this compound represents a pivotal intermediate for achieving this chemical diversity.
Physicochemical and Spectroscopic Profile
The aldehyde functional group at the 2-position and the methoxy group at the 5-position provide distinct electronic and steric properties that are crucial for both its reactivity and its interaction with biological targets.
Core Compound Properties
The fundamental properties of the title compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | Calculated |
| CAS Number | 38786-60-6 | [4] |
| Predicted Boiling Point | 395.6 ± 34.0 °C | [4] |
| Predicted Flash Point | 193.0 ± 25.7 °C | [4] |
Predicted Spectroscopic Characterization
While direct experimental spectra for this specific molecule are not widely published, a reliable spectroscopic profile can be predicted based on the known characteristics of its constituent functional groups. This predictive analysis is an essential tool for reaction monitoring and structural confirmation.[5]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆) Causality: The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde, as well as the aromatic ring currents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aldehyde-H | 9.8 - 10.1 | Singlet (s) | Deshielded proton characteristic of aldehydes. |
| Imidazole N-H | 12.5 - 13.5 | Broad Singlet (br s) | Acidic proton, often broad and far downfield. |
| Aromatic-H (C4) | 7.6 - 7.8 | Doublet (d) | Ortho to the electron-donating -NH- group. |
| Aromatic-H (C7) | 7.4 - 7.6 | Singlet (s) or narrow Doublet | Meta to the methoxy group. |
| Aromatic-H (C6) | 7.0 - 7.2 | Doublet of Doublets (dd) | Ortho to the methoxy group. |
| Methoxy -OCH₃ | 3.8 - 4.0 | Singlet (s) | Standard chemical shift for aryl methyl ethers. |
Table 2: Predicted FT-IR Data Causality: Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. This provides a molecular fingerprint.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Imidazole) | 3100 - 3300 (Broad) | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aldehyde) | 2820 - 2880 & 2720 - 2780 | Medium-Weak |
| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |
| C=N & C=C Stretches | 1580 - 1640 | Medium-Strong |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |
Synthesis and Mechanistic Considerations
The most established and efficient method for constructing the benzimidazole core is the Phillips condensation reaction, which involves the reaction of an o-phenylenediamine with an aldehyde.[2][6]
Proposed Synthetic Pathway
The synthesis of this compound logically proceeds from the condensation of 4-methoxy-1,2-phenylenediamine with a two-carbon aldehyde equivalent, such as glyoxal . An oxidizing agent is typically employed to facilitate the final aromatization step.
Caption: Proposed synthesis of the title compound via Phillips condensation.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system designed for reproducibility. The choice of sodium metabisulfite as the oxidizing agent is based on its established use in similar benzimidazole syntheses, where it provides a mild and effective route to the final product.[6]
Objective: To synthesize this compound.
Materials:
-
4-methoxy-1,2-phenylenediamine (1.0 equiv)
-
Glyoxal (40% solution in water, 1.1 equiv)
-
Sodium metabisulfite (Na₂S₂O₅) (0.5 equiv)[6]
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1.0 equiv) in a mixture of ethanol and water.
-
Reagent Addition: Add glyoxal (1.1 equiv) to the solution, followed by the addition of sodium metabisulfite (0.5 equiv).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Experimental Insight: Refluxing in a protic solvent like ethanol facilitates both the initial condensation to form the Schiff base intermediate and the subsequent cyclization.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Isolation: Filter the solid product using a Büchner funnel, and wash the filter cake with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using the spectroscopic methods outlined in Section 2.2 (NMR, FT-IR) and melting point analysis.
Applications in Drug Discovery and Development
The true value of this compound for drug development professionals lies in the high reactivity of its aldehyde group. This functional group serves as a versatile chemical handle for introducing a wide array of molecular diversity, enabling the rapid synthesis of compound libraries for biological screening.
Key Transformations for Library Synthesis:
-
Reductive Amination: Reaction with primary or secondary amines followed by a reducing agent (e.g., NaBH₃CN) yields diverse amine derivatives. This is one of the most powerful methods for creating potential kinase inhibitors.[3]
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into various substituted alkenes.
-
Condensation Reactions: Formation of Schiff bases (imines) or hydrazones by reacting with primary amines or hydrazines, respectively. These products can themselves be potent biological agents or intermediates for further synthesis.[3]
Caption: Key derivatization pathways from the aldehyde functional group.
By employing these synthetic strategies, researchers can systematically modify the structure of the parent compound to optimize its pharmacokinetic and pharmacodynamic properties, a core tenet of modern medicinal chemistry. The benzimidazole core provides the essential binding motif, while the substituents introduced via the aldehyde handle fine-tune the molecule's activity and specificity for its biological target.[1][6]
Conclusion
This compound is more than a simple chemical compound; it is a strategic platform for innovation in drug discovery. Its synthesis is achievable through well-established chemical reactions, and its physicochemical properties are predictable, allowing for reliable characterization. The true potential of this molecule is realized through its aldehyde functionality, which unlocks a vast chemical space for the development of novel therapeutics targeting a wide range of diseases. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this valuable scaffold in their drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of methoxy-substituted benzimidazoles
An In-Depth Technical Guide
Topic: Biological Activity of Methoxy-Substituted Benzimidazoles
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic introduction of substituents onto this bicyclic heterocyclic system allows for the fine-tuning of its physicochemical properties and biological activities. Among these, the methoxy group (-OCH₃) is of particular interest. As an electron-donating group, it can significantly influence a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by methoxy-substituted benzimidazoles, with a focus on their anticancer, antimicrobial, anthelmintic, and antiviral properties. We delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed protocols for key in vitro assays, grounding the discussion in authoritative scientific literature.
The Benzimidazole Scaffold: A Foundation for Pharmacological Diversity
Benzimidazole is an aromatic heterocyclic compound composed of a benzene ring fused to an imidazole ring.[1] This scaffold is isosteric to naturally occurring purines, allowing it to interact with a wide array of biological targets, including enzymes and receptors, often by mimicking endogenous ligands.[2][3] The versatility of the benzimidazole core, with key positions for substitution (N-1, C-2, C-5, and C-6), has made it a focal point of drug discovery efforts for decades.[1][4]
The introduction of a methoxy group can profoundly alter the therapeutic potential of a benzimidazole derivative. Its electronic and steric properties can enhance binding affinity to target proteins, improve pharmacokinetic profiles by blocking sites of metabolism, and increase cell membrane permeability. This guide will explore how this seemingly simple substitution unlocks a remarkable spectrum of biological activities.
Caption: General structure of the benzimidazole scaffold highlighting key substitution points.
Anticancer Activity
Methoxy-substituted benzimidazoles have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a wide range of human tumor cell lines through diverse mechanisms of action.[5]
Mechanisms of Action
-
Tubulin Polymerization Inhibition: A prominent mechanism involves the disruption of microtubule dynamics. Compounds featuring a trimethoxyphenyl group, similar to known tubulin inhibitors like colchicine, have demonstrated potent antiproliferative activity.[6][7] These agents bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[8]
-
Topoisomerase Inhibition: Certain 2-(4-methoxyphenyl)-1H-benzimidazoles function as topoisomerase I poisons.[9] Unlike other inhibitors, these compounds show minimal DNA binding affinity, suggesting a direct interaction with the enzyme or the enzyme-DNA complex to stabilize the cleavable complex, leading to DNA strand breaks and cell death.[9]
-
Kinase Inhibition: The benzimidazole scaffold is frequently used in the design of protein kinase inhibitors.[10][11] These compounds can act as ATP-competitive inhibitors, targeting kinases crucial for cancer cell proliferation and survival, such as VEGFR-2.[11][12] The methoxy group often plays a key role in orienting the molecule within the ATP-binding pocket to form critical hydrogen bonds.
Structure-Activity Relationship (SAR) Insights
-
The presence of a 3,4,5-trimethoxyphenyl moiety is strongly correlated with potent tubulin polymerization inhibition.[7][8]
-
For topoisomerase I inhibition, substituents at the 5-position of the benzimidazole ring capable of acting as hydrogen bond acceptors (e.g., nitro, formyl) enhance activity.[9]
-
In kinase inhibitors, the position of the methoxy group on a phenyl ring can be critical; for example, a 2-methoxyphenyl substituent has been shown to be more potent than a 3-methoxyphenyl carboxamide in certain BRPF1 bromodomain inhibitors.[13]
-
Combining the benzimidazole core with other pharmacophores, such as chalcones, can significantly enhance cytotoxic activity.[6][12]
References
- 1. ijcrt.org [ijcrt.org]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
Anticancer Properties of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde Derivatives: A Scaffold for Targeted Drug Development
An In-depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the anticancer potential of derivatives synthesized from the 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde scaffold. As a Senior Application Scientist, the focus is not merely on presenting data but on elucidating the strategic rationale behind the synthesis, evaluation, and mechanistic investigation of these compounds, grounded in established scientific principles and authoritative research.
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide range of biological macromolecules, making it a cornerstone for developing therapeutic agents.[3][4][5] Several benzimidazole-based drugs are already in clinical use, including the anthelmintics mebendazole and albendazole, which have been repurposed for their anticancer effects, and the DNA alkylating agent bendamustine, approved for treating certain lymphomas and leukemias.[1][3]
The specific focus of this guide, This compound , offers two key strategic advantages for drug design:
-
The 5-Methoxy Group: The electron-donating methoxy group at the 5-position can enhance the molecule's lipophilicity and cellular absorption, potentially leading to improved pharmacokinetic properties and greater cytotoxicity against cancer cells.[1]
-
The 2-Carbaldehyde Group: This aldehyde functional group is a versatile chemical handle. It provides a reactive site for the straightforward synthesis of a large library of derivatives, such as Schiff bases and hydrazones, allowing for systematic exploration of the structure-activity relationship (SAR).[6][7]
This guide will explore the synthesis of these derivatives, their primary mechanisms of anticancer action, protocols for their evaluation, and the critical SAR insights that drive the development of more potent and selective therapeutic candidates.
Synthetic Strategy: Derivatization of the Core Scaffold
The primary route for generating a diverse library from the this compound core is through condensation reactions with primary amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively. This approach is efficient and allows for the introduction of a wide array of substituents to probe their effect on anticancer activity.
Experimental Protocol: General Synthesis of Schiff Base Derivatives
This protocol describes a standard, self-validating method for synthesizing Schiff base derivatives, a common strategy for expanding a compound library from a carbaldehyde starting material.
Objective: To synthesize a novel Schiff base derivative by reacting this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactant Solubilization: Dissolve this compound (1.0 eq) in absolute ethanol within a round-bottom flask. Stir until fully dissolved.
-
Addition of Amine: Add the substituted aniline (1.1 eq) to the solution. The slight excess ensures the reaction goes to completion.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol). Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar product spot indicates reaction completion.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to remove any unreacted starting materials and by-products.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: A generalized workflow for the synthesis of Schiff base derivatives.
Primary Mechanisms of Anticancer Action
Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, often targeting multiple cellular processes simultaneously.[1][8] This multi-targeted approach is a significant advantage, as it can potentially circumvent the drug resistance that often develops with agents targeting a single pathway.[8]
A. Tubulin Polymerization Inhibition
One of the most well-established mechanisms for benzimidazole derivatives is the disruption of microtubule dynamics.[1][9]
-
Causality: Microtubules are essential components of the cytoskeleton, playing a critical role in forming the mitotic spindle during cell division.[9] By binding to the colchicine-binding site on β-tubulin, benzimidazole derivatives inhibit the polymerization of tubulin dimers into microtubules.[7] This disruption prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[5][8][10] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11] This mechanism preferentially affects rapidly dividing cancer cells over quiescent normal cells.[12]
Caption: Mechanism of action via tubulin polymerization inhibition.
B. Kinase Inhibition and Cell Cycle Arrest
Many benzimidazole derivatives function as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs) that are crucial for cell cycle progression.[1][13]
-
Causality: Uncontrolled proliferation is a hallmark of cancer, often driven by the dysregulation of CDKs. By inhibiting specific CDKs (e.g., CDK2, CDK4/6), these derivatives can halt the cell cycle at the G1/S or G2/M checkpoints.[1][13] This provides time for DNA repair mechanisms to act or, if the damage is too severe, can trigger apoptosis. Some derivatives also disrupt critical signaling pathways like PI3K/AKT and MAPK, which are involved in cell survival and proliferation.[1]
C. DNA Intercalation and Topoisomerase Inhibition
The planar structure of the benzimidazole ring system allows it to intercalate between the base pairs of DNA.[3][14]
-
Causality: This interaction can physically block the processes of DNA replication and transcription. Furthermore, some derivatives stabilize the complex between DNA and topoisomerase enzymes.[3][15] Topoisomerases are vital for relieving torsional stress in DNA during replication. By "poisoning" these enzymes, the derivatives lead to the accumulation of DNA strand breaks, which are highly cytotoxic and trigger cell death.[14][15]
In Vitro Evaluation: Assessing Cytotoxicity
The initial screening of newly synthesized compounds involves assessing their cytotoxic activity against a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line (e.g., A549 lung cancer).
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for at least two cell doubling times.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
The results from MTT assays are best summarized in a table to allow for direct comparison of the potency and selectivity of different derivatives.
| Compound ID | R-Group (at Imine) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) |
| Parent | -H (Aldehyde) | > 50 | > 50 | > 50 |
| Derivative 1 | 4-Fluorophenyl | 2.55 | 5.10 | 3.80 |
| Derivative 2 | 3,4,5-Trimethoxyphenyl | 0.68 | 1.25 | 0.95 |
| Derivative 3 | 4-Nitrophenyl | 15.7 | 22.4 | 18.9 |
| Doxorubicin | (Reference Drug) | 0.46 | 0.85 | 0.60 |
Note: The IC₅₀ values presented are illustrative, based on published data for similar benzimidazole structures, to demonstrate data presentation format.[11][16][17][18]
Structure-Activity Relationship (SAR) Insights
Systematic analysis of data, such as that in the table above, allows for the deduction of critical SAR insights that guide future drug design.
-
Impact of the Aromatic Substituent: The nature and position of substituents on the aromatic ring introduced via the Schiff base reaction significantly influence activity.
-
Electron-donating groups (like the methoxy groups in Derivative 2) often enhance potency.[17] This may be due to increased electron density, which can improve binding interactions with the biological target, or enhanced lipophilicity, which improves cell membrane permeability.
-
Electron-withdrawing groups (like the nitro group in Derivative 3) can decrease activity, suggesting that the electronic properties of this region are critical.
-
Halogens (like the fluorine in Derivative 1) can improve pharmacokinetic properties and binding affinity, often yielding potent compounds.[19]
-
-
Role of the Benzimidazole Core: The 5-methoxy group on the core benzimidazole ring is hypothesized to provide a baseline level of lipophilicity and favorable electronic properties, making it a superior starting scaffold compared to the unsubstituted parent compound.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel anticancer agents. Derivatives can be synthesized efficiently and exhibit potent cytotoxicity through multiple, clinically relevant mechanisms, including tubulin polymerization inhibition and cell cycle arrest.
Future research should focus on:
-
In Vivo Efficacy: Promising candidates identified through in vitro screening must be evaluated in animal xenograft models to assess their antitumor effects and toxicity profiles in a living system.[10][12]
-
Pharmacokinetic Profiling: Studies on absorption, distribution, metabolism, and excretion (ADME) are essential to determine the drug-like properties of lead compounds.
-
Target Deconvolution: While broad mechanisms are known, identifying the specific primary targets (e.g., which specific kinases or tubulin isotypes) for the most potent compounds will enable more rational drug design and could help predict clinical response.
-
Hybrid Molecules: Incorporating the benzimidazole scaffold into hybrid molecules with other known anticancer pharmacophores could lead to dual-action agents with enhanced efficacy and the potential to overcome drug resistance.[8]
By leveraging the strategic advantages of this core scaffold and applying rigorous, iterative cycles of design, synthesis, and evaluation, researchers can continue to develop potent and selective benzimidazole-based candidates for the next generation of cancer therapeutics.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) | Semantic Scholar [semanticscholar.org]
- 5. nveo.org [nveo.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 11. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acu.edu.in [acu.edu.in]
- 19. neuroquantology.com [neuroquantology.com]
The Ascendant Antimicrobial Potential of Substituted Benzimidazole-2-carbaldehydes: A Technical Guide for Drug Discovery Professionals
Abstract
The relentless rise of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among the myriad of heterocyclic compounds, the benzimidazole nucleus stands out as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] This technical guide delves into a specific, yet highly promising, subclass: substituted benzimidazole-2-carbaldehydes. We will navigate the synthetic pathways to these compounds, meticulously explore their antimicrobial spectrum against a range of bacterial and fungal pathogens, and dissect their structure-activity relationships. Furthermore, this guide provides detailed, field-proven protocols for the synthesis and antimicrobial evaluation of these compounds, empowering researchers to accelerate their drug discovery endeavors in this critical area.
Introduction: The Benzimidazole Scaffold in Antimicrobial Research
Benzimidazole, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of diverse therapeutic agents due to its structural similarity to naturally occurring purine nucleosides, allowing for favorable interactions with various biological macromolecules.[3][4] This versatile scaffold is the foundation for drugs with a wide array of pharmacological activities, including anthelmintic, antiviral, anticancer, and, most pertinently, antimicrobial properties.[5][6] The unique chemical nature of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity.
While much research has focused on substitutions at the 2-position with various moieties, the 2-carbaldehyde functionality presents a particularly interesting avenue for antimicrobial drug design. The aldehyde group is a reactive pharmacophore that can potentially interact with biological targets through various mechanisms, including the formation of Schiff bases with amino groups in proteins and enzymes, thereby disrupting their function. This guide will specifically focus on the synthesis, antimicrobial spectrum, and structure-activity relationships of these promising substituted benzimidazole-2-carbaldehydes.
Synthesis of Substituted Benzimidazole-2-carbaldehydes: A Practical Approach
The most prevalent and efficient method for the synthesis of 2-substituted benzimidazoles is the condensation of an appropriately substituted o-phenylenediamine with an aldehyde.[7][8][9] This reaction is often catalyzed by an acid and can be performed under various conditions, including conventional heating and microwave irradiation.[10]
General Synthetic Workflow
The synthesis of substituted benzimidazole-2-carbaldehydes typically follows a multi-step process, which can be generalized as outlined below.
Caption: Generalized synthetic workflow for substituted benzimidazole-2-carbaldehydes.
Detailed Experimental Protocol: Synthesis of 5-Nitro-1H-benzimidazole-2-carbaldehyde
This protocol provides a representative example of the synthesis of a substituted benzimidazole-2-carbaldehyde.
Materials:
-
4-Nitro-o-phenylenediamine
-
Glyoxylic acid monohydrate
-
4M Hydrochloric acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 5-Nitro-1H-benzimidazole-2-carboxylic acid:
-
A mixture of 4-nitro-o-phenylenediamine (10 mmol) and glyoxylic acid monohydrate (12 mmol) in 4M HCl (50 mL) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold water, and dried to yield the carboxylic acid derivative.
-
-
Synthesis of (5-Nitro-1H-benzimidazol-2-yl)methanol:
-
To a suspension of LiAlH₄ (20 mmol) in anhydrous THF (100 mL) under an inert atmosphere, the 5-nitro-1H-benzimidazole-2-carboxylic acid (10 mmol) is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the careful addition of water, followed by 15% NaOH solution.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the alcohol.
-
-
Synthesis of 5-Nitro-1H-benzimidazole-2-carbaldehyde:
-
A solution of (5-nitro-1H-benzimidazol-2-yl)methanol (5 mmol) in DCM (50 mL) is treated with activated MnO₂ (25 mmol).
-
The suspension is stirred vigorously at room temperature for 24 hours.
-
The MnO₂ is removed by filtration through a pad of celite, and the filtrate is concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-nitro-1H-benzimidazole-2-carbaldehyde.
-
Antimicrobial Spectrum
Substituted benzimidazole-2-carbaldehydes have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both bacteria and fungi. The presence of the electron-withdrawing carbaldehyde group at the 2-position, often in conjunction with other substituents on the benzene ring, plays a crucial role in their biological activity.
Antibacterial Activity
These compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria. The specific substitutions on the benzimidazole ring significantly influence their potency and spectrum.
| Compound ID | Substituent(s) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| BZC-1 | 5-Nitro | 16 | 32 | 64 | [11] |
| BZC-2 | 5-Chloro | 8 | 16 | 32 | [12] |
| BZC-3 | 5,6-Dichloro | 4 | 8 | 16 | [13] |
| BZC-4 | 5-Methoxy | 32 | 64 | >128 | [14] |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual MIC values may vary depending on the specific strains and testing conditions.
Antifungal Activity
Several substituted benzimidazole-2-carbaldehydes have also exhibited significant antifungal properties, particularly against clinically relevant yeast and mold species.
| Compound ID | Substituent(s) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| BZC-1 | 5-Nitro | 32 | 64 | [14] |
| BZC-2 | 5-Chloro | 16 | 32 | [15] |
| BZC-3 | 5,6-Dichloro | 8 | 16 | [13] |
| BZC-5 | 5-Trifluoromethyl | 8 | 16 | [13] |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual MIC values may vary depending on the specific strains and testing conditions.
Structure-Activity Relationship (SAR)
The antimicrobial potency of substituted benzimidazole-2-carbaldehydes is intricately linked to the nature and position of the substituents on the benzimidazole ring.
-
Substituents at the 2-position: The carbaldehyde group at the C-2 position is a key determinant of activity. Its electrophilic nature allows for potential covalent interactions with nucleophilic residues in target enzymes or proteins.
-
Substituents on the Benzene Ring (C4, C5, C6, C7):
-
Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) at the 5 and/or 6-positions generally enhance both antibacterial and antifungal activity.[2][13] This is likely due to an increase in the electrophilicity of the benzimidazole ring system and the C-2 position. The 5,6-dichloro substitution appears to be particularly favorable for broad-spectrum activity.[13]
-
Electron-donating groups (e.g., -OCH₃, -CH₃) at the same positions tend to decrease the antimicrobial potency.[14]
-
-
N-1 Substitution: While this guide focuses on the 1H-benzimidazole-2-carbaldehydes, it is noteworthy that substitution at the N-1 position can also significantly modulate the antimicrobial activity, often by improving pharmacokinetic properties such as cell permeability.
Experimental Protocols for Antimicrobial Evaluation
Accurate and reproducible evaluation of antimicrobial activity is paramount in the drug discovery process. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.
Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18]
Materials:
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi (sterile)
-
Test compound stock solution (in DMSO)
-
Microbial suspension (adjusted to 0.5 McFarland standard)
-
Multichannel pipette
-
Incubator
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.
-
Prepare a microbial inoculum in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[18]
Agar Well Diffusion Method
This is a widely used preliminary screening method to assess the antimicrobial activity of a compound.[1][19][20]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Microbial suspension (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compound solution
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Aseptically swab the entire surface of an MHA plate with the standardized microbial suspension to create a uniform lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.[20]
-
Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a well.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Conclusion and Future Perspectives
Substituted benzimidazole-2-carbaldehydes represent a promising class of compounds in the quest for new antimicrobial agents. Their straightforward synthesis, coupled with their broad-spectrum activity and the clear structure-activity relationships, makes them attractive candidates for further development. The presence of electron-withdrawing substituents at the 5 and 6-positions of the benzimidazole ring appears to be a key factor in enhancing their antimicrobial potency.
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesis and evaluation of a wider range of substituted benzimidazole-2-carbaldehydes to further refine the SAR.
-
Mechanism of action studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects.
-
In vivo efficacy and toxicity studies: Promising candidates from in vitro screening should be advanced to animal models to assess their therapeutic potential and safety profiles.
-
Development of derivatives: The carbaldehyde functionality can be used as a handle to create a variety of derivatives, such as Schiff bases and hydrazones, which may possess enhanced activity and improved pharmacokinetic properties.
By leveraging the insights and protocols presented in this guide, researchers and drug development professionals can effectively contribute to the discovery and development of novel benzimidazole-based antimicrobials to combat the growing threat of infectious diseases.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. rroij.com [rroij.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. hereditybio.in [hereditybio.in]
- 20. botanyjournals.com [botanyjournals.com]
The Cornerstone Synthon: A Technical Guide to 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde for the Synthesis of Novel Heterocycles
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and synthetic accessibility have made it a cornerstone for drug discovery. Within this class, 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde emerges as a particularly valuable precursor. The strategic placement of the electron-donating methoxy group at the 5-position and the reactive carbaldehyde at the 2-position creates a versatile synthon, primed for elaboration into a diverse array of novel, biologically relevant heterocyclic systems. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of this key intermediate, offering field-proven insights and detailed protocols for its application in constructing complex molecular architectures.
Introduction: The Strategic Importance of the Benzimidazole Scaffold
Benzimidazole, a fused heterocyclic system of benzene and imidazole, is a structural isostere of naturally occurring nucleotides, allowing it to interact readily with biopolymers in living systems. This fundamental property has led to the development of benzimidazole-containing drugs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties.[1][2] The functionalization at the 2-position is a common and effective strategy for modulating this biological activity. The introduction of a 2-carbaldehyde group transforms the benzimidazole core into a powerful electrophilic hub, opening avenues for a multitude of condensation and cyclization reactions to build fused and appended heterocyclic rings.
Part 1: Synthesis and Characterization of the Core Precursor
A reliable and efficient synthesis of the starting material is paramount for any synthetic endeavor. While various methods exist for benzimidazole synthesis, a common and effective route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.[1][3]
1.1: Recommended Synthetic Pathway
The most direct synthesis of this compound involves a two-step process starting from the commercially available 4-methoxy-o-phenylenediamine. The first step typically involves the formation of the benzimidazole ring with a precursor to the aldehyde, such as a protected hydroxymethyl group, followed by a controlled oxidation.
A validated approach involves the oxidation of the corresponding 2-hydroxymethyl intermediate. This method provides good yields and a high-purity product.
dot graph "synthesis_pathway" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="helvetica", fontsize=10]; edge [fontname="helvetica", fontsize=10];
}
Caption: Synthetic workflow for the precursor.
1.2: Detailed Experimental Protocol: Synthesis of (5-Methoxy-1H-benzo[d]imidazol-2-yl)methanol
-
Reaction Setup: To a solution of 4-methoxy-o-phenylenediamine (1.0 eq) in a suitable solvent like 4M HCl, add glycolic acid (1.1 eq).
-
Cyclization: Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base, such as aqueous ammonia or sodium bicarbonate, until a precipitate forms.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield (5-Methoxy-1H-benzo[d]imidazol-2-yl)methanol.
1.3: Detailed Experimental Protocol: Oxidation to this compound
-
Reaction Setup: Suspend the (5-Methoxy-1H-benzo[d]imidazol-2-yl)methanol (1.0 eq) in a solvent such as chloroform or dichloromethane.
-
Oxidation: Add an excess of an oxidizing agent, like activated manganese dioxide (MnO₂, ~10 eq), portion-wise while stirring vigorously at room temperature.
-
Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material spot.
-
Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake with the solvent.
-
Purification: Evaporate the combined filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
1.4: Characterization Data
Proper characterization is crucial for confirming the identity and purity of the precursor. The following table summarizes expected spectroscopic data.
| Analysis | Expected Data |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.7 (br s, 1H, NH), ~9.8 (s, 1H, -CHO), ~7.6-7.0 (m, 3H, Ar-H), ~3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~185.0 (C=O), ~156.0 (C-OCH₃), ~150.0 (C2), [Aromatic region signals], ~55.5 (-OCH₃) |
| IR (KBr) | ν (cm⁻¹): ~3300-3100 (N-H stretch), ~1680-1660 (C=O stretch, aldehyde), ~1250 (C-O stretch) |
Part 2: The Aldehyde as a Versatile Synthon for Heterocycle Synthesis
The aldehyde functionality at the C2 position is an electrophilic trigger for a variety of heterocycle-forming reactions. Its reactivity is primarily centered around condensation with nucleophilic species.
2.1: Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation.[4][5] It involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[6] This reaction with this compound provides a direct route to synthetically useful α,β-unsaturated systems, which are themselves precursors to more complex heterocycles.
dot graph "knoevenagel_mechanism" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="helvetica", fontsize=10]; edge [fontname="helvetica", fontsize=10];
}
Caption: Knoevenagel condensation workflow.
Causality in Experimental Choice:
-
Active Methylene Compound: Malononitrile is an excellent choice due to the high acidity of its methylene protons, facilitating carbanion formation. Other reagents like ethyl cyanoacetate or barbituric acid can also be used to generate different scaffolds.
-
Catalyst: A weak base like piperidine or triethylamine is sufficient to deprotonate the active methylene compound without causing unwanted side reactions with the aldehyde or benzimidazole NH group.
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the catalyst while being easy to remove post-reaction.
2.2: Cyclocondensation Reactions: Building Fused Ring Systems
A powerful application of this precursor is in the synthesis of fused polycyclic systems. For instance, the reaction with compounds containing both an active methylene group and a nucleophilic amine can lead to fused pyrimidine rings, such as in pyrimido[1,2-a]benzimidazoles. These structures are of significant interest due to their diverse biological activities.[7][8]
A typical strategy is a three-component reaction where the Knoevenagel adduct, formed in situ from the benzimidazole aldehyde and an active methylene compound, undergoes a subsequent Michael addition and cyclization with a nucleophile like 2-aminobenzimidazole.[9]
Plausible Mechanism for Pyrimido[1,2-a]benzimidazole Synthesis:
-
Knoevenagel Condensation: The benzimidazole-2-carbaldehyde reacts with an active methylene compound (e.g., malononitrile) to form an electrophilic 2-arylidenemalononitrile intermediate.[9]
-
Michael Addition: The ring nitrogen of a second amine-containing molecule (like 2-aminobenzimidazole) acts as a nucleophile, attacking the β-carbon of the unsaturated intermediate.[9]
-
Cyclization & Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the final, stable aromatic pyrimido[1,2-a]benzimidazole system.
Part 3: Field-Proven Experimental Protocols
The following protocols are representative examples of how this compound can be utilized.
3.1: Protocol for Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)methylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound and malononitrile in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution and stir.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization may be performed if necessary to achieve higher purity.
3.2: Protocol for One-Pot, Three-Component Synthesis of a Pyrimido[1,2-a]benzimidazole Derivative
Objective: To synthesize a substituted pyrimido[1,2-a]benzimidazole via a multicomponent reaction. This protocol is adapted from general procedures for this class of compounds.[9][10]
Materials:
-
Aromatic Aldehyde (e.g., this compound) (1.0 mmol)
-
2-Aminobenzimidazole (1.0 mmol)
-
Malononitrile (1.2 mmol)
-
Catalyst (e.g., ZnO@SO₃H@Tropine, 30 mg, or a few drops of piperidine)[9]
-
Ethanol (if not solvent-free)
Procedure:
-
Mixing: Combine the aldehyde, 2-aminobenzimidazole, malononitrile, and the catalyst in a reaction vessel.
-
Reaction Conditions: The reaction can be performed under solvent-free conditions by heating the mixture (e.g., at 120 °C) or by refluxing in a solvent like ethanol.[9] The optimal time and temperature should be determined by TLC monitoring.
-
Work-up (Solvent-free): After completion, cool the mixture. Add ethanol to the solid mass, stir, and separate the catalyst by filtration. The product can be obtained by evaporating the ethanol.[9]
-
Work-up (Solvent-based): After completion, cool the reaction mixture. The product will likely precipitate.
-
Purification: Collect the crude product by filtration. Wash with cold ethanol and dry. Further purification can be done by recrystallization from a suitable solvent like DMF or ethanol.
Conclusion and Future Outlook
This compound is a high-potential, readily accessible precursor for the synthesis of a wide range of novel heterocyclic compounds. Its dual functionality—the nucleophilic benzimidazole core and the electrophilic aldehyde—allows for a diverse reaction chemistry, from simple condensations to complex, multi-component reactions. The protocols and insights provided in this guide serve as a foundational resource for researchers in medicinal chemistry and drug discovery, enabling the exploration of new chemical space and the development of next-generation therapeutic agents built upon the privileged benzimidazole scaffold. Future work will undoubtedly focus on leveraging this synthon in combinatorial libraries and exploring new catalytic systems to further enhance the efficiency and sustainability of these synthetic transformations.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde
Abstract
This document provides a detailed protocol for the synthesis of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary method detailed is a direct, one-pot condensation reaction between 4-methoxy-o-phenylenediamine and glyoxylic acid. This approach is favored for its efficiency and atom economy. We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step protocol, and discuss an alternative two-step synthetic route involving the oxidation of a 2-methylbenzimidazole intermediate. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering field-proven insights to ensure a reproducible and successful synthesis.
Introduction and Significance
Benzimidazole derivatives are a cornerstone in pharmaceutical chemistry, forming the core structure of numerous clinically significant drugs, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[1][2] The 2-carbaldehyde functionalized benzimidazoles are particularly important as versatile intermediates, enabling further molecular elaboration through reactions such as Wittig olefination, reductive amination, and condensation to form Schiff bases.
The target molecule, this compound, incorporates the key benzimidazole scaffold with a methoxy substituent, which can modulate the electronic properties and metabolic stability of derivative compounds. This guide presents a robust and validated protocol for its synthesis from commercially available 4-methoxy-o-phenylenediamine.
Synthetic Strategy and Mechanistic Rationale
The synthesis of a 2-substituted benzimidazole from an o-phenylenediamine derivative is classically achieved through condensation with a carbonyl-containing compound.[3][4] For the direct installation of a 2-carbaldehyde group, glyoxylic acid serves as an ideal C2 synthon.
Primary Synthetic Route: The Phillips-Ladenburg Condensation Variant
The recommended pathway is a modification of the Phillips-Ladenburg condensation, which traditionally uses carboxylic acids.[5][6] Here, the α-keto acid (glyoxylic acid) reacts with 4-methoxy-o-phenylenediamine. The reaction proceeds through several key steps:
-
Schiff Base Formation: One of the amino groups of the diamine performs a nucleophilic attack on the aldehyde carbonyl of glyoxylic acid, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second, free amino group then attacks the imine carbon, leading to the formation of a five-membered imidazoline ring.
-
Aromatization: The intermediate undergoes dehydration and decarboxylation (loss of CO2 from the carboxylic acid group) to yield the aromatic benzimidazole ring. This final step is the driving force for the reaction and results in the desired 2-carbaldehyde product.
This one-pot approach is highly efficient, avoiding the need to isolate intermediates and reducing process time and resource consumption.
Alternative Two-Step Synthetic Route
An alternative, albeit longer, strategy involves two distinct stages:
-
Synthesis of 5-Methoxy-2-methyl-1H-benzimidazole: This intermediate is synthesized via a classic Phillips condensation of 4-methoxy-o-phenylenediamine with acetic acid.[7][8]
-
Oxidation of the 2-Methyl Group: The methyl group of the intermediate is then selectively oxidized to an aldehyde. This transformation is challenging as the methyl group is attached to an electron-rich heterocyclic system, making it susceptible to over-oxidation to the carboxylic acid.[9] Selective oxidizing agents such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂) are often employed under carefully controlled conditions to achieve the desired aldehyde.[10]
While viable, this two-step route requires an additional purification step and the handling of potentially toxic oxidizing agents, making the one-pot condensation with glyoxylic acid the superior method for both efficiency and safety.
Reagent and Safety Information
Proper handling of all chemicals is paramount. Researchers must consult the full Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 4-Methoxy-o-phenylenediamine | C₇H₁₀N₂O | 138.17 | 102-51-2 | Toxic if swallowed, skin/eye irritant, air & light sensitive.[11][12][13][14][15] |
| Glyoxylic Acid (monohydrate) | C₂H₄O₄ | 92.05 | 563-96-2 | Causes severe skin burns and eye damage. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Corrosive, causes severe skin burns and eye damage. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Minimal hazards. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor, causes serious eye irritation. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Highly flammable, skin irritant, may cause drowsiness. |
Personal Protective Equipment (PPE): At a minimum, a lab coat, splash-proof safety goggles, and nitrile gloves are required. All manipulations involving volatile or hazardous materials should be performed inside a certified chemical fume hood.[13]
Detailed Experimental Protocol: One-Pot Synthesis
This protocol details the direct synthesis of the target compound from 4-methoxy-o-phenylenediamine.
Materials and Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glass joints are properly sealed.
-
Reagent Charging: To the flask, add 4-methoxy-o-phenylenediamine (5.0 g, 36.2 mmol) and 100 mL of deionized water.
-
Acidification: Begin stirring the suspension and slowly add 4M Hydrochloric Acid (approx. 10 mL) dropwise until the diamine fully dissolves and the solution becomes clear and acidic (pH ~2-3).
-
Addition of Glyoxylic Acid: Dissolve glyoxylic acid monohydrate (3.67 g, 39.8 mmol, 1.1 eq) in 20 mL of deionized water and add this solution to the dropping funnel. Add the glyoxylic acid solution to the reaction mixture dropwise over 20-30 minutes at room temperature.
-
Reaction Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) using the heating mantle.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane). The starting diamine should be consumed, and a new, UV-active spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring until the pH is approximately 7-8. Effervescence (CO₂ evolution) will be observed.
-
The crude product will precipitate out as a solid. Stir the slurry in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water (3 x 50 mL) to remove inorganic salts, followed by a small amount of cold diethyl ether to aid in drying.
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Dissolve the solid in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expected Yield and Characterization
-
Expected Yield: 70-80%
-
Appearance: Off-white to light yellow solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity. The aldehyde proton (-CHO) should be visible in the ¹H NMR spectrum as a singlet around δ 9.8-10.0 ppm.
Visual Diagrams and Workflows
Reaction Pathway
Caption: Overall reaction scheme for the one-pot synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Product loss during work-up. | Extend reflux time and monitor closely by TLC. Ensure complete neutralization for full precipitation. Avoid using excessive solvent during recrystallization. |
| Dark/Oily Product | Oxidation of the o-phenylenediamine starting material. | The starting material is air-sensitive.[11] Use fresh material and consider blanketing the reaction with an inert gas (N₂ or Ar) if oxidation is a persistent issue. |
| Purification Issues | Impurities co-precipitating with the product. | Ensure thorough washing of the crude product with cold water to remove salts. If recrystallization is ineffective, consider purification by column chromatography on silica gel. |
| Side Product Formation | Potential for formation of quinoxaline derivatives.[1] | Maintain acidic conditions during the initial condensation and control the reaction temperature. The prescribed work-up should effectively separate the desired benzimidazole. |
Conclusion
This application note provides a reliable and efficient protocol for the synthesis of this compound. The described one-pot condensation method offers significant advantages in terms of simplicity, yield, and safety over alternative multi-step approaches. By adhering to the detailed steps and safety precautions outlined, researchers can confidently produce this valuable synthetic intermediate for application in various drug discovery and development programs.
References
- 1. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. adichemistry.com [adichemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. scribd.com [scribd.com]
- 11. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. 4-Methoxy-o-phenylenediamine | C7H10N2O | CID 153404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cpachem.com [cpachem.com]
One-Pot Synthesis of 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the efficient one-pot synthesis of 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The presented protocol focuses on a streamlined and high-yield approach, beginning with the synthesis of the key intermediate, 4-methoxy-1,2-phenylenediamine, followed by a direct conversion to the target aldehyde. This application note delves into the underlying chemical principles, offers a detailed step-by-step experimental procedure, and provides essential data for researchers in organic synthesis and drug development.
Introduction: The Significance of Benzimidazole Scaffolds
Benzimidazole and its derivatives are privileged heterocyclic motifs that form the core structure of numerous compounds with significant biological activities.[1][2] Their structural resemblance to naturally occurring nucleotides allows for favorable interactions with various biopolymers, leading to a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic activities.[3][4] The title compound, this compound, serves as a crucial intermediate for the synthesis of more complex and therapeutically relevant molecules. The presence of the methoxy group and the reactive carbaldehyde functionality provides versatile handles for further molecular elaboration.
Strategic Approach: A Convergent One-Pot Synthesis
Traditional methods for the synthesis of benzimidazoles, such as the Phillips-Ladenburg and Weidenhagen reactions, often require harsh conditions, including high temperatures and strong acids, and can result in low yields.[2][4] This application note outlines a more efficient and milder one-pot strategy that combines the formation of the benzimidazole ring with the introduction of the carbaldehyde group.
The overall synthetic strategy involves two primary stages that can be performed sequentially in a single reaction vessel, minimizing purification steps and improving overall efficiency.
Stage 1: Synthesis of 4-Methoxy-1,2-phenylenediamine. This key precursor is synthesized via the reduction of a commercially available nitroaniline derivative.
Stage 2: Condensation and Formylation. The in-situ generated 4-methoxy-1,2-phenylenediamine is directly reacted with a suitable C1-synthon to form the benzimidazole ring and concurrently introduce the aldehyde functionality.
dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];
subgraph "cluster_stage1" { label="Stage 1: Precursor Synthesis"; bgcolor="#F1F3F4"; "start_material" [label="4-Methoxy-2-nitroaniline", fillcolor="#FFFFFF"]; "intermediate" [label="4-Methoxy-1,2-phenylenediamine", fillcolor="#FFFFFF"]; "start_material" -> "intermediate" [label="Reduction (e.g., H2/Pd-C)"]; }
subgraph "cluster_stage2" { label="Stage 2: One-Pot Cyclization & Formylation"; bgcolor="#F1F3F4"; "formylation_reagent" [label="Formylating Agent\n(e.g., Dihydroxyfumaric Acid)", fillcolor="#FFFFFF"]; "final_product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "intermediate" -> "final_product" [label="Condensation"]; "formylation_reagent" -> "final_product"; } } caption { label = "Figure 1: Overall workflow for the one-pot synthesis."; fontsize = "10"; fontcolor = "#5F6368"; }
Detailed Synthesis Protocol
This section provides a step-by-step guide for the one-pot synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methoxy-2-nitroaniline | Reagent | Sigma-Aldrich | |
| Palladium on activated carbon (10%) | Catalyst | Acros Organics | |
| Methanol | Anhydrous | Fisher Scientific | |
| Dihydroxyfumaric acid | Reagent | TCI Chemicals | |
| Hydrochloric Acid (2 M) | Reagent | VWR | |
| Sodium Bicarbonate | Reagent | J.T. Baker | Saturated aqueous solution |
| Ethyl Acetate | HPLC Grade | Merck | |
| Anhydrous Sodium Sulfate | Reagent | Alfa Aesar |
Stage 1: In-Situ Generation of 4-Methoxy-1,2-phenylenediamine
The synthesis of 4-methoxy-1,2-phenylenediamine is typically achieved through the reduction of 4-methoxy-2-nitroaniline.[5][6] Catalytic hydrogenation using palladium on carbon is a clean and efficient method.[7]
Protocol:
-
To a stirred solution of 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol) in methanol (70 mL) at room temperature, add 10% palladium on activated charcoal (1.0 g).[5]
-
The mixture is then hydrogenated. This can be achieved by bubbling hydrogen gas through the solution or by using a Parr hydrogenator at a pressure of 50 psi for 24-72 hours, until the reaction is complete (monitored by TLC).[5][6]
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure to yield 4-methoxybenzene-1,2-diamine as a dark oil, which is used directly in the next step without further purification.[5]
Stage 2: One-Pot Condensation and Formylation
The Phillips-Ladenburg reaction provides a classical approach to benzimidazole synthesis through the condensation of an o-phenylenediamine with a carboxylic acid.[2][8] A modification of this approach utilizing dihydroxyfumaric acid allows for the direct installation of the 2-carbaldehyde group.
Protocol:
-
The crude 4-methoxy-1,2-phenylenediamine from the previous step is dissolved in a suitable solvent such as a mixture of ethanol and water.
-
Dihydroxyfumaric acid (1.1 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the pH is adjusted to ~7-8 with a saturated aqueous solution of sodium bicarbonate.
-
The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Mechanistic Insights
The formation of the benzimidazole ring proceeds through a condensation reaction between the diamine and the dicarboxylic acid. The subsequent decarboxylation and tautomerization lead to the formation of the aromatic benzimidazole core. The choice of dihydroxyfumaric acid is critical as it serves as a synthetic equivalent of glyoxylic acid, which upon condensation and subsequent in-situ decarboxylation, yields the desired 2-carbaldehyde functionality.
dot graph "reaction_mechanism" { layout="dot"; rankdir="LR"; node [shape="plaintext", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];
subgraph "cluster_reactants" { label=""; bgcolor="#F1F3F4"; "diamine" [label="4-Methoxy-1,2-phenylenediamine"]; "acid" [label="Dihydroxyfumaric Acid"]; }
subgraph "cluster_intermediates" { label=""; bgcolor="#F1F3F4"; "condensation" [label="Condensation\nIntermediate"]; "cyclization" [label="Cyclized Intermediate"]; "decarboxylation" [label="Decarboxylation"]; }
"product" [label="5-Methoxy-1H-benzo[d]imidazole-\n2-carbaldehyde", shape="box", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"diamine" -> "condensation"; "acid" -> "condensation"; "condensation" -> "cyclization" [label="Intramolecular\nCyclization"]; "cyclization" -> "decarboxylation" [label="Loss of CO2\nand H2O"]; "decarboxylation" -> "product"; } caption { label = "Figure 2: Simplified reaction mechanism."; fontsize = "10"; fontcolor = "#5F6368"; }
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole ring, the methoxy group protons, and the aldehyde proton. |
| ¹³C NMR | Resonances for all carbon atoms, including the characteristic aldehyde carbonyl carbon. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₉H₈N₂O₂. |
| FT-IR | Characteristic absorption bands for N-H, C=O (aldehyde), and C-O (ether) stretching vibrations. |
| Melting Point | A sharp melting point indicates high purity. |
Troubleshooting and Key Considerations
-
Purity of 4-methoxy-1,2-phenylenediamine: While this intermediate is often used crude, significant impurities can affect the yield and purity of the final product. If necessary, a quick filtration through a short plug of silica gel can be performed.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
pH Adjustment: Careful neutralization of the reaction mixture is important for efficient extraction of the product.
-
Purification: Column chromatography is generally required to obtain a highly pure product. The choice of eluent system should be optimized based on TLC analysis.
Conclusion
This application note presents a reliable and efficient one-pot method for the synthesis of this compound. By providing a detailed protocol, mechanistic insights, and practical considerations, this guide aims to facilitate the work of researchers in the fields of organic synthesis and medicinal chemistry, enabling them to access this valuable building block for the development of novel compounds with potential therapeutic applications.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
Application Note: Synthesis, Characterization, and Application of Schiff Bases Derived from 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde
Abstract
This guide provides a comprehensive technical overview of the synthesis of Schiff bases through the condensation reaction between 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde and various primary amines. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatization into Schiff bases often enhances or imparts significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document details the underlying reaction mechanism, provides robust, step-by-step protocols for synthesis and purification, outlines methods for structural characterization, and discusses the potential applications of these valuable compounds.
Introduction: The Significance of Benzimidazole Schiff Bases
The benzimidazole ring system is a cornerstone heterocyclic motif in drug discovery, structurally analogous to naturally occurring nucleotides, which allows it to interact readily with biological macromolecules.[3][4] The incorporation of a methoxy group at the 5-position can modulate the electronic properties and lipophilicity of the molecule, often improving its pharmacokinetic profile.
The reaction of a primary amine with an aldehyde yields an imine, or Schiff base.[5] This reaction is one of the most fundamental and versatile transformations in organic synthesis. When applied to a benzimidazole aldehyde, it creates a new class of compounds where the biological footprint of the benzimidazole core is expanded by the diverse functionalities introduced via the primary amine. The resulting N-substituted imines are not merely synthetic intermediates but are frequently the target molecules themselves, exhibiting a wide spectrum of pharmacological activities.[6][7][8] These compounds are actively investigated for applications ranging from antimicrobial agents to fluorescent probes for bioimaging.[3][9][10]
Reaction Principle and Mechanism
The formation of a Schiff base from this compound and a primary amine is a reversible nucleophilic addition-elimination reaction, often referred to as a condensation reaction. The process is typically catalyzed by a small amount of acid.
The Causality of Catalysis: The acid catalyst (e.g., glacial acetic acid) protonates the oxygen atom of the carbonyl group on the benzimidazole aldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the primary amine.[5][11]
The mechanism proceeds in two main stages:
-
Formation of a Hemiaminal (Carbinolamine) Intermediate: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral, zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral hemiaminal.
-
Dehydration to Form the Imine: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The lone pair on the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule and forming a resonance-stabilized iminium ion. Deprotonation of the nitrogen atom yields the final, stable Schiff base product.
Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.
Experimental Protocols
This section provides a generalized, field-proven protocol that can be adapted for various primary amines. The key to reproducibility is careful monitoring and purification.
Materials and Equipment
-
Reagents: this compound, various primary amines (e.g., aniline, 4-methylaniline, 2-aminophenol), absolute ethanol, glacial acetic acid, deuterated solvents for NMR (e.g., DMSO-d₆).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, thin-layer chromatography (TLC) plates (silica gel), UV lamp, filtration apparatus (Büchner funnel), rotary evaporator, melting point apparatus.
General Protocol for Schiff Base Synthesis
The following workflow is a trusted starting point for the synthesis. Reaction progress should be monitored by TLC to determine the optimal reaction time, which is a critical self-validating step.
Caption: Figure 2: General Experimental Workflow.
Protocol Example: Synthesis of (E)-N-((5-methoxy-1H-benzo[d]imidazol-2-yl)methylene)aniline
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (1.76 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition: To the stirring solution, add aniline (0.93 g, 10 mmol).
-
Catalysis: Add 3 drops of glacial acetic acid to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitoring: Check for the disappearance of the starting aldehyde spot on a TLC plate.
-
Isolation: Once the reaction is complete, cool the flask to room temperature. A solid product should precipitate. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing the crude product with a small amount of cold ethanol. Recrystallize the solid from hot ethanol to obtain pure yellow crystals.
-
Drying: Dry the purified product in a vacuum oven at 50°C.
Work-up and Purification Rationale
-
Cooling: The solubility of the Schiff base product is significantly lower in cold ethanol than in hot ethanol. Cooling the reaction mixture is a crucial step for maximizing the yield of the precipitated product.
-
Washing with Cold Ethanol: This step removes any unreacted starting materials or soluble impurities that may adhere to the surface of the product crystals. Using cold solvent prevents the desired product from redissolving.
-
Recrystallization: This is the gold standard for purifying solid organic compounds. The process relies on dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly. The desired compound crystallizes out in a pure form, leaving impurities behind in the solution.
Characterization of Products
Structural confirmation of the synthesized Schiff bases is essential and is typically achieved through a combination of spectroscopic methods.
| Technique | Expected Result & Interpretation |
| FT-IR | Appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ , characteristic of the imine (C=N) stretching vibration. Disappearance of the C=O stretch from the aldehyde (around 1680 cm⁻¹) and the N-H stretches from the primary amine.[12] |
| ¹H NMR | Appearance of a singlet in the δ 8.0-9.0 ppm region, corresponding to the azomethine proton (-N=CH-). The exact chemical shift depends on the electronic nature of the substituent on the primary amine.[13] The benzimidazole N-H proton often appears as a broad singlet at δ > 12 ppm. |
| ¹³C NMR | A signal in the δ 155-165 ppm range confirms the presence of the imine carbon (C=N).[12][14] |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base, confirming its formation. |
Applications and Future Research
The true value of this synthetic protocol lies in the vast potential of the resulting compounds. The modular nature of the reaction allows for the creation of large libraries of derivatives for screening.
-
Antimicrobial Agents: Many benzimidazole Schiff bases have demonstrated potent activity against a range of bacterial and fungal pathogens.[6][9][15] The imine linkage is often crucial for this activity.
-
Anticancer Drug Development: These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.[2][16] They can act through mechanisms like topoisomerase inhibition or by inducing apoptosis.
-
Fluorescent Probes: The extended π-conjugation in these molecules often results in fluorescent properties.[10][17] This makes them candidates for use as chemosensors for metal ions or as probes in cellular imaging.[3][18]
Future research should focus on establishing structure-activity relationships (SAR) by systematically varying the primary amine component and correlating the structural changes with biological activity or photophysical properties.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction; impure reactants; insufficient heating. | Ensure reactants are pure. Increase reaction time and monitor with TLC. Confirm reflux temperature is reached. Add a few more drops of acid catalyst. |
| Oily Product/Failure to Crystallize | Product may be too soluble in the solvent; presence of impurities. | Try to precipitate by adding a non-polar co-solvent (e.g., hexane) or by scratching the inside of the flask. If it fails, perform column chromatography. |
| Multiple Spots on TLC after Reaction | Incomplete reaction; side product formation. | Allow the reaction to run longer. If side products persist, purification by column chromatography is necessary. |
| Broad NMR Peaks | Presence of paramagnetic impurities; sample aggregation. | Ensure the product is thoroughly purified. Run the NMR at a higher temperature to potentially sharpen signals. |
Conclusion
The reaction of this compound with primary amines is a reliable and highly adaptable method for synthesizing a diverse array of Schiff bases. The protocols outlined in this guide are robust and grounded in established chemical principles, providing a solid foundation for researchers. The resulting compounds are of significant interest to the drug discovery and materials science communities, warranting further investigation into their promising biological and photophysical properties.
References
- 1. Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics [mdpi.com]
- 2. idosi.org [idosi.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemijournal.com [chemijournal.com]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpr.com [ijrpr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation [openmedicinalchemistryjournal.com]
- 17. DFT studies of the photophysical properties of fluorescent and semiconductor polycyclic benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde in Schiff Base Condensation Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold in Modern Chemistry
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, structurally analogous to purine nucleoside bases, which allows for favorable interactions with various biological macromolecules.[1] This structural feature has led to the development of a wide array of benzimidazole-containing compounds with diverse pharmacological activities, including antimicrobial,[2] antiviral,[3] anticancer,[3] and anti-inflammatory properties.[4] The introduction of a methoxy group at the 5-position and an aldehyde at the 2-position, as in 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde, provides a versatile building block for synthesizing novel derivatives. The aldehyde functionality is particularly amenable to Schiff base condensation, a straightforward and efficient reaction for creating imines (C=N), which are themselves crucial for conferring biological activity.[5]
This guide provides an in-depth exploration of the use of this compound in Schiff base condensation reactions. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for synthesis and characterization, and discuss the downstream applications of the resulting Schiff base ligands and their metal complexes.
Part 1: The Chemistry of Schiff Base Condensation
Schiff base formation is a nucleophilic addition-elimination reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the stable imine.
Mechanism and Rationale for Experimental Conditions
The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The choice of solvent is critical; polar protic solvents like ethanol are often used as they can solvate the ions formed during the reaction and are suitable for reflux conditions, which drive the reaction towards completion by removing the water byproduct.
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Part 2: Experimental Protocols
Protocol 2.1: Synthesis of a Schiff Base from this compound and Aniline
This protocol details a representative synthesis of a Schiff base ligand.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the mixture until the aldehyde is fully dissolved.
-
To this solution, add 1.0 mmol of aniline (or an equimolar amount of another primary amine).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
If precipitation is slow, the flask can be placed in an ice bath to encourage crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
-
Determine the yield and melting point of the product.
Protocol 2.2: Characterization of the Synthesized Schiff Base
A thorough characterization is essential to confirm the structure and purity of the synthesized compound.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the key functional groups in the synthesized molecule.
-
Procedure: Acquire the FTIR spectrum of the solid product using a KBr pellet or an ATR accessory.
-
Expected Results: The disappearance of the C=O stretching band from the starting aldehyde (typically around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) is a key indicator of reaction completion. A new, strong absorption band appearing in the region of 1610-1650 cm⁻¹ is characteristic of the C=N (imine) stretch, confirming the formation of the Schiff base.[5][6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed molecular structure.
-
Procedure: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Expected Results:
-
¹H NMR: The spectrum should show the disappearance of the aldehyde proton signal (typically δ 9-10 ppm). A new signal for the azomethine proton (HC=N) will appear in the downfield region, often between δ 8-9 ppm. Aromatic protons will be observed in the δ 7-8.5 ppm range, and the methoxy group protons will appear as a singlet around δ 3.8-4.0 ppm.[7][8]
-
¹³C NMR: The carbon of the azomethine group (C=N) will show a characteristic signal in the range of δ 150-165 ppm. Aromatic carbons will resonate between δ 110-150 ppm.[6][7]
-
3. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Procedure: Analyze the sample using a suitable mass spectrometry technique, such as Electrospray Ionization (ESI-MS).
-
Expected Results: The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[5]
| Technique | Key Observational Data for Schiff Base Formation | Typical Range/Value |
| FTIR | Appearance of C=N (imine) stretch | 1610-1650 cm⁻¹ |
| Disappearance of C=O (aldehyde) stretch | ~1680-1700 cm⁻¹ | |
| ¹H NMR | Appearance of HC=N (azomethine) proton | δ 8-9 ppm |
| Disappearance of CHO (aldehyde) proton | δ 9-10 ppm | |
| ¹³C NMR | Appearance of C=N (azomethine) carbon | δ 150-165 ppm |
| Mass Spec | Molecular ion peak corresponding to the product | Calculated MW ± 1 |
Part 3: Applications in Drug Development and Catalysis
Schiff bases derived from benzimidazole are not just synthetic curiosities; they are potent pharmacophores and versatile ligands.
Application 3.1: Antimicrobial Activity Screening
The benzimidazole core is a well-established antimicrobial agent.[1][9] The Schiff bases derived from this compound can be screened for their efficacy against various bacterial and fungal strains.
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// Edges Start -> Prepare_Solutions [color="#EA4335"]; Prepare_Solutions -> Microdilution [color="#4285F4"]; Microbial_Cultures -> Microdilution [color="#4285F4"]; Microdilution -> Incubate [color="#4285F4"]; Incubate -> Determine_MIC [color="#4285F4"]; Determine_MIC -> Result [color="#4285F4"]; } ends_dot Caption: Workflow for antimicrobial activity screening.
Protocol for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation: Prepare stock solutions of the synthesized Schiff base in DMSO. A series of dilutions are then made in sterile nutrient broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[10]
-
Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin) is used as a reference.[8]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Application 3.2: Formation of Metal Complexes for Catalysis
The imine nitrogen and the benzimidazole nitrogen atom of the Schiff base provide excellent coordination sites for transition metals. These metal complexes often exhibit enhanced biological activity and can serve as catalysts in various organic reactions.[11][12][13]
General Procedure for Metal Complex Formation:
-
Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., ethanol or methanol).
-
Add an equimolar amount of a metal salt (e.g., Cu(II) acetate, Ni(II) chloride, Co(II) chloride) dissolved in the same solvent.
-
Reflux the mixture for several hours.
-
The resulting colored precipitate of the metal complex is filtered, washed, and dried.
-
Characterization of the complex can be performed using techniques like FTIR, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm coordination. A shift in the C=N stretching frequency in the IR spectrum is a strong indication of coordination through the imine nitrogen.[5]
These complexes can then be tested for catalytic activity, for example, in oxidation or polymerization reactions.[12]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel Schiff bases. The straightforward nature of the condensation reaction, coupled with the significant biological and chemical potential of the resulting products, makes this an attractive area of research for drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of benzimidazole-based Schiff bases and their derivatives.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idosi.org [idosi.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00982C [pubs.rsc.org]
- 6. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tijer.org [tijer.org]
- 13. Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Methoxy-1H-benzo[d]imidazole
Abstract
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 5-methoxy-1H-benzo[d]imidazole, yielding the versatile intermediate, 5-methoxy-1H-benzo[d]imidazole-2-carbaldehyde. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and present key characterization data for the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation.
Introduction: The Significance of Benzimidazole-2-carbaldehydes
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a formyl group at the 2-position of the benzimidazole scaffold, creating benzimidazole-2-carbaldehydes, provides a synthetically valuable handle for further molecular elaboration. This aldehyde functionality allows for the construction of more complex molecular architectures through reactions such as condensations, oxidations, and reductions, leading to the development of novel therapeutic agents.
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] This electrophilic species readily attacks the electron-rich benzimidazole ring, leading to the desired aldehyde. The methoxy group at the 5-position of the benzimidazole ring further activates the substrate towards electrophilic substitution.
Reaction Mechanism: The Vilsmeier-Haack Pathway
The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich 5-methoxy-1H-benzo[d]imidazole attacks the electrophilic carbon of the Vilsmeier reagent. The attack preferentially occurs at the C2 position, which is the most nucleophilic site of the benzimidazole ring. This step results in the formation of a cationic intermediate.
-
Iminium Ion Formation: The intermediate undergoes elimination to form a stable iminium salt.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to yield the final product, this compound.
Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-methoxy-1H-benzo[d]imidazole | ≥98% | Commercially Available | Store in a cool, dry place. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or freshly distilled. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | ||
| Deionized Water |
Safety Precautions
-
5-methoxy-1H-benzo[d]imidazole: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a certified chemical fume hood. Wear heavy-duty gloves, a face shield, and a lab coat.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
The reaction is exothermic. Proper cooling and slow addition of reagents are crucial.
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5-methoxy-1H-benzo[d]imidazole (1 equivalent) in anhydrous dichloromethane (DCM).
-
Slowly add the solution of 5-methoxy-1H-benzo[d]imidazole to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 224-226 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.25 (s, 1H, NH), 9.85 (s, 1H, CHO), 7.65 (d, J=8.8 Hz, 1H), 7.25 (d, J=2.4 Hz, 1H), 7.05 (dd, J=8.8, 2.4 Hz, 1H), 3.80 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 185.5, 156.5, 147.0, 140.0, 134.5, 117.0, 116.0, 101.0, 55.5 |
| IR (KBr, cm⁻¹) | 3300-3000 (N-H), 1670 (C=O), 1620, 1580, 1480 (C=C, C=N) |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the formylation of 5-methoxy-1H-benzo[d]imidazole.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Conclusion
The Vilsmeier-Haack reaction provides an efficient and reliable method for the synthesis of this compound. This application note offers a detailed protocol, including mechanistic insights and safety considerations, to aid researchers in the successful execution of this important transformation. The resulting aldehyde is a valuable building block for the synthesis of a diverse range of biologically active compounds.
References
Application Notes & Protocols: 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde in the Synthesis of Kinase Inhibitors
Introduction: The Benzimidazole Scaffold and the Strategic Role of a Methoxy-Substituted Precursor
The landscape of modern oncology and immunology is profoundly shaped by the development of small molecule kinase inhibitors.[1] These agents target the ATP-binding site of kinases, modulating signal transduction pathways critical to cell proliferation, differentiation, and survival. Within the vast chemical space of kinase inhibitors, the benzimidazole core structure has emerged as a "privileged scaffold."[2] Its bicyclic, heterocyclic nature allows it to function as a versatile hinge-binding motif or as a rigid framework for orienting pharmacophoric elements, enabling potent and often selective interactions with a wide array of kinases.[3][4]
This guide focuses on a specific, highly versatile starting material: 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde . The strategic placement of functional groups—the reactive aldehyde at the C2 position and the methoxy group at the C5 position—makes this molecule an exceptionally valuable building block for generating diverse libraries of potential kinase inhibitors. The aldehyde serves as a synthetic handle for a multitude of chemical transformations, while the methoxy group, a common feature in approved drugs, can significantly influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[5] The precise positioning of this methoxy group is not trivial; studies have shown that shifting it from the 5- to the 6-position can dramatically alter biological activity, sometimes by an order of magnitude or more, highlighting its critical role in fine-tuning inhibitor potency and selectivity.[6][7]
This document provides an in-depth exploration of the synthetic utility of this precursor, detailed experimental protocols, and insights into the structure-activity relationships (SAR) of the resulting kinase inhibitors.
Part 1: Synthetic Versatility and Key Reaction Pathways
The C2-carbaldehyde group of this compound is the cornerstone of its synthetic utility. It provides a direct and efficient entry point for introducing a wide range of chemical moieties essential for kinase inhibition. The primary reaction pathways exploited in inhibitor synthesis include:
-
Reductive Amination: This is one of the most powerful methods for forming C-N bonds. The aldehyde readily reacts with primary or secondary amines to form an intermediate imine, which is then reduced in situ (e.g., using sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a stable amine. This pathway is ideal for introducing side chains that can interact with solvent-exposed regions of the kinase or occupy hydrophobic pockets.
-
Hydrazone Formation: Condensation of the aldehyde with hydrazides or hydrazines produces stable hydrazone linkages. This motif is prevalent in many biologically active compounds and has been successfully employed to create potent multi-kinase inhibitors.[8][9] The resulting C=N-N backbone offers a rigid linker to append additional pharmacophoric groups.
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions convert the aldehyde into an alkene with controlled stereochemistry. This allows for the extension of the core structure, introducing conjugated systems or flexible linkers to probe deeper regions of the ATP-binding pocket.
-
Condensation Reactions: Knoevenagel condensation with active methylene compounds (e.g., malononitrile) can be used to introduce electron-withdrawing groups and extend conjugation, which can be critical for binding and for the molecule's electronic properties.
The following diagram illustrates these key synthetic transformations starting from the title compound.
Caption: Key synthetic routes from the aldehyde precursor.
Part 2: Structure-Activity Relationship (SAR) and Target Kinases
The benzimidazole scaffold has been successfully employed to target a wide range of kinases. The substituents appended to the core, originating from the C2-aldehyde, and the methoxy group at C5, play a crucial role in determining potency and selectivity.[10]
-
The N1 Position: The benzimidazole N1 nitrogen is often a key interaction point. Alkylation at this position can introduce vectors that occupy the ribose pocket of the ATP binding site or extend towards the solvent front.[11]
-
The C2-Substituent: This is the most common point of diversification. The nature of the group introduced here dictates interactions within the core ATP-binding region. For example, in inhibitors of TIE-2 and VEGFR-2, a urea moiety linked via the C2 position was found to be critical for activity, with the urea NH groups forming hydrogen bonds with the kinase hinge region.[11]
-
The C5-Methoxy Group: This electron-donating group can influence the electronics of the entire heterocyclic system, potentially modulating the pKa of the imidazole nitrogens and their ability to act as hydrogen bond donors or acceptors. Furthermore, it can form direct hydrogen bonds with residues in the binding pocket or make favorable hydrophobic contacts. However, its benefit is highly context-dependent. For instance, while a para-methoxy group on a C2-aniline substituent showed potent anti-inflammatory activity (linked to MAP kinase), a 5-methoxy group on the benzimidazole core itself has been shown to reduce activity against CK1δ and PI3K compared to other substituents or regioisomers.[6][7][10]
The table below summarizes representative kinase targets and the role of the benzimidazole scaffold, providing context for derivatives synthesized from our precursor.
| Kinase Target(s) | Representative Inhibitor Class | Key Structural Features & SAR Insights | IC₅₀ Range (Representative) | Reference |
| VEGFR-2, TIE-2 | Benzimidazole-Ureas | N1 nitrogen of benzimidazole and urea moiety are critical for binding. 3-hydrophobic substituent on phenyl ring favored for TIE-2. | Low nM | [11] |
| EGFR, HER2, CDK2 | Benzimidazole-Hydrazones | Halogenated benzylidenebenzohydrazide hybrids show multi-kinase activity. Specific halogen substitutions tune potency. | 7-22 µM | [8][9] |
| ERK5 (MAPK7) | 6-Ether Linked Benzimidazoles | Variation at the 6-position (analogous to our 5-position) is key for selective inhibition of EGF-mediated ERK5 phosphorylation. | Sub-µM | [12] |
| p38α MAP Kinase | 2-Amino-1-sulfonyl Benzimidazoles | N-sulfonyl group and substitutions at C6 are important. 2,6-dichloro or difluoro phenyl groups at C2 enhance activity. | Low nM | [10] |
| ITK | C6-Amide Benzimidazoles | Reversing the amide linkage at C6 led to a fivefold improvement in potency, rationalized by conformational preference. | Low nM | [13] |
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and evaluation of a representative kinase inhibitor derived from this compound.
Protocol 1: Synthesis of a (E)-N'-(4-chlorobenzylidene)-4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methoxy)benzohydrazide
This protocol details a two-step synthesis involving an initial ether linkage formation followed by a hydrazone condensation. This approach builds a more complex inhibitor than a direct reaction at the aldehyde, showcasing the versatility of the scaffold. Note: This is a representative synthesis; the aldehyde itself can be used directly as in Protocol 2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors,10.1039/C3RA46304D – 960化工网 [m.chem960.com]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta | MDPI [mdpi.com]
- 8. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde for biological screening
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 5-Methoxy-1H-benzo[d]imidazol-2-carbaldehyd für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung für die Geschäftsleitung
Das Benzimidazol-Grundgerüst ist ein Eckpfeiler in der medizinischen Chemie und bildet die strukturelle Grundlage für eine Vielzahl von von der FDA zugelassenen Therapeutika. Seine einzigartige Fähigkeit, eine breite Palette biologischer Ziele zu modulieren, hat es zu einem privilegierten Heterozyklus in der Arzneimittelforschung gemacht. Insbesondere 5-Methoxy-1H-benzo[d]imidazol-2-carbaldehyd dient als außergewöhnlich vielseitiger Baustein. Seine Aldehyd-Funktionalität ist ein reaktiver Ankerpunkt für eine Vielzahl von chemischen Transformationen, die die schnelle Erstellung diverser Molekülbibliotheken ermöglichen. Dieser Leitfaden bietet eine detaillierte Untersuchung der wichtigsten Derivatisierungsstrategien – insbesondere der Bildung von Schiff-Basen und der Knoevenagel-Kondensation – und liefert robuste, schrittweise Protokolle, die für die Entdeckung von Leitstrukturen optimiert sind. Darüber hinaus werden die nachgeschalteten Protokolle für das biologische Screening auf antimikrobielle und antineoplastische Aktivitäten beschrieben, um einen vollständigen Arbeitsablauf von der Synthese bis zur biologischen Bewertung zu gewährleisten.
Einleitung: Die Bedeutung des Benzimidazol-Gerüsts
Benzimidazole sind bicyclische heterocyclische aromatische Verbindungen, die aus der Fusion eines Benzolrings und eines Imidazolrings entstehen. Diese strukturelle Anordnung ist nicht nur synthetisch zugänglich, sondern auch biologisch hoch relevant. Die Fähigkeit des Benzimidazolrings, an einer Vielzahl von biologischen Zielen durch Wasserstoffbrückenbindungen, π-π-Stapelungen und hydrophobe Wechselwirkungen zu interagieren, untermauert seine weit verbreitete Präsenz in der Pharmakologie.[1][2] Derivate zeigen ein breites Spektrum an bioaktiven Eigenschaften, darunter antimikrobielle, antivirale, anthelminthische und krebsbekämpfende Wirkungen.[1][3][4]
Der Titelaldehyd, 5-Methoxy-1H-benzo[d]imidazol-2-carbaldehyd, ist ein besonders wertvolles Zwischenprodukt. Die Methoxygruppe an der 5-Position kann die elektronischen Eigenschaften und die Löslichkeit des Moleküls modulieren, was die Pharmakokinetik beeinflussen kann.[5] Die Aldehydgruppe an der 2-Position ist der Schlüssel zu seiner synthetischen Nützlichkeit und ermöglicht eine einfache Modifikation zur Erzeugung von Derivaten wie Schiff-Basen, Hydrazonen und Vinylenen, die für das Wirkstoffdesign entscheidend sind.[6]
Synthese und Derivatisierungs-Workflow
Der allgemeine Prozess beginnt mit dem Kernaldehyd und verzweigt sich in verschiedene Derivatisierungswege. Jede neue Verbindung wird dann gereinigt, charakterisiert und in biologische Assays überführt, um ihre therapeutische Wirksamkeit zu bewerten.
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur biologischen Evaluierung.
Protokolle zur Derivatisierung
Die Aldehydfunktionalität am C2-Atom des Benzimidazolrings ist ein idealer Angriffspunkt für nukleophile Additionen, gefolgt von Eliminierungsreaktionen. Dies ermöglicht die einfache Synthese großer Derivatbibliotheken.
Strategie 1: Bildung von Schiff-Basen (Imine)
Die Kondensation von Aldehyden mit primären Aminen zu Schiff-Basen (oder Iminen) ist eine der fundamentalsten Reaktionen in der medizinischen Chemie. Sie führt eine C=N-Doppelbindung ein, die die strukturelle Vielfalt und das pharmakologische Potenzial erheblich erweitert. Die resultierenden Imine sind oft biologisch aktiv oder können als Zwischenprodukte für weitere Transformationen, wie z.B. Reduktion zu sekundären Aminen, dienen.
Kausalität der experimentellen Auswahl:
-
Katalysator: Eine katalytische Menge einer Säure (wie Eisessig) wird verwendet, um das Carbonyl-Sauerstoffatom zu protonieren. Dies erhöht die Elektrophilie des Carbonyl-Kohlenstoffatoms und macht es anfälliger für den nukleophilen Angriff durch das Amin.
-
Lösungsmittel: Ethanol ist ein ideales Lösungsmittel, da es die meisten Ausgangsmaterialien löst und einen geeigneten Siedepunkt für die Reaktion hat. Es ermöglicht auch die einfache Entfernung des als Nebenprodukt gebildeten Wassers, wodurch das Gleichgewicht in Richtung der Produktbildung verschoben wird.
-
Temperatur: Rückflussbedingungen stellen sicher, dass die Reaktionspartner über ausreichend kinetische Energie verfügen, um die Aktivierungsenergiebarriere zu überwinden, was die Reaktionsgeschwindigkeit erhöht.
Abbildung 2: Schematische Darstellung der Bildung von Schiff-Basen.
Detailliertes Protokoll: Synthese von Benzimidazol-Schiff-Basen
-
Reagenzienvorbereitung: In einem 100-ml-Rundkolben 5-Methoxy-1H-benzo[d]imidazol-2-carbaldehyd (1,0 Äquiv.) in 30 ml absolutem Ethanol lösen.
-
Zugabe des Amins: Das entsprechende primäre Amin (z.B. substituiertes Anilin oder ein aliphatisches Amin, 1,05 Äquiv.) zur Lösung hinzufügen.
-
Katalyse: 2-3 Tropfen Eisessig als Katalysator hinzufügen.
-
Reaktion: Die Mischung unter Rühren für 4-8 Stunden unter Rückfluss erhitzen. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkühlen lassen. Das ausgefallene feste Produkt wird durch Vakuumfiltration abgetrennt.
-
Reinigung: Der Rohfeststoff wird aus einem geeigneten Lösungsmittel (typischerweise Ethanol oder Methanol) umkristallisiert, um das reine Schiff-Basen-Derivat zu erhalten.[7][8]
-
Charakterisierung: Die Struktur des Endprodukts wird durch ¹H-NMR, ¹³C-NMR, FT-IR und Massenspektrometrie bestätigt. Das charakteristische Signal für das Imin-Proton (-CH=N-) erscheint typischerweise im ¹H-NMR-Spektrum bei δ 8.5–9.5 ppm.
Strategie 2: Knoevenagel-Kondensation
Die Knoevenagel-Kondensation ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen. Sie beinhaltet die Reaktion eines Aldehyds mit einer Verbindung, die eine aktive Methylengruppe (z.B. -CH₂- flankiert von elektronenziehenden Gruppen wie -CN oder -COOR) enthält.[9] Diese Reaktion, die typischerweise durch eine basische Substanz katalysiert wird, erzeugt α,β-ungesättigte Produkte, die wichtige Pharmakophore in vielen biologisch aktiven Molekülen sind.
Kausalität der experimentellen Auswahl:
-
Katalysator: Eine schwache Base wie Piperidin oder Ammoniumacetat wird verwendet. Die Base deprotoniert die aktive Methylenverbindung und erzeugt ein reaktives Carbanion (Nukleophil). Dieses Nukleophil greift dann den Carbonylkohlenstoff des Aldehyds an.[10]
-
Bedingungen: Die Reaktion kann oft bei Raumtemperatur oder unter leichtem Erwärmen durchgeführt werden. In einigen Fällen werden lösungsmittelfreie "Grindstone"-Methoden oder Mikrowellenbestrahlung eingesetzt, um die Reaktionszeiten zu verkürzen und die Ausbeuten zu verbessern, was den Prinzipien der grünen Chemie entspricht.[11][12]
-
Aktive Methylenverbindungen: Die Wahl der aktiven Methylenverbindung (z.B. Malononitril, Ethylcyanoacetat) bestimmt die Funktionalität des Endprodukts und beeinflusst dessen anschließende biologische Aktivität.
Abbildung 3: Schematische Darstellung der Knoevenagel-Kondensation.
Detailliertes Protokoll: Synthese von Benzyliden-Malononitril-Derivaten
-
Reagenzienvorbereitung: In einem 100-ml-Rundkolben 5-Methoxy-1H-benzo[d]imidazol-2-carbaldehyd (1,0 Äquiv.) und Malononitril (1,0 Äquiv.) in 25 ml Ethanol suspendieren.
-
Katalyse: Eine katalytische Menge Piperidin (3-4 Tropfen) zur Mischung hinzufügen.
-
Reaktion: Die Mischung bei Raumtemperatur für 2-6 Stunden rühren. Die Bildung eines festen Niederschlags zeigt typischerweise den Fortschritt der Reaktion an. Der Verlauf wird mittels DC überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird der feste Niederschlag durch Vakuumfiltration gesammelt.
-
Reinigung: Der Feststoff wird mit kaltem Ethanol gewaschen, um nicht umgesetzte Ausgangsmaterialien zu entfernen, und dann an der Luft getrocknet. Eine weitere Reinigung durch Umkristallisation ist in der Regel nicht erforderlich, kann aber bei Bedarf durchgeführt werden.[13]
-
Charakterisierung: Die Struktur wird mittels ¹H-NMR, ¹³C-NMR und FT-IR bestätigt. Das neu gebildete vinylische Proton (-CH=C(CN)₂) erscheint als Singulett im ¹H-NMR-Spektrum bei δ 7.5–8.5 ppm.
Biologische Screening-Protokolle
Nach der Synthese und Reinigung müssen die neuen Derivate auf ihre biologische Aktivität untersucht werden. Die folgenden Protokolle beschreiben Standard-Assays für die antimikrobielle und krebsbekämpfende Bewertung.
Antimikrobielles Screening: Bestimmung der minimalen Hemmkonzentration (MHK)
Dieser Assay bestimmt die niedrigste Konzentration einer Verbindung, die das sichtbare Wachstum eines Mikroorganismus hemmt.
Protokoll zur Bestimmung der MHK mittels Mikrodilutionsmethode
-
Vorbereitung der Testplatten: Füllen Sie jede Vertiefung einer 96-Well-Mikrotiterplatte mit 100 µL eines geeigneten Nährmediums (z.B. Müller-Hinton-Brühe für Bakterien, RPMI-1640 für Pilze).
-
Herstellung der Verdünnungsreihe: Fügen Sie 200 µL der Testverbindung (in einer Stammlösung, z.B. 1000 µg/mL in DMSO) zur ersten Vertiefung hinzu. Führen Sie eine serielle 2-fache Verdünnung durch, indem Sie 100 µL von einer Vertiefung zur nächsten überführen.
-
Inokulation: Bereiten Sie ein standardisiertes Inokulum des Testorganismus (z.B. Staphylococcus aureus, Candida albicans) mit einer Konzentration von ca. 5 x 10⁵ KBE/mL vor. Fügen Sie 10 µL dieses Inokulums zu jeder Vertiefung hinzu.
-
Kontrollen: Schließen Sie eine Positivkontrolle (Inokulum ohne Verbindung) und eine Negativkontrolle (Medium ohne Inokulum) ein. Ein Standardantibiotikum (z.B. Ciprofloxacin, Fluconazol) wird ebenfalls als Referenz getestet.
-
Inkubation: Inkubieren Sie die Platten bei 37°C für 18-24 Stunden für Bakterien oder bei 35°C für 24-48 Stunden für Pilze.
-
Auswertung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (keine Trübung) zu beobachten ist.[7][14]
Antikrebs-Screening: MTT-Zytotoxizitäts-Assay
Der MTT-Assay ist ein kolorimetrischer Test zur Bewertung der metabolischen Aktivität von Zellen und dient als Maß für die Zytotoxizität einer Verbindung.
Protokoll für den MTT-Assay
-
Zellkultur: Kultivieren Sie menschliche Krebszelllinien (z.B. MCF-7 für Brustkrebs, A549 für Lungenkrebs) in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Vertiefung und lassen Sie sie über Nacht anhaften.
-
Behandlung mit der Verbindung: Bereiten Sie serielle Verdünnungen der Testverbindungen in Kulturmedium vor und fügen Sie sie den Zellen hinzu. Inkubieren Sie die Zellen für 48-72 Stunden bei 37°C in einer 5% CO₂-Atmosphäre.
-
MTT-Zugabe: Entfernen Sie das Medium und fügen Sie 100 µL frisches Medium zusammen mit 20 µL MTT-Lösung (5 mg/mL in PBS) zu jeder Vertiefung hinzu. Inkubieren Sie für 3-4 Stunden.
-
Solubilisierung: Entfernen Sie die MTT-Lösung und fügen Sie 150 µL DMSO zu jeder Vertiefung hinzu, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikrotiterplatten-Lesegerät.
-
Analyse: Die prozentuale Zellviabilität wird im Vergleich zu unbehandelten Kontrollzellen berechnet. Der IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50% hemmt) wird aus der Dosis-Wirkungs-Kurve bestimmt.[3][15][16]
Zusammenfassung der biologischen Aktivität
Die Derivatisierung des 5-Methoxy-1H-benzo[d]imidazol-2-carbaldehyd-Gerüsts hat eine Vielzahl von Verbindungen mit vielversprechenden biologischen Aktivitäten hervorgebracht. Die nachstehende Tabelle fasst repräsentative Ergebnisse aus der Literatur zusammen.
| Derivatklasse | Beispiel-Substituent (R) | Zielorganismus/Zelllinie | Gemeldete Aktivität (MHK/IC₅₀) | Referenz |
| Hydrazon | -NH-N=CH-Ar (Carboxy-substituiert) | Candida Spezies | MHK = 25 µg/mL | [17] |
| Schiff-Base | -N=CH-(4-Nitrophenyl) | Klebsiella pneumoniae | MHK = 7.8 µg/mL | [7] |
| Benzimidazol | 2-(3,4,5-Trimethoxyphenyl)-N-(2,4-Dimethoxyphenyl)-carboxamid | A549 (Lungenkrebs) | IC₅₀ = 0.15 µM | [18] |
| Benzimidazol | 2-Chlor-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamid | Brustkrebszellen | Hemmung des Tumorwachstums | [3] |
| Flavonoid-Hybrid | 7-(3-(2-Chlor-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl) | MGC-803 (Magenkrebs) | IC₅₀ = 20.47 µM | [15] |
Fazit und Ausblick
5-Methoxy-1H-benzo[d]imidazol-2-carbaldehyd hat sich als außergewöhnlich fruchtbarer Ausgangspunkt für die Synthese von biologisch aktiven Molekülen erwiesen. Die in diesem Leitfaden beschriebenen robusten und vielseitigen Derivatisierungsprotokolle, wie die Bildung von Schiff-Basen und die Knoevenagel-Kondensation, ermöglichen es Forschern, schnell und effizient Bibliotheken von neuen chemischen Entitäten zu erstellen. Die anschließenden Screening-Protokolle bieten einen klaren Weg zur Identifizierung von Leitstrukturen mit potenziellem therapeutischem Wert, insbesondere in den Bereichen antimikrobielle und krebsbekämpfende Wirkstoffe. Zukünftige Arbeiten könnten sich auf die Untersuchung weiterer Derivatisierungsreaktionen, die Optimierung von Leitstrukturen durch Struktur-Wirkungs-Beziehungs-Studien (SAR) und die Untersuchung der Wirkmechanismen der aktivsten Verbindungen konzentrieren.
Referenzen
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Antimicrobial activity of a new series of benzimidazole derivatives. PubMed, National Center for Biotechnology Information. --INVALID-LINK--
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Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC, National Institutes of Health. --INVALID-LINK--
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Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. --INVALID-LINK--
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. --INVALID-LINK--
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. ResearchGate. --INVALID-LINK--
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Antimicrobial activity of a new series of benzimidazole derivatives. ResearchGate. --INVALID-LINK--
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Benzimidazole derivatives with anticancer activity. ResearchGate. --INVALID-LINK--
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. --INVALID-LINK--
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Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. National Institutes of Health. --INVALID-LINK--
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Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. Neuroquantology. --INVALID-LINK--
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Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. --INVALID-LINK--
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Comparative Efficacy of 6-Methoxy-2-methyl-benzoimidazol-1-ol Analogs in Oncology Research. Benchchem. --INVALID-LINK--
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. --INVALID-LINK--
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. --INVALID-LINK--
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(PDF) Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. ResearchGate. --INVALID-LINK--
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Benzimidazole-Based Schiff Base Hybrid Scaffolds: A Promising Approach to Develop Multi-Target Drugs for Alzheimer's Disease. National Institutes of Health. --INVALID-LINK--
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Biological activities of benzimidazole derivatives: A review. ResearchGate. --INVALID-LINK--
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Benzimidazole-Based Schiff Base Hybrid Scaffolds: A Promising Approach to Develop Multi-Target Drugs for Alzheimer's Disease. Semantic Scholar. --INVALID-LINK--
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Recent achievements in the synthesis of benzimidazole derivatives. PMC, National Institutes of Health. --INVALID-LINK--
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Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. PubMed Central. --INVALID-LINK--
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Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. --INVALID-LINK--
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. --INVALID-LINK--
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Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. IDOSI Journals Home. --INVALID-LINK--
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. --INVALID-LINK--
-
Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. NISCAIR. --INVALID-LINK--
-
Knoevenagel condensation of (1-methyl/1 H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes under solvent free conditions and under micro-wave irradiation. ResearchGate. --INVALID-LINK--
-
1H-Benzimidazole-5-carbaldehyde. MySkinRecipes. --INVALID-LINK--
-
Application Notes and Protocols: Knoevenagel Condensation for 5-Benzylidene Hydantoin Synthesis. Benchchem. --INVALID-LINK--
-
Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde. Benchchem. --INVALID-LINK--
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Use of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde as a building block for fluorescent probes
Application Note & Protocols
Topic: 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde: A Versatile Building Block for a Selective "Turn-On" Fluorescent Probe for Zinc (Zn²⁺)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the Benzimidazole Core
The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, prized for its rigid, planar geometry, unique electronic properties, and synthetic versatility.[1][2] When functionalized with a reactive aldehyde at the 2-position and an electron-donating methoxy group at the 5-position, as in this compound, it becomes a powerful building block for constructing advanced molecular tools. The methoxy group can subtly tune the electronic landscape of the molecule, influencing the photophysical properties of its derivatives, while the aldehyde serves as a versatile handle for covalent modification.[3][4]
This application note details the design, synthesis, and application of a novel Schiff base fluorescent probe, B enzo[d]iM idazolyl-Q uinoline (BMQ), derived from the straightforward condensation of this compound and 8-aminoquinoline. This probe is designed for the highly selective and sensitive "turn-on" detection of Zinc (Zn²⁺) ions, a critical analyte in biological and environmental systems. The protocol herein is based on the well-established principles of Schiff base chemistry and the robust analytical methodologies validated for similar benzimidazole-quinoline sensor systems.[5][6][7]
Part 1: Probe Design and Synthesis
Rationale and Sensing Mechanism
The probe BMQ is designed to operate on the principle of Chelation-Enhanced Fluorescence (CHEF) .[1][8] In its unbound state, the probe is expected to be weakly fluorescent. This is due to a likely photoinduced electron transfer (PET) process or efficient non-radiative decay pathways involving the C=N imine bond.[5]
Upon introduction of Zn²⁺, the ion coordinates with three key nitrogen atoms: the quinoline nitrogen, the imine nitrogen, and one of the benzimidazole nitrogens. This coordination forms a rigid, stable complex that restricts intramolecular rotations and inhibits the non-radiative decay pathways. This chelation event effectively "turns on" the fluorescence, resulting in a significant increase in emission intensity.[5]
Caption: The CHEF mechanism for Zn²⁺ detection by the BMQ probe.
Protocol: Synthesis of Probe BMQ
This protocol describes a standard Schiff base condensation reaction.[9] The reaction's progress can be easily monitored by Thin-Layer Chromatography (TLC).
Materials:
-
This compound (1.0 eq)
-
8-Aminoquinoline (1.0 eq)
-
Absolute Ethanol (reaction solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.76 g, 10 mmol) in 40 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Amine: To this solution, add 8-aminoquinoline (e.g., 1.44 g, 10 mmol).
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase: 5:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde starting material and the appearance of a new, fluorescent spot indicates product formation.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product (BMQ) is expected to precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol.
-
Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[7]
Caption: Workflow for the one-pot synthesis of the BMQ fluorescent probe.
Part 2: Application Protocols for Zn²⁺ Sensing
The following protocols for photophysical analysis and Zn²⁺ detection are adapted from the validated methods used for a structurally similar benzimidazole-quinoline sensor.[5][6]
Protocol: Photophysical Characterization
Objective: To determine the core spectroscopic properties of the BMQ probe and its response to Zn²⁺.
Materials:
-
Synthesized BMQ probe
-
Methanol (MeOH), spectroscopic grade
-
Zinc Perchlorate (Zn(ClO₄)₂) or Zinc Chloride (ZnCl₂)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solutions:
-
Prepare a 10 mM stock solution of the BMQ probe in methanol.
-
Prepare a 30 mM stock solution of a Zn²⁺ salt in deionized water.
-
-
Working Solution: Prepare a 30 µM working solution of the BMQ probe by diluting the stock solution in methanol. (e.g., add 9 µL of 10 mM BMQ stock to 2.991 mL of MeOH).[5]
-
Absorbance Spectrum: Record the UV-Vis absorption spectrum of the 30 µM BMQ solution from 250 nm to 600 nm. Note the wavelength of maximum absorbance (λ_max).
-
Fluorescence Titration:
-
Place the 30 µM BMQ solution in a quartz cuvette.
-
Set the fluorometer excitation wavelength to the determined λ_max (or a suitable wavelength on the absorption shoulder, e.g., 291 nm as per the reference study).[5]
-
Record the initial emission spectrum (e.g., from 400 nm to 700 nm). The unbound probe should exhibit weak fluorescence.
-
Gradually add small aliquots (e.g., 0.25 to 6.0 µL) of the 30 mM Zn²⁺ stock solution to the cuvette.[5]
-
After each addition, mix gently and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Observe the "turn-on" response: a significant increase in fluorescence intensity at a specific wavelength upon Zn²⁺ addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to generate a binding curve.
-
Calculate the detection limit (LOD) using the 3σ/k method, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the binding curve.
-
| Property | Expected Value / Observation | Rationale / Reference |
| Probe BMQ (Free) | Weak fluorescence | Attributed to PET or other non-radiative decay processes.[5] |
| BMQ + Zn²⁺ | Strong "turn-on" fluorescence enhancement (~510 nm) | Formation of a rigid complex via CHEF mechanism inhibits non-radiative decay.[5][8] |
| Binding Stoichiometry | 1:1 (BMQ:Zn²⁺) | Confirmed for similar systems via Job Plot analysis.[5] |
| Detection Limit (LOD) | Expected in the nanomolar to low micromolar range (e.g., ~176 nM) | High sensitivity is a hallmark of CHEF-based probes. Value based on a similar reported sensor.[5] |
| Solvent | Methanol (MeOH) | A common polar protic solvent suitable for both the probe and metal salt, used in reference studies.[5] |
Protocol: Selectivity and Interference Study
Objective: To verify that the probe's fluorescent response is specific to Zn²⁺ over other biologically and environmentally relevant metal ions.
Procedure:
-
Prepare Cation Solutions: Prepare stock solutions (e.g., 30 mM) of various metal salts (e.g., Na⁺, K⁺, Ca²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Al³⁺) in deionized water.
-
Selectivity Test:
-
Prepare a series of 30 µM BMQ solutions in methanol.
-
To each solution, add a significant excess (e.g., 10 equivalents) of a single competing metal ion.
-
Record the fluorescence spectrum for each sample. Compare the emission intensity to that of the free probe. Ideally, no significant fluorescence change should be observed.
-
-
Interference (Competition) Test:
-
To a 30 µM solution of BMQ, first add 10 equivalents of Zn²⁺ and record the strong fluorescence emission.
-
To this BMQ-Zn²⁺ complex solution, add 10 equivalents of each competing metal ion one by one.
-
Record the fluorescence spectrum after each addition. An ideal probe will show no significant quenching or enhancement of the Zn²⁺-induced fluorescence signal.[5] A strong quenching effect by ions like Cu²⁺ or Al³⁺ may indicate displacement or interaction with the complex.[5]
-
Conclusion
This compound is an exemplary starting material for the rapid, single-step synthesis of sophisticated fluorescent probes. The resulting Schiff base, BMQ, is predicted to be a highly effective chemosensor for the selective "turn-on" detection of Zn²⁺. The protocols provided, grounded in established methodologies, offer a clear pathway for researchers to synthesize, characterize, and apply this probe in diverse analytical applications, from environmental monitoring to cellular biology. The inherent tunability of the benzimidazole core suggests that further derivatives could be developed for detecting other important analytes.[2]
References
- 1. A highly selective quinoline-based fluorescent sensor for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Bisquinoline-based fluorescent zinc sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde, a key building block in pharmaceutical research and development. Recognizing the industrial relevance of this scaffold, we present a robust and optimized protocol that prioritizes yield, purity, operational simplicity, and safety. The core of this application note is a detailed, step-by-step procedure for the condensation of 4-methoxy-1,2-phenylenediamine with a glyoxylic acid derivative, followed by a controlled oxidation. We delve into the rationale behind key experimental choices, from reagent selection to purification strategies, to provide researchers and process chemists with the insights needed for successful implementation and scale-up.
Introduction and Strategic Overview
This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules. The benzimidazole core is a privileged structure in medicinal chemistry, appearing in drugs such as the proton-pump inhibitor omeprazole. The 2-carbaldehyde functional group serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures.
The synthesis of benzimidazoles is a well-established field, typically involving the condensation of an o-phenylenediamine with a carboxylic acid (Phillips-Ladenburg Reaction) or an aldehyde (Weidenhagen Reaction).[1] For the synthesis of a 2-formyl benzimidazole, several routes can be envisioned:
-
Direct Condensation: Reacting the o-phenylenediamine with a glyoxylic acid equivalent.
-
Oxidation of a Precursor: Synthesizing 2-methyl- or 2-(hydroxymethyl)-5-methoxy-1H-benzo[d]imidazole and subsequently oxidizing it to the aldehyde.[2][3]
-
Vilsmeier-Haack Formylation: Applying the Vilsmeier-Haack reaction to the pre-formed 5-methoxy-1H-benzo[d]imidazole ring.[4][5][6]
For scalability and process efficiency, the direct condensation route offers significant advantages by minimizing the number of synthetic steps. This guide will focus on a modified condensation-oxidation approach, which has been optimized for high yield and purity.
Process Chemistry & Rationale
The chosen synthetic strategy involves a two-step, one-pot reaction. First, 4-methoxy-1,2-phenylenediamine is condensed with glyoxylic acid. This reaction forms an intermediate, 2-(hydroxymethyl)-5-methoxy-1H-benzo[d]imidazole, which is not isolated. An in-situ oxidation is then performed to yield the final product.
Caption: One-pot condensation and oxidation workflow.
This approach is superior for scale-up because it avoids the isolation and purification of the alcohol intermediate, which can be unstable. Sodium metabisulfite (Na₂S₂O₅) is selected as a mild and effective oxidizing agent for this transformation, a choice supported by literature on similar benzimidazole syntheses.[7][8]
Safety Precautions and Materials
3.1. Reagent Safety
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Methoxy-1,2-phenylenediamine (CAS: 102-51-2): Toxic if swallowed and may cause skin, eye, and respiratory irritation.[9][10][11] It is also air and light-sensitive.[10] Store in a cool, dry place under an inert atmosphere.
-
Glyoxylic Acid (Monohydrate, CAS: 563-96-2): Causes severe skin burns and eye damage. Handle with extreme care.
-
Sodium Metabisulfite (CAS: 7681-57-4): Harmful if swallowed. Contact with acids liberates toxic sulfur dioxide gas.
-
Ethanol (CAS: 64-17-5): Highly flammable liquid and vapor. Keep away from heat and open flames.
3.2. Equipment
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe.
-
Heating mantle.
-
Standard laboratory glassware.
-
Vacuum filtration apparatus.
Detailed Synthesis Protocol
This protocol is designed for a 10-gram scale synthesis of the final product.
Step 1: Reaction Setup and Condensation
-
To a 500 mL three-neck round-bottom flask, add 4-methoxy-1,2-phenylenediamine (13.8 g, 0.1 mol, 1.0 eq).
-
Add a solvent mixture of Ethanol (150 mL) and deionized water (15 mL).
-
Begin vigorous stirring to form a slurry.
-
In a separate beaker, dissolve glyoxylic acid monohydrate (10.1 g, 0.11 mol, 1.1 eq) in deionized water (20 mL).
-
Add the glyoxylic acid solution dropwise to the stirred slurry of the diamine at room temperature over 15-20 minutes. A slight exotherm may be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The reaction mixture should become a clearer, homogeneous solution as the intermediate forms.
Step 2: In-Situ Oxidation and Product Isolation
-
To the reaction mixture, add sodium metabisulfite (Na₂S₂O₅) (9.5 g, 0.05 mol, 0.5 eq) in one portion.[7][8]
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (7:3). The product should have a lower Rf than the starting diamine.
-
Once the reaction is complete (disappearance of the intermediate), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.
-
Stir the resulting slurry in an ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Dry the crude product under vacuum at 50-60 °C to a constant weight.
Expected Yield: 15.5 - 16.7 g (88-95% yield) of a light-yellow to beige solid.
Purification and Characterization
5.1. Purification
The crude product is often of high purity (>95%). For applications requiring higher purity, recrystallization is recommended.
-
Suspend the crude solid in a minimal amount of hot ethanol or acetonitrile .
-
Add solvent until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
5.2. Characterization Data
The following table summarizes the expected characterization data for the final product.
| Parameter | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Off-white to light-yellow solid |
| Melting Point | ~230-235 °C (literature dependent) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.0 (br s, 1H, NH), 9.85 (s, 1H, CHO), 7.6 (d, 1H), 7.2 (s, 1H), 6.9 (d, 1H), 3.8 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 185.0, 156.0, 148.0, 137.0, 132.0, 118.0, 112.0, 96.0, 55.5 |
| IR (KBr, cm⁻¹) | 3300-3000 (N-H), 1680 (C=O, aldehyde), 1620, 1480, 1250 |
Scale-Up Considerations and Process Optimization
Caption: Key considerations for process scale-up.
-
Temperature Control: The initial condensation of the diamine and glyoxylic acid can be exothermic. On a larger scale, the rate of addition should be carefully controlled, and a jacketed reactor should be used to manage the temperature effectively.
-
Agitation: Maintaining a homogenous slurry is critical. For multi-kilogram scales, an overhead mechanical stirrer with appropriate impeller design is necessary to ensure efficient mixing.
-
Workup: The precipitation and filtration steps can become bottlenecks. A larger reactor vessel for the quench and a Nutsche filter-dryer can streamline the isolation and drying process.
-
Reagent Purity: The purity of the starting 4-methoxy-1,2-phenylenediamine is crucial. Impurities can lead to side reactions and discoloration of the final product.
Conclusion
The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By employing a one-pot condensation and in-situ oxidation strategy, this process minimizes operational complexity while maximizing yield and purity. The insights into safety, process rationale, and scale-up considerations are intended to empower researchers and drug development professionals to produce this valuable intermediate with confidence and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. cpachem.com [cpachem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the common challenges associated with this synthesis, improve your yield, and ensure the purity of your final product.
Synthesis Overview & Key Reaction
The synthesis of 2-substituted benzimidazoles, including the target this compound, is most commonly achieved through the condensation of an o-phenylenediamine with an aldehyde or its equivalent.[1][2] The primary route involves the reaction of 4-methoxy-1,2-phenylenediamine with a two-carbon aldehyde synthon, such as glyoxylic acid or a derivative.
The general mechanism involves an initial condensation to form a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring.
Caption: General reaction pathway for benzimidazole synthesis.
An alternative and often more direct approach is the formylation of the pre-formed 5-methoxy-1H-benzimidazole using a Vilsmeier-Haack reaction, which uses reagents like DMF and POCl₃ to introduce the aldehyde group.[3][4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My final yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is the most common complaint. The root cause often lies in one of four areas: starting material quality, reaction conditions, side reactions, or work-up losses.
A1: Let's break down the potential causes:
-
Purity of 4-Methoxy-1,2-phenylenediamine: This is the most critical factor. o-Phenylenediamines are notoriously unstable and prone to aerial oxidation, which leads to highly colored, polymeric impurities that can inhibit the reaction and complicate purification.[6][7]
-
Solution:
-
Verify Purity: Before use, check the purity of your diamine. It should be a light-colored solid. If it is dark brown or black, it must be purified.[8][9]
-
Purification: Recrystallization from water or ethanol/water mixtures after treatment with activated charcoal is effective.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent in-situ oxidation.
-
Source Fresh: If possible, use freshly prepared diamine from the reduction of 4-methoxy-2-nitroaniline.[7][10]
-
-
-
Sub-optimal Reaction Conditions: The condensation reaction is sensitive to pH and temperature.
-
Solution:
-
pH Control: If using glyoxylic acid, the reaction mixture can be too acidic, hindering the nucleophilicity of the diamine. Some protocols recommend mild acidic catalysts like p-toluenesulfonic acid (p-TsOH) or even nanoparticle catalysts like ZnO to facilitate the reaction without harsh conditions.[11][12][13]
-
Temperature & Time: These reactions often require heat to drive the dehydration and aromatization step. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion, while excessive heat can cause degradation.[14]
-
-
-
Inefficient Work-up/Purification: The product may be lost during extraction or purification.
-
Solution:
-
Precipitation: Upon completion, the reaction is often cooled, and the product precipitates. Ensure the pH is adjusted to near neutral before filtration to maximize the recovery of the amphoteric benzimidazole product.
-
Chromatography: If column chromatography is required, be aware that the product can streak on silica gel due to the basic nitrogen atoms. Pre-treating the silica with triethylamine or using a neutral alumina stationary phase can improve separation.
-
-
Q2: My final product is highly colored and difficult to purify. What are these impurities?
A2: The color originates almost exclusively from the oxidation of the 4-methoxy-1,2-phenylenediamine starting material.
-
Primary Cause: As mentioned above, exposure of the diamine to air (oxygen) creates complex, often polymeric, colored species. This is exacerbated by heat and light.
-
Preventative Measures:
-
Use High-Purity Diamine: This is the most effective solution.[8]
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon.
-
Inert Atmosphere: Assembling the reaction under an inert gas blanket is crucial.
-
-
Remediation:
-
Charcoal Treatment: During work-up, dissolving the crude product in a suitable solvent and treating it with activated charcoal can remove a significant amount of colored impurities before final crystallization or chromatography.
-
Recrystallization: Multiple recrystallizations may be necessary. Solvents like ethanol, methanol, or ethyl acetate are commonly used.[15]
-
Q3: The Vilsmeier-Haack formylation of 5-methoxy-1H-benzimidazole is not working. What should I check?
A3: The Vilsmeier-Haack reaction requires an electron-rich aromatic substrate to proceed efficiently.[3][4] While benzimidazoles are suitable, failure can often be attributed to the Vilsmeier reagent itself or the substrate's reactivity.
-
Vilsmeier Reagent Formation: The active electrophile, the Vilsmeier reagent, is formed from the reaction of a tertiary amide (like DMF) and an acid chloride (like POCl₃).
-
Solution:
-
Reagent Quality: Ensure your DMF is anhydrous and your POCl₃ is fresh. POCl₃ can hydrolyze over time, reducing its effectiveness.
-
Order of Addition: Typically, POCl₃ is added slowly to ice-cold DMF to control the exothermic reaction and properly form the reagent before the substrate is introduced.
-
-
-
Substrate Reactivity: The benzimidazole nucleus must be sufficiently activated.
-
Solution:
-
Temperature Control: The reaction temperature is critical. It often requires initial cooling during reagent formation, followed by heating to drive the electrophilic substitution on the benzimidazole ring. The optimal temperature can range from 0°C up to 80°C depending on the substrate.[4]
-
Reaction Time: Monitor the reaction by TLC. These reactions can be slow, sometimes requiring several hours at an elevated temperature.
-
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is recommended for a first-time synthesis? A: The condensation of 4-methoxy-1,2-phenylenediamine with a glyoxylic acid derivative is generally more straightforward and avoids the handling of harsh reagents like POCl₃. A well-documented method involves reacting the diamine with glyoxylic acid monohydrate in an aqueous ethanol solution, which often allows the product to precipitate directly upon formation.[16]
Q: How can I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol. The starting diamine, intermediate Schiff base (if stable enough to be observed), and the final benzimidazole product should have distinct Rf values. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Q: What are the expected spectroscopic signatures for this compound? A:
-
¹H NMR: You should observe a characteristic singlet for the aldehyde proton (-CHO) around δ 9.5-10.0 ppm. The methoxy group (-OCH₃) will appear as a singlet around δ 3.8-4.0 ppm. The aromatic protons on the benzimidazole ring will appear in the δ 7.0-7.8 ppm region. A broad singlet for the imidazole N-H proton will also be present, typically above δ 12 ppm, though its visibility can depend on the solvent.
-
¹³C NMR: The aldehyde carbonyl carbon will have a signal around δ 180-195 ppm.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹.
Protocols & Data
Table 1: Comparison of Synthetic Conditions
| Route | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Condensation | 4-methoxy-1,2-phenylenediamine, Formic Acid | ZnO nanoparticles | Solvent-free | 70 | - | 98% | [12][13][17] |
| Condensation | 4-methoxy-1,2-phenylenediamine, Aldehydes | Na₂S₂O₅ | Ethanol/Water | Reflux | 4-6 | 64-78% | [16][18] |
| Reduction/Cyclization | 4-methoxy-2-nitroaniline | Fe/NH₄Cl, Formic Acid | Ethanol/Water | Reflux | - | High | [7][19] |
Recommended Protocol: ZnO-Catalyzed Synthesis
This protocol is based on a green, solvent-free method that has been reported to give excellent yields.[12][13]
Materials:
-
4-methoxy-1,2-phenylenediamine (1 mmol, 138 mg)
-
Formic Acid (1.2 mmol, 45 µL)
-
ZnO nanoparticles (as catalyst, ~5-10 mol%)
Procedure:
-
In a clean, dry round-bottom flask, combine 4-methoxy-1,2-phenylenediamine and the ZnO nanoparticle catalyst.
-
Add formic acid to the mixture.
-
Heat the reaction mixture with stirring at 70°C.
-
Monitor the reaction progress using TLC (eluent: 7:3 ethyl acetate/hexane). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 5-methoxy-1H-benzimidazole.
-
Note: This specific protocol yields 5-methoxy-1H-benzimidazole. For the target aldehyde, a subsequent formylation step (e.g., Vilsmeier-Haack) would be required. For a more direct route to the aldehyde, see the protocol below.
Alternative Protocol: Direct Condensation for 2-Carbaldehyde
This protocol adapts the synthesis of similar benzimidazole-carbaldehydes.[20]
Materials:
-
4-methoxy-1,2-phenylenediamine (1 mmol, 138 mg)
-
Glyoxylic acid monohydrate (1.1 mmol, 101 mg)
-
Ethanol (10 mL)
-
Water (2 mL)
Procedure:
-
Dissolve 4-methoxy-1,2-phenylenediamine in ethanol in a round-bottom flask under a nitrogen atmosphere.
-
In a separate beaker, dissolve glyoxylic acid monohydrate in water.
-
Add the aqueous glyoxylic acid solution dropwise to the stirred diamine solution at room temperature.
-
After the addition is complete, heat the mixture to reflux (approx. 80°C) for 4-8 hours.
-
Monitor the reaction by TLC until the starting diamine spot has disappeared.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 5-methoxy-1H-benzimidazole-2-carboxylic acid.
-
This carboxylic acid must then be converted to the aldehyde. A common method is to first convert it to a Weinreb amide or an ester, followed by reduction with DIBAL-H, or alternatively, oxidation of the corresponding alcohol formed by reduction with LiAlH₄.[20]
Workflow & Visualization
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. scbt.com [scbt.com]
- 9. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]
- 10. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Benzimidazole synthesis [organic-chemistry.org]
- 20. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde
This guide provides in-depth troubleshooting and practical advice for the purification of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde using silica gel column chromatography. It is designed for researchers and chemists who may encounter challenges during the separation process, ensuring the isolation of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound I should be aware of before starting purification?
Understanding the physicochemical properties of your target compound is critical for designing an effective purification strategy. This molecule possesses several functional groups that dictate its behavior on a polar stationary phase like silica gel.
-
Benzimidazole Core: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors and may impart a degree of basicity, potentially leading to strong interactions with acidic silica gel.
-
Aldehyde Group: This is an electron-withdrawing group that contributes to the compound's polarity.
-
Methoxy Group: An electron-donating group that also adds to the overall polarity.
Due to these features, the compound is moderately polar. It is generally a solid at room temperature and may exhibit UV activity, which is essential for visualization on Thin-Layer Chromatography (TLC) plates.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem |
| Molecular Weight | 176.17 g/mol | PubChem |
| Appearance | Typically an off-white to yellow solid | General Chemical Knowledge |
| Polarity | Moderately Polar | Inferred from structure |
(Note: Specific data for the carbaldehyde was inferred from related structures like the corresponding nitrile[1] and other benzimidazole derivatives[2]. Always confirm with your own analytical data.)
Experimental Design & Protocols
Q2: How do I select the optimal solvent system (mobile phase) for my column?
The choice of solvent is the most critical parameter for achieving good separation.[3] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) for your target compound between 0.25 and 0.35 on a TLC plate.[4] This Rf range ensures the compound spends enough time interacting with the stationary phase to separate from impurities but elutes in a reasonable volume of solvent.[4]
Step-by-Step Protocol: TLC for Solvent System Selection
-
Prepare a Stock Solution: Dissolve a small amount of your crude product in a suitable solvent like ethyl acetate or dichloromethane.
-
Spot the TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate. Also spot solutions of your starting materials if available, for comparison.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of your test solvent system. Common starting systems for moderately polar compounds include mixtures of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).[5]
-
Test Various Ratios: Begin with a system like 30% ethyl acetate in hexane (7:3 Hexane:EtOAc) and adjust the polarity as needed.
-
If the Rf is too low (<0.2): The solvent is not polar enough. Increase the proportion of the polar solvent (e.g., move to 50% ethyl acetate).
-
If the Rf is too high (>0.5): The solvent is too polar. Decrease the proportion of the polar solvent (e.g., move to 20% ethyl acetate).
-
-
Visualize and Calculate Rf: After development, visualize the spots under a UV lamp (254 nm). Calculate the Rf value using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
| Recommended Starting Solvent Systems for TLC Analysis |
| Hexane / Ethyl Acetate (EtOAc) |
| Dichloromethane (DCM) / Methanol (MeOH) (for more polar compounds)[5] |
| Toluene / Ethyl Acetate |
Q3: Can you provide a detailed workflow for packing and running the chromatography column?
A properly packed and run column is essential for preventing issues like channeling and band broadening, which degrade separation quality. The following protocol describes a standard "wet packing" method.
Step-by-Step Protocol: Column Purification
-
Column Preparation:
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed. Add a thin layer of sand on top.
-
-
Packing the Column (Wet Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the least polar component of your chosen mobile phase (e.g., hexane). The consistency should be like a thin milkshake, not a thick paste.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.
-
Continuously add slurry until the desired column height is reached. Never let the top of the silica bed run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM).[6] Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method is superior for compounds that are not highly soluble in the mobile phase.
-
-
Elution and Fraction Collection:
-
Carefully add your pre-determined mobile phase to the column.
-
Begin collecting the eluent in fractions (e.g., test tubes or vials).
-
Maintain a constant head of solvent above the silica bed to prevent cracking.
-
-
Monitoring and Product Recovery:
-
Analyze the collected fractions by TLC to identify which ones contain your pure compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Troubleshooting Guide
Even with careful planning, issues can arise. This section addresses the most common problems encountered during the purification of benzimidazole derivatives.
Q4: My spots are streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it?
Peak tailing is a common problem when purifying nitrogen-containing heterocyclic compounds like benzimidazoles on silica gel.
Q5: I'm having other issues with my separation. Can you provide a more general troubleshooting table?
Certainly. The following table outlines common problems, their likely causes, and proven solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound will not elute (stuck at the top of the column). | The mobile phase is not polar enough to move the compound.[7] | Gradually increase the polarity of the mobile phase. For a Hexane/EtOAc system, increase the percentage of EtOAc. For a DCM/MeOH system, slowly increase the percentage of MeOH. |
| Compound elutes too quickly, mixing with non-polar impurities. | The mobile phase is too polar.[4] | Decrease the polarity of the mobile phase. Increase the percentage of the non-polar component (e.g., hexane). |
| The final product is still colored, even after chromatography. | Co-elution with a colored impurity.[8] Oxidation of the starting materials (o-phenylenediamines are prone to oxidation, forming colored species).[8] | Try a different solvent system to improve separation. Consider a pre-purification step, such as treating a solution of the crude product with activated charcoal before chromatography.[6] |
| No compound is recovered from the column. | The compound may have decomposed on the acidic silica gel.[7] The fractions collected were too dilute to detect the compound by TLC. | Test for stability by spotting the compound on a TLC plate, waiting 1-2 hours, and then developing it to see if degradation spots appear.[7] If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica with a base. Combine and concentrate the fractions where you expected the product to elute and re-analyze by TLC.[7] |
| The column runs dry or cracks form in the silica bed. | The solvent level dropped below the top of the silica bed. | This is often irreversible and requires repacking the column. Always maintain a positive head of solvent above the silica during the entire run. |
References
- 1. 5-Methoxy-1H-benzo[D]imidazole-2-carbonitrile | C9H7N3O | CID 83433349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde
Welcome to the technical support center for the purification of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this key synthetic intermediate. Here, we address common challenges and provide a systematic approach to achieving high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide rapid answers to the most common issues encountered during the recrystallization of this compound and related benzimidazole derivatives.
Question: What is a good starting solvent for the recrystallization of this compound?
Answer: Based on the recrystallization protocols for structurally similar benzimidazole derivatives, a polar protic solvent is an excellent starting point. Ethanol , or a mixture of ethanol and water , is a highly recommended initial choice[1][2]. The methoxy and aldehyde functionalities suggest moderate polarity, making ethanol a solvent in which the compound is likely soluble when hot and less soluble when cold – the ideal characteristics for a recrystallization solvent. Other solvents that have been used for similar compounds include acetic acid and ethyl acetate[3].
Question: My compound has "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution is supersaturated to a high degree or when the melting point of the solute is lower than the temperature of the solution.
Here are several strategies to troubleshoot this issue:
-
Re-heat and Add More Solvent: The most straightforward solution is to heat the mixture to re-dissolve the oil and then add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool much more slowly.
-
Slow Down the Cooling Process: Rapid cooling encourages oiling. Ensure the flask is well-insulated to allow for the slow formation of crystals. You can wrap the flask in glass wool or place it in a large, warm water bath that is allowed to cool to room temperature gradually.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.
-
Change the Solvent System: If the above methods fail, the solvent system is likely not optimal. Consider using a mixed solvent system. For example, if you are using ethanol, you could add a non-polar solvent in which the compound is insoluble (like hexanes) dropwise to the hot, dissolved solution until it becomes slightly turbid. Then, allow it to cool slowly.
Question: The purity of my compound did not improve after recrystallization. What could be the reason?
Answer: This indicates that the chosen solvent is not effectively differentiating between your compound of interest and the impurities. This can happen for a few reasons:
-
Impurities have similar solubility profiles: If the impurities have very similar solubility characteristics to your target compound in the chosen solvent, they will co-precipitate. In this case, you will need to experiment with different solvents of varying polarities.
-
Too much solvent was used: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling, leading to low recovery.
-
Insufficient cooling: If the solution is not cooled to a low enough temperature, a substantial amount of the product will remain dissolved.
Question: How do I choose the best recrystallization solvent if ethanol doesn't work?
Answer: A systematic approach to solvent screening is crucial. The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.
Here is a suggested workflow for solvent selection:
-
Small-Scale Solubility Tests: Place a small amount of your crude compound (around 10-20 mg) into several different test tubes.
-
Add Solvent at Room Temperature: To each test tube, add a small amount of a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and water). Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the Mixture: Gently heat the test tubes containing the undissolved solid. A good solvent will dissolve the compound completely at or near its boiling point.
-
Cool the Solution: Allow the clear, hot solutions to cool to room temperature, and then in an ice bath. The best solvent will be the one that yields a large quantity of crystalline solid.
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer Flasks
-
Hot Plate with Magnetic Stirring
-
Buchner Funnel and Flask
-
Filter Paper
-
Glass Rod
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Stir the solution while heating to facilitate dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove any particulate matter that is not part of the desired compound.
-
Induce Crystallization: If the solution is clear, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and wrap it in glass wool. Avoid disturbing the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize the yield of the precipitate.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: A workflow diagram illustrating the key stages of the recrystallization process.
Summary of Potential Recrystallization Solvents
The table below summarizes potential solvents for the recrystallization of this compound, based on literature for analogous compounds.
| Solvent System | Compound Class | Reference |
| Ethanol | Benzimidazole derivatives | [1][2] |
| Ethanol-Water | 2-Mercapto-5-methoxybenzimidazole | |
| Acetic Acid | Benzimidazole derivatives | |
| Ethyl Acetate | 2-(2-Methoxyphenyl)-1H-benzo[d]imidazole derivative | [3] |
References
Technical Support Center: Synthesis of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and related benzimidazole derivatives. We will move beyond simple procedural steps to explore the causality behind common issues, focusing on the identification and mitigation of side products to improve yield, purity, and process reliability.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of substituted benzimidazoles, framed in a practical question-and-answer format.
Q1: My reaction is yielding a dark brown or black, tarry crude product instead of a clean solid. What is happening and how can I fix it?
A: This is a classic and frequent issue, almost always pointing to the oxidation of your starting material, 4-methoxy-1,2-phenylenediamine.
-
Root Cause Analysis: o-Phenylenediamines are electron-rich aromatic compounds and are highly susceptible to air oxidation, especially under heating or in the presence of certain catalysts.[1] This oxidation process generates highly colored, often polymeric, impurities that are notoriously difficult to remove from the desired product.[2]
-
Preventative Measures:
-
Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere, such as nitrogen or argon.[1] This minimizes the presence of oxygen, the primary culprit.
-
Use of Diamine Salts: Consider using 4-methoxy-1,2-phenylenediamine dihydrochloride. The salt form is significantly more stable against oxidation than the free base.[3] If you use the salt, you will need to add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, sodium bicarbonate) to the reaction to liberate the free diamine in situ.
-
Purify Starting Materials: If the purity of your diamine is suspect, consider purifying it by recrystallization or sublimation before use.
-
-
Salvaging the Product: If you already have a dark, impure product, an activated carbon treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through a pad of celite. This can adsorb many of the colored impurities, though some product loss is inevitable.[1]
Q2: My TLC analysis shows multiple product spots. What is the most likely major side product and how can I suppress its formation?
A: The most common side product in the condensation of an o-phenylenediamine with an aldehyde is the 1,2-disubstituted benzimidazole .
-
Root Cause Analysis: This side product arises from the reaction of two molecules of the aldehyde with one molecule of the o-phenylenediamine.[1] The initial Schiff base intermediate can react with a second aldehyde molecule before cyclization is complete.
-
Mitigation Strategies:
-
Control Stoichiometry: To favor the desired 2-substituted product, use a strict 1:1 molar ratio of the aldehyde and the diamine, or even a slight excess (1.1 equivalents) of the diamine.[1] This ensures there isn't a large excess of the aldehyde available to form the disubstituted product.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like toluene have been reported to favor the formation of the 2-substituted product, whereas more polar protic solvents like water-ethanol mixtures can sometimes lead to the 1,2-disubstituted byproduct.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[1] The goal is to stop the reaction as soon as the starting diamine is consumed, without allowing the reaction to proceed for an extended time, which could favor the formation of thermodynamic side products.
-
Q3: The reaction seems to stall, with starting material still present even after prolonged heating. What could be the issue?
A: Incomplete or stalled reactions are typically due to issues with reaction conditions or catalyst activity.
-
Root Cause Analysis:
-
Inactive Catalyst: If you are using a catalyst (e.g., an acid or metal catalyst), it may be old, hydrated, or from an unreliable source.[1]
-
Insufficient Temperature: The cyclization step to form the benzimidazole ring requires an energy input. The temperature might be too low for the specific solvent and substrates being used.
-
Stable Intermediate: The intermediate Schiff base formed between the diamine and the aldehyde may be particularly stable under your current conditions and resistant to cyclization.[1]
-
-
Troubleshooting Steps:
-
Optimize Catalyst: Ensure your catalyst is active. If using an acid catalyst like p-toluenesulfonic acid (pTSA) or HCl, ensure it is not overly hydrated. You may need to optimize the catalyst loading.[1][3]
-
Increase Temperature: Gradually increase the reaction temperature while monitoring the progress by TLC. Refluxing in a higher-boiling solvent may be necessary.
-
Consider an Oxidant: Some modern benzimidazole syntheses from aldehydes proceed via an oxidative cyclization. The addition of a mild oxidant, such as hydrogen peroxide (H₂O₂) or even air in some catalyzed systems, can drive the reaction to completion.[3][4]
-
Q4: Purification by column chromatography is proving difficult, as the product and a major impurity have very similar polarities. What alternative purification methods can I use?
A: This is a common challenge. When chromatographic separation fails, exploiting the chemical properties of the benzimidazole ring is the best approach.
-
Recommended Method: Acid-Base Extraction Benzimidazoles contain a basic nitrogen atom in the imidazole ring, allowing them to be protonated and form water-soluble salts.[1][5] Non-basic impurities will not undergo this transformation.
-
Dissolve the crude product mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The desired benzimidazole product will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer, which now contains your purified product. The organic layer, containing non-basic impurities, can be discarded.
-
Carefully neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate or 1M NaOH) until the product precipitates out of the solution.
-
Filter the precipitated solid, wash with water, and dry to obtain the purified product.
-
Part 2: Visualization of Reaction Pathways & Troubleshooting
Visual aids can clarify complex chemical processes and decision-making workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Benzimidazole-2-Carbaldehyde Formation
Welcome to the technical support center for the synthesis and optimization of benzimidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting protocols to enhance your experimental success.
Introduction to Benzimidazole Synthesis
The formation of the benzimidazole core, a privileged scaffold in medicinal chemistry, is most commonly achieved through the condensation of an o-phenylenediamine with an aldehyde.[1][2] This reaction, a variant of the Weidenhagen reaction, typically involves the formation of a Schiff base intermediate, followed by an oxidative cyclization to yield the final benzimidazole product.[2] The overall efficiency and selectivity of this transformation are highly dependent on a multitude of factors, including the choice of catalyst, solvent, temperature, and the nature of the reactants.[3]
This guide will focus on the specific challenges and optimization strategies pertinent to the synthesis of benzimidazole-2-carbaldehyde and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in benzimidazole synthesis are a frequent issue and can often be traced back to several key parameters. A systematic approach to troubleshooting is crucial for identifying the root cause.
Core Areas for Investigation:
-
Catalyst Choice and Loading: The absence of a suitable catalyst can lead to very low conversion rates and significantly longer reaction times.[3][4] The choice of catalyst is critical and depends on your specific substrates and desired reaction conditions.[3]
-
Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as erbium(III) triflate (Er(OTf)₃) and zinc chloride (ZnCl₂) are commonly employed to facilitate the initial condensation and subsequent cyclization.[1][3]
-
Oxidative Catalysts: Since the final step is an oxidative cyclization, the presence of an oxidant is often necessary.[4] This can be atmospheric oxygen or added reagents like hydrogen peroxide (H₂O₂), cupric acetate, or even hypervalent iodine compounds.[5][6]
-
Heterogeneous Catalysts: For easier purification and catalyst recycling, solid-supported catalysts like gold nanoparticles on titanium dioxide (Au/TiO₂) or magnesium oxide on dendritic fibrous nanosilica (MgO@DFNS) are excellent green chemistry alternatives.[1][3][7]
-
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and yield. A solvent screen is a valuable first step in optimization.[3]
-
Reaction Temperature and Time: These two parameters are intrinsically linked. Some reactions that show poor yields at room temperature can be significantly improved with heating.[1] However, excessively high temperatures may promote side reactions.[1] It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
Starting Material Purity: Impurities in the o-phenylenediamine or the aldehyde can lead to the formation of colored byproducts and interfere with the main reaction.[1][3] Ensure the purity of your starting materials, perhaps through recrystallization or distillation, before setting up the reaction.[1]
Q2: I am observing the formation of multiple products, leading to low selectivity. How can I address this?
A2: The formation of byproducts is a common challenge, particularly the formation of an intermediate imine or a 1,2-disubstituted benzimidazole.[1][9]
Strategies to Enhance Selectivity:
-
Control of Stoichiometry: Carefully controlling the molar ratio of o-phenylenediamine to the aldehyde is important. While a 1:1 ratio is typical, a slight excess of one reactant may be beneficial in certain cases to drive the reaction to completion.[1]
-
Temperature Optimization: The reaction temperature can be a critical factor in selectivity.
-
Catalyst Choice: The nature of the catalyst can influence the reaction pathway. For instance, certain catalysts may favor the formation of the desired 2-substituted benzimidazole over the 1,2-disubstituted product.[9]
Q3: The purification of my final product is proving to be difficult. What are some effective purification strategies?
A3: Purification challenges often arise from the presence of unreacted starting materials, catalysts, or colored impurities.[3][10]
Effective Purification Techniques:
-
Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[2]
-
Column Chromatography: For complex mixtures or when high purity is required, column chromatography on silica gel is a standard method.[7] The choice of eluent system will depend on the polarity of your target compound and the impurities.
-
Acid-Base Extraction: Benzimidazoles can be protonated in acidic solutions and deprotonated in basic solutions. This property can be exploited for purification. Dissolving the crude product in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then precipitating the product by adding a base can be an effective purification strategy.[10]
-
Use of Heterogeneous Catalysts: Employing a solid-supported catalyst that can be easily filtered off after the reaction simplifies the workup procedure significantly.[3][7]
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis using a Homogeneous Catalyst
This protocol provides a general method for the synthesis of 2-substituted benzimidazoles using ammonium chloride as a catalyst.[3]
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (CHCl₃, 5 ml), add ammonium chloride (NH₄Cl, 4 mmol).
-
Add the corresponding aldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using TLC (typically 4 hours).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[2]
-
In a microwave-safe vessel, combine o-phenylenediamine (1 mmol), the aldehyde (1 mmol), and a catalytic amount of a suitable catalyst (e.g., Er(OTf)₃, 1 mol%).[1]
-
Conduct the reaction under solvent-free conditions in a microwave reactor at a specified temperature and power (e.g., 60 °C, for 5-10 minutes).[1]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as needed.
Data Presentation
Table 1: Comparison of Different Catalytic Systems for Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NH₄Cl | CHCl₃ | Room Temp. | 4 h | High | [3] |
| Er(OTf)₃ | Solvent-free (MW) | 60 | 5-10 min | High | [1] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | Room Temp. | Variable | 51-99 | [7] |
| MgO@DFNS | Ethanol | Room Temp. | 4 h | High | [3] |
| H₂O₂/HCl | Acetonitrile | Room Temp. | Short | Excellent | [6] |
Visualizing the Process
Reaction Mechanism and Troubleshooting Workflow
The following diagram illustrates the general reaction mechanism for benzimidazole synthesis and a logical workflow for troubleshooting common issues.
Caption: Troubleshooting workflow for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Preventing over-oxidation in the synthesis of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde
Technical Support Center: Synthesis of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of this compound. This document, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, specifically the prevention of over-oxidation to the corresponding carboxylic acid, ensuring high yield and purity of your target aldehyde.
Section 1: Understanding the Core Challenge: Over-Oxidation
The synthesis of this compound typically involves the oxidation of the precursor, (5-methoxy-1H-benzo[d]imidazol-2-yl)methanol. The primary challenge in this transformation is the propensity of the desired aldehyde product to undergo further oxidation to form the highly stable 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid.
This over-oxidation is a common pitfall that leads to reduced yields and complex purification procedures. The formation of the carboxylic acid byproduct is often facilitated by the presence of water, strong oxidizing agents, elevated temperatures, or prolonged reaction times.[1] Understanding the delicate balance required to stop the oxidation at the aldehyde stage is critical for success.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common cause of over-oxidation in this synthesis?
The most frequent cause is the use of an oxidizing agent that is too strong or non-selective for the conversion of a primary alcohol to an aldehyde.[2] Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are generally too harsh for sensitive heterocyclic alcohols and will rapidly oxidize the intermediate aldehyde to a carboxylic acid.[1][2]
Q2: My precursor alcohol is a benzylic-type alcohol. Does this affect the choice of oxidant?
Yes, significantly. The alcohol, (5-methoxy-1H-benzo[d]imidazol-2-yl)methanol, is considered a benzylic-type alcohol due to its position adjacent to the aromatic benzimidazole ring system. These types of alcohols are "activated" and more susceptible to oxidation.[3] While this activation facilitates the initial oxidation to the aldehyde, it also makes the resulting aldehyde more prone to over-oxidation. This heightened reactivity necessitates the use of particularly mild and selective oxidizing agents.
Q3: What are the recommended "mild" oxidizing agents for this specific conversion?
For sensitive heterocyclic and benzylic alcohols, several mild oxidants are preferred to minimize over-oxidation. These include:
-
Activated Manganese Dioxide (MnO₂): This is a highly selective heterogeneous oxidant for allylic and benzylic alcohols. It is particularly effective because the reaction occurs on the solid's surface, and it is less prone to over-oxidation.[3][4]
-
Dess-Martin Periodinane (DMP): A very mild and efficient oxidant that works well in anhydrous conditions, which helps prevent the formation of the carboxylic acid.[1]
-
Pyridinium Chlorochromate (PCC): Another classic mild oxidant that can effectively stop the reaction at the aldehyde stage, especially when used in a non-aqueous solvent like dichloromethane (DCM).[2]
-
TEMPO-based systems: Systems using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant (like trichloroisocyanuric acid or iodobenzene dichloride) are highly efficient and selective for primary alcohols, showing little to no over-oxidation.[5]
Q4: How can I effectively monitor the reaction to prevent over-oxidation?
Active monitoring is crucial. Thin-Layer Chromatography (TLC) is the most common and effective method. A typical procedure involves:
-
Prepare a co-spot: On your TLC plate, spot your starting material, a co-spot (starting material mixed with the reaction mixture), and the reaction mixture.
-
Run the plate: Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting alcohol, the product aldehyde, and the potential carboxylic acid byproduct.
-
Visualize: Use a UV lamp to visualize the spots. The starting material, aldehyde, and carboxylic acid will have different Rf values. The reaction is complete when the starting material spot has disappeared. Stop the reaction immediately to prevent the product aldehyde spot from diminishing as the carboxylic acid spot grows.
Section 3: Troubleshooting Guide: Diagnosis & Solutions
This section addresses specific experimental failures and provides actionable solutions.
Problem: My final product is almost exclusively the 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid, with very little of the desired aldehyde.
-
Probable Cause A: Oxidizing Agent is too Strong.
-
Causality: You may have used a potent oxidizing agent like KMnO₄, Jones Reagent, or even an excess of a milder reagent under harsh conditions. These reagents readily provide the oxygen required to convert the intermediate aldehyde hydrate into a carboxylic acid.[1]
-
Solution: Switch to a more selective, milder oxidizing agent. Activated Manganese Dioxide (MnO₂) is an excellent first choice for this specific substrate due to its high selectivity for benzylic alcohols.[3][4]
-
-
Probable Cause B: Reaction Temperature is Too High.
-
Causality: Higher temperatures increase the rate of all reactions, including the undesirable over-oxidation. Many mild oxidation reactions are best performed at or below room temperature to maintain selectivity.
-
Solution: Carefully control the reaction temperature. If using a potent reagent is unavoidable, perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C for Swern oxidations). For MnO₂ oxidations, room temperature is often sufficient, but ensure there is no uncontrolled exotherm.
-
-
Probable Cause C: Reaction Time was Too Long.
-
Causality: Even with a mild oxidant, allowing the reaction to proceed long after the starting material is consumed provides an opportunity for the desired aldehyde to slowly convert to the carboxylic acid.
-
Solution: Implement rigorous reaction monitoring via TLC.[6] As soon as the starting alcohol spot is no longer visible, work up the reaction immediately. Do not leave the reaction running overnight without first establishing a reliable timeframe through preliminary small-scale experiments.
-
Data Presentation: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Selectivity for Aldehyde | Risk of Over-oxidation | Key Considerations |
| Potassium Permanganate (KMnO₄) | Aqueous, often basic | Low | Very High | Not recommended for this synthesis due to its strength and poor selectivity.[1] |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Low | Very High | Aggressive and generates hazardous chromium waste. Not recommended.[2] |
| PCC (Pyridinium Chlorochromate) | Anhydrous CH₂Cl₂ | High | Low | Mild and effective, but chromium-based and requires careful handling.[2] |
| DMP (Dess-Martin Periodinane) | Anhydrous CH₂Cl₂ | Very High | Very Low | Excellent, mild choice. Reaction is fast, but the reagent is expensive.[1] |
| Activated MnO₂ | CH₂Cl₂, CHCl₃, or Acetone | Very High | Very Low | Ideal for this benzylic alcohol. Heterogeneous reaction requires vigorous stirring.[3][4] |
| TEMPO (catalytic) / TCCA | Anhydrous CH₂Cl₂ | Very High | Very Low | Highly efficient and selective catalytic system.[5] |
Section 4: Recommended Protocols & Workflows
**Protocol: Selective Oxidation using Activated Manganese Dioxide (MnO₂) **
This protocol is recommended as a reliable starting point for the selective oxidation of (5-methoxy-1H-benzo[d]imidazol-2-yl)methanol.
Materials:
-
(5-methoxy-1H-benzo[d]imidazol-2-yl)methanol (1 equivalent)
-
Activated Manganese Dioxide (MnO₂) (10-20 weight equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Celite® (for filtration)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the starting alcohol.
-
Dissolve the alcohol in a suitable volume of anhydrous solvent (e.g., 20 mL per gram of alcohol).
-
Add the activated MnO₂ portion-wise to the stirred solution at room temperature. A large excess is necessary as the reaction is stoichiometric and occurs on the reagent surface.[4]
-
Stir the resulting black suspension vigorously at room temperature. The efficiency of the reaction is dependent on the stirring rate and the quality of the MnO₂.
-
Monitor the reaction progress every 30-60 minutes by TLC.
-
Upon completion (disappearance of starting material, typically 4-24 hours), filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with additional solvent (CH₂Cl₂ or ethyl acetate) to recover all the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as needed.
Mandatory Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues related to over-oxidation.
Caption: Troubleshooting decision tree for over-oxidation issues.
References
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Manganese Dioxide [commonorganicchemistry.com]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. rsc.org [rsc.org]
Removal of unreacted starting materials from 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde
Technical Support Center: Purification of 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and detailed protocols for the removal of common unreacted starting materials and other impurities encountered during its synthesis. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The most prevalent impurity is typically the unreacted starting material, 4-methoxy-o-phenylenediamine . This diamine is highly susceptible to air oxidation, which can lead to the formation of dark, polymeric byproducts, often imparting a brown or purple color to your crude product.[1] Depending on the synthetic route used to install the C2-aldehyde fragment, you may also encounter residual halogenated precursors or related salts.
Q2: My crude product is a dark, sticky solid. What is the first purification step you recommend?
A2: A dark coloration is a strong indicator of oxidized 4-methoxy-o-phenylenediamine. The most effective initial step is an acidic aqueous wash . Because the diamine is significantly more basic than the target benzimidazole product, it can be selectively protonated and extracted into an aqueous acid layer. This procedure is detailed in the Troubleshooting Guide under "Issue 1".
Q3: How do I monitor the progress of my purification?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring your purification.[2][3] Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 1:1 v/v), to resolve your product from its impurities. The starting diamine is quite polar and will typically have a lower Rf value than the product, though this can vary. Staining with potassium permanganate can help visualize spots if they are not UV-active. Final purity should be confirmed by ¹H NMR and LC-MS.
Q4: Is column chromatography a good option for purifying this compound?
A4: Yes, column chromatography can be very effective, but aldehydes can sometimes be sensitive to acidic silica gel, potentially leading to decomposition or formation of acetals if alcohol-containing eluents are used.[4] To mitigate this, you can either use a deactivated stationary phase (e.g., neutral alumina) or add a small amount of a tertiary amine like triethylamine (~0.1-1%) to your eluent system.[4]
Troubleshooting Guide: Specific Purification Issues
Issue 1: Crude product is dark and contaminated with unreacted 4-methoxy-o-phenylenediamine.
Root Cause Analysis: 4-methoxy-o-phenylenediamine possesses two basic amine groups, making it readily soluble in aqueous acid. The benzimidazole product is also basic but requires a lower pH for protonation. This difference in basicity is the key to a selective separation via liquid-liquid extraction.
Solution: Selective Acid-Base Extraction
This protocol leverages the differential basicity of the starting diamine and the benzimidazole product to achieve separation.
dot
Caption: Workflow for acid-base extraction. dot
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg of crude material per mL of solvent.
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. The protonated 4-methoxy-o-phenylenediamine hydrochloride salt will be in the bottom aqueous layer. Drain and discard the aqueous layer.
-
Repeat: Repeat the acid wash (Steps 2-4) one or two more times to ensure complete removal of the diamine. Monitor the color of the organic layer; it should lighten significantly.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the product.
Issue 2: Product contains non-polar impurities or requires higher purity after extraction.
Root Cause Analysis: After initial extraction, residual non-polar byproducts or closely related impurities may remain. Recrystallization is an effective technique for purifying crystalline solids by exploiting differences in solubility between the product and impurities in a given solvent at different temperatures.[5]
Solution: Recrystallization
The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
dot
Caption: General workflow for recrystallization. dot
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents (see Table 1) to find a suitable system. An ideal solvent will dissolve the product when hot but not when cold. Common choices for benzimidazoles include ethanol, methanol, acetone, or solvent pairs like ethanol/water or DCM/hexane.[3][6]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a steam bath or hot plate). Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Solvent System | Suitability for Benzimidazoles | Notes |
| Ethanol or Methanol | Excellent | Good solubility when hot, lower when cold. Often used for benzimidazole derivatives.[5] |
| Ethanol/Water | Very Good | The product can be dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Reheat to clarify and then cool. |
| Dichloromethane/Hexane | Good | Dissolve in a minimum of DCM, then add hexane dropwise until turbidity appears. Heat to redissolve, then cool slowly. |
| Acetone | Good | Similar properties to ethanol; its higher volatility can be advantageous for drying.[3] |
Table 1: Recommended Solvent Systems for Recrystallization.
Issue 3: Aldehyde product is decomposing on a silica gel column.
Root Cause Analysis: The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. These acidic sites can catalyze the decomposition of sensitive functional groups like aldehydes.[4]
Solution: Deactivated Column Chromatography
This protocol modifies the standard chromatography procedure to create a less acidic environment, preserving the integrity of the aldehyde product.
Step-by-Step Protocol:
-
Solvent System Selection: First, determine an appropriate eluent system using TLC. Start with a non-polar solvent like hexane or toluene and gradually increase the polarity with ethyl acetate. A typical starting point is 20-30% ethyl acetate in hexane.
-
Slurry Preparation: Prepare the column slurry by mixing silica gel with your starting eluent. Crucially, add triethylamine (TEA) to the eluent mixture to a final concentration of 0.5-1% (v/v). The TEA will neutralize the acidic sites on the silica.[4]
-
Column Packing: Pack the column with the TEA-deactivated slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly stronger solvent like DCM if necessary) and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC. You can run the column isocratically or by gradually increasing the polarity of the eluent (while maintaining the 0.5-1% TEA concentration).
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed easily with the solvent.
References
Technical Support Center: Troubleshooting Stability of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde in solution. Our objective is to move beyond simple procedural steps, offering a framework grounded in chemical principles to diagnose, troubleshoot, and prevent degradation, ensuring the integrity and reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) & Foundational Knowledge
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound. It features a benzimidazole core, which is a prominent scaffold in medicinal chemistry, substituted with a methoxy group at the 5-position and a reactive aldehyde group at the 2-position. Its primary utility is as a versatile building block or key intermediate in organic synthesis.[1] The aldehyde functional group allows for a variety of chemical transformations, such as reductive amination, condensation reactions, and oxidations, making it valuable for constructing more complex molecules with potential biological activity, including anticancer agents and enzyme inhibitors.[2][3]
Q2: What are the ideal storage conditions for the compound in its solid, powdered form?
A2: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] To mitigate potential degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Protecting the compound from light by using an amber vial or storing it in a dark location is also a crucial preventative measure. For long-term storage, refrigeration (2-8°C) is advisable.[5]
Q3: Which solvents are recommended for preparing stock solutions, and are there any I should avoid?
A3: The choice of solvent is critical and depends on the intended downstream application.
-
Recommended: Dry, aprotic polar solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally the best choices for preparing stock solutions. These solvents effectively dissolve the compound without directly reacting with the sensitive aldehyde group.
-
Use with Caution: Aprotic solvents with lower polarity like acetone or acetonitrile (ACN) can be used, but solubility may be lower. Always use anhydrous grades of these solvents.
-
Avoid or Use Immediately: Protic solvents like methanol, ethanol, and water should be avoided for storage. The aldehyde group can react with alcohols to form hemiacetals or acetals, and its reactivity can be altered in aqueous solutions. If your experimental protocol requires a protic solvent, solutions should be prepared fresh and used immediately.
Q4: What are the primary environmental factors that can compromise the stability of this compound in solution?
A4: The stability of this compound in solution is primarily threatened by three factors:
-
Oxygen: The aldehyde group is susceptible to oxidation, especially when exposed to air. This can convert the aldehyde to the corresponding, and likely unwanted, carboxylic acid.
-
Light: Photochemical degradation can occur. The energy from UV or even ambient light can promote radical reactions or other degradation pathways of the benzimidazole ring system.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at room temperature for extended periods is not recommended. A comprehensive study on various benzimidazole drugs highlighted that storage at -20°C or -80°C is significantly better for long-term stability than refrigeration at 4°C or storage at room temperature.[6]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured, cause-and-effect approach to resolving common problems observed during experiments.
Q5: My solution of the compound, initially colorless or pale yellow, has turned a darker yellow or brown. What is causing this discoloration?
A5: This is a classic indicator of chemical degradation. The discoloration is likely due to the formation of multiple chromophoric byproducts.
-
Causality: The primary cause is often oxidation of the aldehyde group and/or degradation of the benzimidazole ring. Aldehydes, particularly aromatic ones, can be sensitive to air oxidation, which may be catalyzed by trace metal impurities or light. The benzimidazole ring itself, while relatively stable, can also undergo oxidative degradation, leading to complex, often colored, polymeric materials.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Q6: My reaction yield is inconsistent or significantly lower than expected. How do I determine if compound instability is the culprit?
A6: Inconsistent yield is a strong sign that the effective concentration of your starting material is variable. Degradation of your this compound stock solution is a highly probable cause.
-
Causality: If the compound degrades in solution, less of the active aldehyde is available to participate in your reaction. For instance, if 20% of the aldehyde oxidizes to a carboxylic acid, you can expect at least a 20% reduction in the yield of a reaction that specifically requires the aldehyde group.
-
Validation Protocol:
-
Prepare a Fresh Standard: Synthesize or acquire a new, high-purity lot of the solid compound.
-
Analyze "Old" vs. "Fresh": Prepare a solution from your existing stock and a new solution from the fresh standard, both at the exact same theoretical concentration.
-
HPLC Analysis: Analyze both solutions by HPLC with a UV detector. Compare the peak area of the main compound. A significantly smaller peak area in the "old" solution confirms degradation.
-
Reaction Test: Run your reaction in parallel using the "old" and "fresh" solutions. If the reaction with the "fresh" solution gives the expected yield while the "old" one does not, this confirms the instability of your stored solution was the issue.
-
Q7: I'm seeing new, unexpected peaks in my HPLC or LC-MS analysis of a stored solution. What might these degradation products be?
A7: The appearance of new peaks is direct evidence of degradation. Based on the structure, we can predict the most likely transformation products.
-
Likely Degradation Pathway: The most probable degradation pathway is the oxidation of the electron-rich aldehyde group to a carboxylic acid. This is a common fate for aldehydes exposed to atmospheric oxygen. Other possibilities include reactions involving the benzimidazole N-H protons or more complex ring-opening pathways under harsh conditions (e.g., strong acid/base, high heat).
-
Visualizing the Primary Degradation:
Caption: Primary oxidative degradation pathway.
An LC-MS analysis would be definitive. The predicted carboxylic acid product would have a mass (M) that is 16 Da higher than the parent aldehyde (C₉H₈N₂O₂ vs. C₉H₈N₂O), corresponding to the addition of one oxygen atom.
Section 3: Recommended Experimental Protocols
To empower users to proactively manage stability, we provide the following standardized protocols.
Protocol 3.1: Preparation of a Stabilized Stock Solution
This protocol minimizes degradation during solution preparation and storage.
-
Pre-Experiment Setup:
-
Use a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Select anhydrous DMSO as the solvent.
-
Have a source of inert gas (argon or nitrogen) ready.
-
-
Weighing: Weigh the required amount of this compound directly into the vial.
-
Inerting: Gently flush the headspace of the vial with inert gas for 30-60 seconds.
-
Solvent Addition: Using a syringe, add the required volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved.
-
Final Purge & Sealing: Briefly open the cap, flush the headspace with inert gas one more time, and immediately seal the vial tightly. For extra protection, wrap the cap threads with Parafilm®.
-
Storage: Store the vial upright in a freezer at -20°C or, for maximum longevity, -80°C.[6]
Protocol 3.2: Short-Term Stability Assessment via HPLC
This protocol allows you to determine the stability of the compound in a specific solvent under your lab's conditions.
-
Solution Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in the solvent of interest following the steps in Protocol 3.1.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system (e.g., C18 column) and record the chromatogram. This is your baseline. Integrate the peak area of the parent compound.
-
Incubation: Store the remaining solution under the conditions you wish to test (e.g., on the benchtop at 25°C, in a refrigerator at 4°C).
-
Time Point Analysis: At set intervals (e.g., 2, 4, 8, 24 hours), withdraw another aliquot, bring it to room temperature if stored cold, and analyze it using the identical HPLC method.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Section 4: Data Summary Table
The table below summarizes the key recommendations for handling and storage to maximize the stability and integrity of your compound.
| Parameter | Recommendation | Rationale & Scientific Justification |
| Solid Storage | 2-8°C, Dry, Dark, Inert Atmosphere | Prevents hydrolysis, photo-degradation, and slow oxidation in the solid state.[7] |
| Solution Storage | -20°C to -80°C | Significantly reduces the rate of all degradation reactions. Studies on related benzimidazoles confirm the superiority of freezer storage over refrigeration.[6] |
| Recommended Solvents | Anhydrous DMSO, Anhydrous DMF | Aprotic, polar solvents that dissolve the compound effectively without participating in chemical reactions with the aldehyde group. |
| Solvents to Avoid | Methanol, Ethanol, Water | Protic solvents can form hemiacetals/acetals with the aldehyde, altering its chemical nature and reactivity. |
| Handling Practices | Prepare solutions fresh; use inert gas (Ar/N₂); use amber vials. | Minimizes exposure to atmospheric oxygen and light, the primary drivers of oxidative and photochemical degradation.[4] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1H-Benzimidazole-5-carbaldehyde | 58442-17-4 | Benchchem [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 1H-Benzimidazole-2-carboxaldehyde CAS#: 3314-30-5 [chemicalbook.com]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Alternative Catalysts for the Synthesis of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes by exploring modern, alternative catalysts.
The target molecule is a crucial building block in medicinal chemistry. Traditional synthetic methods, such as the Phillips-Ladenburg and Weidenhagen reactions, often require harsh conditions, long reaction times, or stoichiometric reagents that are not environmentally benign[1][2][3]. The scientific community's focus has shifted towards developing more efficient, selective, and sustainable protocols. This guide provides troubleshooting advice, answers frequently asked questions, and presents detailed protocols for alternative catalytic systems, primarily focusing on the condensation of 4-methoxy-o-phenylenediamine with a suitable C2-aldehyde equivalent (e.g., glyoxal derivatives).
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yield is a frequent challenge that can stem from several factors. A systematic approach is key to identifying the root cause.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical variables. Some reactions that yield poorly at room temperature can see significant improvement with heating.[1] Conversely, excessively high temperatures can promote side reactions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and boost yields, often completing in minutes instead of hours[1][4].
-
Catalyst Choice and Loading: The type and amount of catalyst are paramount. Many modern syntheses show a significant drop in yield with suboptimal catalyst loading or in the absence of a catalyst altogether.[1][5] It is essential to optimize the catalyst amount (typically 1-10 mol%), as increasing it beyond a certain point can sometimes decrease selectivity and yield.[1]
-
Purity of Starting Materials: The purity of both the 4-methoxy-o-phenylenediamine and the aldehyde source (e.g., glyoxal, 2,2-dimethoxyacetaldehyde) is crucial. Impurities can lead to side reactions and the formation of colored, often polymeric, byproducts that complicate purification.[1]
-
Atmosphere: The reaction is an oxidative cyclization. The presence of an oxidant or atmospheric air is often necessary for the final aromatization step to form the benzimidazole ring.[1] If yields are low, ensure the reaction is not being run under strictly inert conditions unless the chosen catalyst operates via a different mechanism.
Q2: I'm observing significant side product formation. How can I increase selectivity for the desired product?
A2: Poor selectivity often results in complex purification. The following points can help improve the reaction's focus on the target molecule.
-
Control Stoichiometry: Ensure the molar ratio of the diamine to the aldehyde source is optimized. A slight excess of one reactant may be beneficial, but a large excess of the aldehyde can lead to the formation of N,N'-bis-adducts or other undesired products.
-
Modify Reaction Temperature: Temperature can influence the reaction pathway. For instance, an intermediate imine might be the major product at a lower temperature, while the desired cyclized benzimidazole forms at a higher temperature.[1] Careful temperature screening is recommended.
-
Catalyst Selection: The choice of catalyst has a significant impact. Some catalysts, like Erbium(III) triflate (Er(OTf)₃), have been shown to selectively produce certain products based on the electronic nature of the aldehyde.[6] For instance, electron-rich aldehydes may favor double condensation products, while electron-deficient ones yield mono-condensation products.[6] Choosing a catalyst that favors the desired cyclization over other potential pathways is key.
Q3: My heterogeneous catalyst lost activity upon reuse. What could be the issue?
A3: While a key advantage of heterogeneous catalysts is their recyclability, a drop in performance is a common troubleshooting point.
-
Leaching of Active Species: The active catalytic species may be leaching from the solid support into the reaction medium. This is common for supported metal catalysts. Analyze the filtrate for traces of the metal to confirm.
-
Surface Poisoning: The catalyst's active sites may be blocked by byproducts, unreacted starting materials, or impurities. A washing step with an appropriate solvent or a mild acid/base solution between cycles can regenerate the surface.
-
Structural Degradation: High temperatures or harsh reaction conditions can cause the catalyst's support material (e.g., silica, alumina) to degrade or its nanoparticles to agglomerate, reducing the active surface area.
Q4: The purification of my final product is difficult due to intense coloration. What causes this and how can it be prevented?
A4: Colored impurities are often a sign of oxidative side reactions or polymerization of the starting materials.
-
Starting Material Quality: As mentioned, impure o-phenylenediamines can be prone to air oxidation, forming highly colored species. Using freshly purified starting materials can mitigate this.
-
Aldehyde Source: Aldehydes, especially simple ones like glyoxal, can polymerize under acidic or basic conditions. Using a stable precursor, like a bisulfite adduct or an acetal, can prevent this.
-
Reaction Conditions: Overly long reaction times or excessive temperatures can promote the formation of complex, colored byproducts. Optimizing the reaction to be as short and mild as possible is beneficial.
Section 2: FAQs on Catalyst Selection & Optimization
Q1: What are the most promising "green" catalyst alternatives for this synthesis?
A1: Green chemistry principles focus on sustainability. Several catalytic systems align with these goals:
-
Water as a Solvent: Many modern protocols successfully use water as the reaction medium, avoiding volatile organic compounds (VOCs).[6][7]
-
Recyclable Heterogeneous Catalysts: Nanoparticle catalysts, such as nano-Fe₂O₃ or Zinc-Boron Nitride (Zn-BNT), are highly efficient and can be easily recovered (e.g., by filtration or magnetic separation) and reused for multiple cycles with minimal loss of activity.[8][9][10]
-
Benign and Abundant Metals: Catalysts based on iron, such as ferrous sulfate (FeSO₄), are inexpensive, abundant, and have low toxicity, making them excellent green alternatives.[11]
-
Solvent-Free & Microwave Conditions: Combining a catalyst like Er(OTf)₃ with microwave irradiation often allows the reaction to proceed under solvent-free conditions, drastically reducing waste and energy consumption.[1][4]
Q2: Should I use a homogeneous or heterogeneous catalyst? What are the trade-offs?
A2: The choice depends on the specific goals of the synthesis (scale, purity requirements, cost).
-
Homogeneous Catalysts (e.g., Er(OTf)₃, p-TsOH) are dissolved in the reaction medium.
-
Pros: Often display higher activity and selectivity due to readily accessible active sites. Reaction mechanisms are typically well-understood.
-
Cons: Difficult to separate from the product, leading to potential contamination and preventing catalyst recycling. This can be costly, especially with expensive catalysts.[12]
-
-
Heterogeneous Catalysts (e.g., nano-Fe₂O₃, ZrO₂-Al₂O₃) are in a different phase from the reaction mixture.
-
Pros: Easily separated from the reaction mixture by simple filtration, allowing for straightforward product purification and catalyst recycling.[9][12] This makes the process more economical and environmentally friendly.
-
Cons: May exhibit lower activity than their homogeneous counterparts due to mass transfer limitations. The active sites may not be as uniform, and catalyst leaching can be an issue.
-
Q3: Which Lewis acids are most effective, and what is their mechanism?
A3: Several Lewis acids have proven highly effective. Erbium(III) triflate (Er(OTf)₃), Zirconium tetrachloride (ZrCl₄), and various nanoparticle-based Lewis acids like nano-Fe₂O₃ are excellent choices.[5][6][8][9]
The primary role of the Lewis acid catalyst is to activate the carbonyl group of the aldehyde component. By coordinating to the carbonyl oxygen, the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. This facilitates the initial condensation and subsequent cyclization steps.
Caption: Lewis acid catalytic cycle for benzimidazole synthesis.
Q4: Are there any effective non-metallic/organocatalyst options?
A4: Yes. While metal-based catalysts are more common, Brønsted acids are also widely used. p-Toluenesulfonic acid (p-TsOH) is an inexpensive, effective, and readily available solid organocatalyst for this transformation.[13][14][15] It functions by protonating the carbonyl oxygen, which, similar to a Lewis acid, activates the carbonyl group towards nucleophilic attack. Other options include ammonium chloride (NH₄Cl), which can act as a mild acid catalyst.[1][2]
Section 3: Catalyst Performance Comparison
The table below summarizes the performance of several alternative catalysts for benzimidazole synthesis, providing a comparative snapshot for experimental design.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| Erbium Triflate (Er(OTf)₃) | 1 mol% | Solvent-free (MW) | 60 | 5-10 min | 90-99% | [1][4][6] |
| Nano-Fe₂O₃ | 10 mol% | Water | 80-90 | 30-60 min | 79-92% | [7][8][9] |
| Ammonium Chloride (NH₄Cl) | 4 mmol eq. | Chloroform | Room Temp. | ~4 h | 72-90% | [1][2] |
| p-Toluenesulfonic acid (p-TsOH) | 20 mol% | DMF | 80 | 2-3 h | High | [14][15] |
| Ferrous Sulfate (FeSO₄) | 20 mol% | Ethanol | Room Temp. | 15-30 min | 85-95% | [11] |
| Zinc-Boron Nitride (Zn-BNT) | 20 mg | Solvent-free (MW) | N/A | 15 min | 82-91% | [10] |
Section 4: Exemplar Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis using Er(OTf)₃
This protocol is valued for its high efficiency, speed, and adherence to green chemistry principles.
-
Preparation: In a 10 mL microwave reactor vessel, add 4-methoxy-o-phenylenediamine (1 mmol, 138 mg).
-
Reagent Addition: Add the aldehyde source, such as 2,2-dimethoxyacetaldehyde (1 mmol, 104 mg).
-
Catalyst Loading: Add Erbium(III) triflate (Er(OTf)₃) (0.01 mmol, 6.1 mg, 1 mol%).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 60 °C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the vessel to cool to room temperature. Add water (10 mL) to the reaction mixture.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Heterogeneous Catalysis using Nano-Fe₂O₃ in Water
This protocol highlights the use of a recyclable, environmentally benign catalyst in an aqueous medium.
-
Preparation: In a 25 mL round-bottom flask equipped with a reflux condenser, add 4-methoxy-o-phenylenediamine (1 mmol, 138 mg) and water (5 mL).
-
Catalyst Loading: Add nano-Fe₂O₃ (0.1 mmol, 16 mg, 10 mol%) to the suspension.
-
Reagent Addition: Add glyoxal (40% in water, 1.1 mmol, ~0.16 mL) dropwise while stirring.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 30-60 minutes. Monitor the reaction progress by TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The nano-Fe₂O₃ catalyst can be separated using a strong external magnet. Decant the solution.
-
Product Isolation: Pour the solution into crushed ice. The solid product will precipitate.
-
Purification: Filter the precipitated solid, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure compound. The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Section 5: Visualizing the Workflow
A logical workflow is essential for efficient troubleshooting and experimental design.
Caption: A systematic workflow for troubleshooting low reaction yield.
Conclusion
The synthesis of this compound has been significantly advanced by the development of alternative catalysts. By moving beyond traditional methods, researchers can achieve higher yields, shorten reaction times, improve selectivity, and adhere to the principles of green chemistry. Lewis acids like Er(OTf)₃, heterogeneous nanocatalysts such as nano-Fe₂O₃, and simple organocatalysts like p-TsOH all present viable and often superior alternatives. We encourage you to use this guide as a starting point for developing robust, efficient, and sustainable synthetic protocols in your laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient green catalyst for one-pot synthesis of benzimidazole [wisdomlib.org]
- 12. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives (2024) | Mohammad Mavvaji | 4 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 15. [PDF] Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Mass spectrometry fragmentation pattern of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde: A Comparative Analysis
For researchers and professionals in drug discovery and chemical synthesis, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of programmatic success. This compound is a versatile scaffold, serving as a key intermediate in the synthesis of pharmacologically active agents. Its characterization, therefore, demands robust and precise analytical methodologies. This guide provides a comprehensive examination of the compound's fragmentation behavior under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), offering a predictive model based on established chemical principles and comparing this technique with viable alternatives.
Part 1: Predicted ESI-MS/MS Fragmentation Pathway
The fragmentation of this precursor ion is anticipated to proceed through several competing pathways, driven by the relative stability of the resulting product ions and neutral losses.
Key Predicted Fragmentation Pathways:
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation for aromatic aldehydes, the loss of a neutral CO molecule (28.010 Da) from the C2-carbaldehyde group is a highly probable initial step.[1][2] This pathway leads to the formation of a stable 5-methoxy-1H-benzo[d]imidazolyl cation at m/z 149.0609 .
-
Loss of a Methyl Radical (•CH₃): Methoxy-substituted aromatic compounds frequently undergo the homolytic cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (15.023 Da).[3][4][5] This odd-electron fragmentation would produce an ion at m/z 162.0428 . While radical losses are less common in low-energy CID of even-electron ions, they can be observed, particularly when stabilized by the aromatic system.[4]
-
Cleavage of the Benzimidazole Core: The benzimidazole ring itself is known to undergo fragmentation, typically involving the sequential loss of hydrogen cyanide (HCN).[6][7][8] Following the initial loss of CO, the fragment at m/z 149.0609 could subsequently lose an HCN molecule (27.011 Da), yielding a product ion at m/z 122.0498 .
These predicted pathways are visualized in the diagram below, providing a logical map of the expected product ion spectrum.
Caption: Predicted major fragmentation pathways for protonated this compound.
Part 2: Experimental Protocol for Data Acquisition
To validate the predicted fragmentation and establish a reliable analytical method, the following protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. This protocol is designed for a typical Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) instrument.
Experimental Workflow Diagram
Caption: Standard workflow for the structural elucidation of the target compound via LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock to 10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The acidic modifier is crucial for promoting protonation and achieving a stable signal in positive ion mode.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: +3.5 kV. A voltage in this range ensures efficient ionization while minimizing unwanted in-source fragmentation.[9]
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS1 Scan Range: m/z 50-300 to confirm the presence of the [M+H]⁺ precursor ion.
-
MS2 Parameters:
-
Precursor Ion: Isolate m/z 177.07.
-
Collision Gas: Argon.
-
Collision Energy (CE): Perform a ramping CE experiment from 10 to 40 eV. This allows for the observation of both low-energy (rearrangement-heavy) and high-energy (bond cleavage) fragmentation pathways, providing a complete picture of the molecule's stability.[10]
-
-
Part 3: Comparison with Alternative Analytical Strategies
While ESI-MS/MS with Collision-Induced Dissociation (CID) is a powerful tool, a comprehensive analytical strategy involves understanding its performance relative to other techniques.
| Technique | Principle | Advantages for this Analyte | Disadvantages |
| ESI-CID | Ions are fragmented by collision with an inert gas at relatively low energies.[11] | Excellent for generating stable, diagnostic fragments. Widely available and well-understood. | May not induce fragmentation of very stable bonds. Low-mass cutoff in some ion traps. |
| ESI-HCD | Higher-Energy Collisional Dissociation (HCD) occurs in a dedicated cell, providing more energetic fragmentation.[10][11] | Generates a richer spectrum, including more low-mass fragments. Useful for cross-validating CID pathways. No low-mass cutoff. | Can sometimes lead to excessive fragmentation, losing the primary product ions. |
| APCI-MS | Atmospheric Pressure Chemical Ionization is suitable for less polar compounds and may produce radical cations. | May provide complementary fragmentation data, especially if ESI is inefficient. | Generally less sensitive for polar, protic molecules like benzimidazoles. Risk of thermal degradation. |
| ¹H/¹³C NMR | Nuclear Magnetic Resonance provides detailed information about the chemical environment of each atom. | The gold standard for unambiguous structure confirmation. Provides complete connectivity and stereochemistry. | Requires significantly more sample material. A much lower-throughput technique compared to MS. |
Expert Insights:
-
CID vs. HCD: For this specific molecule, CID is likely sufficient to generate the key diagnostic ions (loss of CO and subsequent HCN loss). HCD would be a valuable secondary experiment to confirm these pathways and potentially reveal further cleavages within the aromatic system, offering a higher degree of confidence in the structural assignment.[11]
-
ESI vs. APCI: The presence of two nitrogen atoms in the imidazole ring makes this molecule an excellent candidate for protonation. Therefore, ESI is the superior ionization technique. APCI would only be considered if ESI failed to produce a robust signal.
-
MS vs. NMR: Mass spectrometry excels at providing molecular weight and fragmentation-based connectivity. However, it cannot distinguish between isomers (e.g., 4-Methoxy vs. 5-Methoxy vs. 6-Methoxy vs. 7-Methoxy isomers) based on fragmentation alone. NMR is essential for definitively assigning the substituent position on the benzene ring. The two techniques are therefore highly complementary, not mutually exclusive, for complete characterization.
Conclusion
The structural elucidation of this compound is effectively achieved through tandem mass spectrometry. The predicted fragmentation pattern, dominated by the facile neutral loss of carbon monoxide to yield an ion at m/z 149, followed by the characteristic loss of hydrogen cyanide from the benzimidazole core, provides a clear and diagnostic fingerprint for this molecular class. While ESI with CID is the primary recommended technique for high-throughput analysis, its combination with HCD and, crucially, NMR spectroscopy, provides an unassailable, multi-orthogonal approach to structural confirmation, meeting the rigorous standards required in modern chemical and pharmaceutical research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to HPLC Purity Analysis of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The purity of such an intermediate is of paramount importance, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, accurate, and validated analytical method for purity determination is a non-negotiable requirement in the drug development and manufacturing process. This guide focuses on a reversed-phase HPLC (RP-HPLC) method as the primary analytical technique and compares it with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful orthogonal method.
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power, sensitivity, and robustness.[1] The principle of RP-HPLC lies in the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[2]
Proposed HPLC Method for this compound
Drawing from established methods for related benzimidazole derivatives, a stability-indicating RP-HPLC method is proposed. A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products, process impurities, and other potential interfering substances.
Rationale for Method Parameters:
-
Column: A C18 column is chosen for its hydrophobicity, providing good retention and resolution for moderately polar compounds like the target molecule. The dimensions and particle size are standard for achieving good efficiency and peak shape.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (Ammonium Acetate) and an organic modifier (Acetonitrile) is selected. The buffer controls the pH to ensure the consistent ionization state of the analyte and impurities, which is crucial for reproducible retention times. A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.
-
Detection: The benzimidazole ring system contains a chromophore that absorbs UV light. A detection wavelength of 280 nm is proposed as a starting point, as it generally provides good sensitivity for this class of compounds. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength during method development.
-
Temperature: Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring reproducible retention times and peak shapes.
Experimental Protocol: HPLC Purity Analysis
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This gives a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the test sample and prepare as described for the Standard Solution.
-
Spiked Sample Solution (for Specificity): Prepare a sample solution and spike it with known potential impurities at a level of 0.1% of the main analyte concentration to demonstrate the method's ability to separate these impurities from the main peak. Potential impurities could include starting materials (e.g., 4-methoxy-1,2-phenylenediamine), intermediates (e.g., 5-Methoxy-1H-benzo[D]imidazole-2-carbonitrile), and degradation products (e.g., 5-Methoxy-1H-benzo[D]imidazole-2-carboxylic acid).
Method Validation: Ensuring Trustworthiness
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from known impurities and any degradation products formed under stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
References
A Comparative Analysis of the Biological Activity of 5-Methoxy-Benzimidazole-2-Carbaldehyde and Its Substituted Analogs
A Technical Guide for Researchers in Drug Discovery and Development
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique bicyclic structure, mimicking natural purines, allows for diverse interactions with biological targets.[1][2] Among the vast library of benzimidazole derivatives, those bearing a carbaldehyde group at the 2-position serve as versatile intermediates for the synthesis of a wide array of Schiff bases and other heterocyclic compounds with significant biological activities.[1] This guide provides a comparative overview of the biological activity of 5-methoxy-benzimidazole-2-carbaldehyde against other substituted benzimidazole-2-carbaldehydes, with a focus on their antimicrobial, anticancer, and antiviral potential. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their biological evaluation.
The Influence of Substitution on Biological Activity: A Structure-Activity Relationship (SAR) Overview
The biological profile of benzimidazole-2-carbaldehydes is profoundly influenced by the nature and position of substituents on the benzene ring.[3] The electronic properties (electron-donating or electron-withdrawing) and steric factors of these substituents can modulate the molecule's interaction with its biological target, as well as its pharmacokinetic properties.
The 5-position of the benzimidazole ring is a key site for modification. The introduction of a methoxy group (-OCH₃) at this position, an electron-donating group, can significantly enhance the biological activity of the parent compound. This enhancement is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the potential for specific hydrogen bond interactions with target enzymes or receptors.[4]
Conversely, the introduction of an electron-withdrawing group, such as a nitro group (-NO₂), at the 5-position can also lead to potent biological activity, often through different mechanisms.[4] For instance, nitro-substituted compounds are known to generate reactive oxygen species, which can contribute to their antimicrobial and anticancer effects. Other common substituents include halogens (e.g., -Cl, -Br) and alkyl groups (e.g., -CH₃), each imparting distinct physicochemical properties to the molecule and influencing its biological activity.[5]
dot graph SAR_Overview { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
center [label="Benzimidazole-2-carbaldehyde Core", pos="0,0!", fillcolor="#4285F4"];
sub5 [label="5-Substituent", pos="-2,1.5!", fillcolor="#34A853"]; sub6 [label="6-Substituent", pos="2,1.5!", fillcolor="#34A853"]; sub2 [label="2-Carbaldehyde", pos="0,-1.5!", fillcolor="#FBBC05"];
methoxy [label="5-Methoxy (-OCH3)\n(Electron-Donating)", pos="-3.5,3!", fillcolor="#EA4335", fontcolor="#202124"]; nitro [label="5-Nitro (-NO2)\n(Electron-Withdrawing)", pos="-0.5,3!", fillcolor="#EA4335", fontcolor="#202124"]; halo [label="5-Halo (-Cl, -Br)\n(Electron-Withdrawing)", pos="2.5,3!", fillcolor="#EA4335", fontcolor="#202124"];
activity [label="Biological Activity\n(Antimicrobial, Anticancer, Antiviral)", pos="0,-3!", fillcolor="#5F6368"];
center -> sub5 [label="Modulation Site"]; center -> sub6 [label="Modulation Site"]; center -> sub2 [label="Reactive Group for Derivatization"]; sub5 -> methoxy [arrowhead=none]; sub5 -> nitro [arrowhead=none]; sub5 -> halo [arrowhead=none];
methoxy -> activity [label="Influences"]; nitro -> activity [label="Influences"]; halo -> activity [label="Influences"]; } Caption: General Structure-Activity Relationship of 5-Substituted Benzimidazole-2-carbaldehydes.
Comparative Biological Activities
While a direct head-to-head comparison of a complete series of 5-substituted-benzimidazole-2-carbaldehydes is not extensively documented in a single study, we can synthesize data from various sources to build a comparative picture.
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.[6] The presence and nature of substituents on the benzimidazole ring play a crucial role in determining their efficacy.
5-Methoxy Derivatives: Studies on related 5-methoxy-benzimidazole structures have shown promising antimicrobial activity. For instance, a series of 5-methoxy-2-mercaptobenzimidazole derivatives exhibited moderate to high antibacterial activity, particularly against Escherichia coli and Enterobacter cloacae.[2] This suggests that the 5-methoxy group contributes favorably to the antimicrobial profile.
Other Substituted Derivatives: Research on other 5-substituted benzimidazoles indicates that electron-withdrawing groups can also confer potent antimicrobial activity. For example, 5-nitro-substituted benzimidazole derivatives have demonstrated significant antibacterial and antifungal properties.[7] The antimicrobial activity of a series of 5-substituted benzimidazole derivatives was evaluated, with the 5-iodo and 5-methyl derivatives showing notable antifungal activity.[5]
Comparative Data on Related Benzimidazole Derivatives:
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole | Candida albicans | 31.2 | [5] |
| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole | Candida albicans | 31.2 | [5] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol Metal Complexes | E. coli, S. aureus | - | [7] |
Note: The table presents data for structurally related compounds to infer the potential impact of substituents, as direct comparative data for the 2-carbaldehyde series is limited.
Anticancer Activity
The anticancer potential of benzimidazoles is a major area of research, with several derivatives showing potent cytotoxicity against various cancer cell lines.[8][9] The mechanism of action often involves the inhibition of key enzymes like topoisomerase or disruption of microtubule polymerization.
5-Methoxy Derivatives: The presence of a methoxy group can enhance the anticancer activity of benzimidazole derivatives. Studies on N-substituted benzimidazole derived carboxamides have shown that methoxy and hydroxy substitutions play a significant role in their antiproliferative effects.[10] For example, a 2-hydroxy-4-methoxy-substituted derivative with a methyl group on the benzimidazole nitrogen showed selective activity against the MCF-7 breast cancer cell line with an IC₅₀ of 3.1 µM.[10]
Other Substituted Derivatives: Electron-withdrawing groups like nitro at the 5-position have also been shown to be crucial for anticancer activity. In a study of 1H-benzimidazole derivatives, a 5-nitrobenzimidazol-2-yl substitution led to a more powerful and broad-spectrum anticancer action compared to the unsubstituted analog.[11] Naphthalene substituted benzimidazole derivatives have also been evaluated for their antiproliferative activities, with a 5-chloro-substituted derivative showing high potency against the HepG2 cancer cell line (IC₅₀ = 0.078 µM).[12]
Comparative Cytotoxicity Data on Related Benzimidazole Derivatives:
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2-hydroxy-4-methoxy-N-(1-methyl-1H-benzo[d]imidazol-2-yl)benzamide | MCF-7 | 3.1 | [10] |
| 2-hydroxy-N-(1-methyl-1H-benzo[d]imidazol-2-yl)benzamide | MCF-7 | 1.2 | [10] |
| 2-(5-chlorobenzimidazolyl)naphthalene | HepG2 | 0.078 | [12] |
| Doxorubicin (Reference) | MCF-7 | 1.750 | [12] |
Note: The table presents data for structurally related compounds to infer the potential impact of substituents, as direct comparative data for the 2-carbaldehyde series is limited.
Antiviral Activity
Benzimidazole derivatives have shown promise as antiviral agents, with some compounds exhibiting activity against a range of viruses.[1] The mechanism of antiviral action can vary, from inhibiting viral entry to disrupting viral replication. The structural features of the benzimidazole core and its substituents are critical for this activity. While specific comparative data for 5-methoxy-benzimidazole-2-carbaldehyde is scarce, the general principles of SAR in benzimidazoles apply. The development of benzimidazole-based Schiff bases from 2-carbaldehyde precursors has yielded compounds with notable antiviral properties.[1]
Experimental Protocols
To ensure the reproducibility and validity of biological activity screening, standardized protocols are essential. Below are detailed methodologies for key assays.
Cytotoxicity and Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13]
dot graph MTT_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
A [label="Seed cells in a\n96-well plate"]; B [label="Incubate for 24h"]; C [label="Add serial dilutions of\nbenzimidazole derivatives"]; D [label="Incubate for 48-72h"]; E [label="Add MTT solution\n(5 mg/mL in PBS)"]; F [label="Incubate for 4h"]; G [label="Add solubilization solution\n(e.g., DMSO)"]; H [label="Measure absorbance\nat 570 nm"]; I [label="Calculate IC50 values"];
A -> B -> C -> D -> E -> F -> G -> H -> I; } Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole-2-carbaldehyde derivatives in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours under the same conditions.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.[14]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][15]
dot graph MIC_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
A [label="Prepare serial dilutions of\nbenzimidazole derivatives\nin a 96-well plate"]; B [label="Inoculate each well with a\nstandardized bacterial suspension"]; C [label="Incubate at 37°C for 18-24h"]; D [label="Visually inspect for turbidity\nor measure absorbance"]; E [label="Determine the lowest concentration\nwith no visible growth (MIC)"];
A -> B -> C -> D -> E; } Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol:
-
Preparation of Compounds: Prepare a stock solution of each benzimidazole-2-carbaldehyde derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
dot graph Plaque_Assay_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
A [label="Seed host cells in a\nmulti-well plate"]; B [label="Incubate to form a\nconfluent monolayer"]; C [label="Infect cells with virus in the\npresence of compound dilutions"]; D [label="Overlay with semi-solid medium\n(e.g., agarose)"]; E [label="Incubate for several days"]; F [label="Fix and stain the cells\n(e.g., Crystal Violet)"]; G [label="Count the number of plaques"]; H [label="Calculate the percent\nplaque reduction"];
A -> B -> C -> D -> E -> F -> G -> H; } Caption: Workflow for the Plaque Reduction Assay.
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in multi-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the benzimidazole-2-carbaldehyde derivatives. Mix a standard amount of virus with each compound dilution and incubate for a short period.
-
Infection: Infect the cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective compound concentrations. This restricts the spread of the virus to adjacent cells.[1]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye such as crystal violet. Plaques will appear as clear zones against the stained cell monolayer.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ (the concentration that reduces the number of plaques by 50%) is then determined.[1]
Conclusion
The 5-methoxy-benzimidazole-2-carbaldehyde scaffold holds significant promise as a platform for the development of novel therapeutic agents. The electron-donating nature of the methoxy group at the 5-position generally appears to confer favorable biological properties, contributing to enhanced antimicrobial and anticancer activities in related benzimidazole structures. However, the overall biological profile is a complex interplay of electronic and steric factors, and other substituents, such as electron-withdrawing nitro and halogen groups, also demonstrate potent activities.
This guide provides a framework for the comparative evaluation of these compounds. The detailed experimental protocols offer a starting point for researchers to systematically screen and characterize the biological activities of their synthesized benzimidazole-2-carbaldehyde derivatives. Further research focusing on direct comparative studies of a series of 5-substituted-2-formylbenzimidazoles is warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further development.
References
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 2. New Benzimidazole-1,2,4-Triazole Hybrid Compounds: Synthesis, Anticandidal Activity and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1H-Benzimidazole-5-carbaldehyde | 58442-17-4 | Benchchem [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
A Comparative Crystallographic Guide to 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde Derivatives: Synthesis, Structure, and In-Silico Insights
This guide provides an in-depth comparative analysis of the X-ray crystal structure of derivatives closely related to 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data with theoretical insights to illuminate the structural nuances of this important class of heterocyclic compounds. While a definitive crystal structure for this compound is not publicly available, this guide leverages crystallographic data from analogous structures to predict its properties and provide a framework for its future characterization.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their bicyclic aromatic nature, comprising a fusion of benzene and imidazole rings, allows for versatile interactions with biological targets. The substituent at the 2-position and modifications on the benzene ring, such as the methoxy group at the 5-position, are critical determinants of their biological activity, which spans anticancer, antimicrobial, and antiviral applications. The aldehyde functionality at the 2-position, in particular, serves as a versatile synthetic handle for the elaboration into more complex molecular architectures. Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies.
Synthetic Pathways to Benzimidazole-2-carbaldehydes
The synthesis of benzimidazole-2-carbaldehyde derivatives typically proceeds through a multi-step sequence, starting from the corresponding o-phenylenediamine. A general and robust method involves the condensation of the diamine with a suitable two-carbon synthon, followed by oxidation.
A common synthetic route is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of 2-substituted benzimidazoles, this often involves an initial reaction to form a 2-alkyl or 2-hydroxymethyl benzimidazole, which is then oxidized to the desired carbaldehyde.
Experimental Protocol: Synthesis of a 1H-Benzimidazole-2-carbaldehyde Derivative
This protocol outlines a general procedure for the synthesis of a 1H-benzimidazole-2-carbaldehyde derivative, which can be adapted for the synthesis of the title compound.
Step 1: Synthesis of 1H-benzimidazole-2-methanol
-
To a solution of 1,2-diaminobenzene (1.0 eq) in aqueous hydrochloric acid (e.g., 4 M), add glycolic acid (1.0 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1H-benzimidazole-2-methanol.
Step 2: Oxidation to 1H-benzimidazole-2-carbaldehyde
-
Suspend the 1H-benzimidazole-2-methanol (1.0 eq) in a suitable solvent such as water or a mixture of organic solvents.
-
Add an oxidizing agent, such as potassium permanganate or manganese dioxide, portion-wise while maintaining the reaction temperature.
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, filter the mixture to remove the manganese salts.
-
Acidify the filtrate to precipitate the product, 1H-benzimidazole-2-carbaldehyde.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.
Caption: General synthetic workflow for 1H-benzimidazole-2-carbaldehydes.
Comparative Crystallographic Analysis
In the absence of a crystal structure for this compound, we will analyze the structures of closely related derivatives to infer its likely structural characteristics. We will consider the influence of substituents at the 2- and 5-positions separately and then extrapolate to the target molecule.
The Influence of the 2-Carbaldehyde Group: A Comparison with 1H-Benzimidazole-2-carboxamide
The crystal structure of 1H-benzimidazole-2-carboxamide provides valuable insights into the behavior of a carbonyl-containing substituent at the 2-position[1].
| Parameter | 1H-Benzimidazole-2-carboxamide[1] | Predicted for this compound |
| Crystal System | Orthorhombic | Likely Monoclinic or Orthorhombic |
| Space Group | Pccn | - |
| Key Bond Lengths (Å) | C=O: ~1.24 | C=O: ~1.21-1.23 |
| C-C(amide): ~1.50 | C-C(aldehyde): ~1.47-1.49 | |
| Planarity | Benzimidazole ring is planar. | Benzimidazole ring expected to be planar. |
| Intermolecular Forces | N-H...O and N-H...N hydrogen bonds | N-H...O and potential C-H...O hydrogen bonds |
The key difference between a carboxamide and a carbaldehyde at the 2-position is the presence of a C-H bond versus a C-N bond. We can predict that the C=O bond in the carbaldehyde will be slightly shorter than in the carboxamide due to the absence of resonance with the amide nitrogen. The planarity of the benzimidazole core is a common feature in these systems. In terms of intermolecular interactions, the aldehyde oxygen is a strong hydrogen bond acceptor, and we can anticipate the formation of N-H...O hydrogen bonds, similar to the carboxamide, leading to the formation of supramolecular chains or networks.
The Influence of the 5-Methoxy Group
Caption: Predicted intermolecular interactions for the title compound.
Predicted Crystal Structure and Properties of this compound
Based on the comparative analysis of related structures, we can postulate the following structural features for this compound:
-
Planarity: The benzimidazole core is expected to be essentially planar. The aldehyde group may be slightly twisted out of the plane of the ring system.
-
Bond Lengths and Angles: The bond lengths and angles within the benzimidazole ring will be consistent with those of other benzimidazole derivatives. The C2-C(aldehyde) bond is expected to have significant single-bond character, while the C=O bond will be a typical double bond.
-
Intermolecular Interactions: The crystal packing will likely be dominated by strong N-H...O hydrogen bonds between the imidazole N-H and the aldehyde oxygen of an adjacent molecule, forming chains or dimers. Weaker C-H...O interactions involving the methoxy group and π-π stacking between the aromatic rings are also probable, contributing to the overall stability of the crystal lattice.
-
Tautomerism: Like many benzimidazoles, the N-H proton can reside on either nitrogen of the imidazole ring. In the solid state, one tautomer is typically favored and stabilized by the crystal packing forces.
Conclusion
This guide provides a comprehensive comparative analysis of the structural features of this compound derivatives based on available crystallographic data of analogous compounds. While the definitive crystal structure of the title compound remains to be determined experimentally, this in-silico and comparative approach offers valuable predictions regarding its synthesis, molecular geometry, and intermolecular interactions. The insights provided herein are intended to guide future research in the synthesis, crystallization, and application of this important class of molecules in drug discovery and materials science.
References
A Comparative Spectroscopic Journey: From Diamine and Dicarbonyl to 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde
In the landscape of medicinal chemistry and materials science, benzimidazole derivatives stand out for their vast therapeutic applications and unique structural properties. Among them, 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde serves as a crucial building block for synthesizing more complex molecules. Understanding its formation from its precursors is not merely a synthetic exercise; it is a fundamental exploration of molecular transformation. This guide provides an in-depth spectroscopic comparison of the target molecule and its precursors, 4-methoxy-1,2-phenylenediamine and glyoxal, offering researchers a clear roadmap for synthesis monitoring and structural verification.
The synthesis of a benzimidazole from an o-phenylenediamine and an aldehyde or its equivalent is a classic condensation reaction.[1][2] By meticulously tracking the changes in spectroscopic signatures—from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to Mass Spectrometry (MS)—we can visualize the molecule's assembly. This process is essential for ensuring reaction completion, purity, and unambiguous structural confirmation of the final product.
Experimental Design & Rationale
The primary goal is to illustrate the key spectroscopic changes that occur during the cyclization and formation of the aldehyde-functionalized benzimidazole. The chosen precursors are commercially available and represent a common synthetic route.
Precursors:
-
4-Methoxy-1,2-phenylenediamine: Provides the core benzene ring and the two nucleophilic amine groups required for cyclization.
-
Glyoxal (as monohydrate or 40% aq. solution): Acts as the two-carbon electrophile, which, upon condensation and subsequent oxidation (often in situ), forms the imidazole ring fused to the benzene ring and introduces the C2-aldehyde functionality.
Synthetic Protocol: Phillips-Ladenburg Condensation
A typical synthesis involves the acid-catalyzed condensation of the diamine with the dicarbonyl compound.[1]
-
Reaction Setup: 4-methoxy-1,2-phenylenediamine is dissolved in a suitable solvent, such as a mixture of ethanol and water.
-
Condensation: A stoichiometric amount of glyoxal solution is added to the diamine solution, often with a catalytic amount of acid (e.g., HCl). The mixture is heated under reflux.
-
Work-up & Purification: After cooling, the reaction mixture is neutralized, leading to the precipitation of the crude product. The solid is then filtered, washed, and purified, typically by recrystallization from a solvent like ethanol or ethyl acetate to yield pure this compound.
This straightforward procedure allows for a clear, step-by-step analysis of the chemical transformation through spectroscopy.
DOT Script for Reaction Scheme
References
- 1. Synthesis of benzimidazoles containing pyrazole group and quantum chemistry calculation of their spectroscopic properties and electronic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Alternative synthetic routes to 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde: a comparative study
Introduction
5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. Its unique structure, featuring a benzimidazole core substituted with a reactive aldehyde group, makes it a valuable precursor for the synthesis of a wide range of pharmacologically active compounds, including proton pump inhibitors, anthelmintics, and anticancer agents.[1][2] The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers.
This guide provides an in-depth comparative analysis of two distinct synthetic strategies for preparing this compound. We will explore a classical two-step approach involving the oxidation of a 2-(hydroxymethyl)benzimidazole intermediate and a more direct one-pot condensation method. Each route will be evaluated based on its chemical principles, experimental protocol, and overall efficiency, providing researchers with the necessary insights to select the most suitable method for their specific laboratory or process chemistry needs.
Route 1: Two-Step Synthesis via Oxidation of a 2-(Hydroxymethyl) Intermediate
This strategy is a robust and widely employed method for preparing 2-aldehydo benzimidazoles. It involves two discrete, high-yielding steps: the initial formation of the benzimidazole ring with a hydroxymethyl group at the 2-position, followed by a selective oxidation to the desired carbaldehyde.
Principle and Rationale
The core of this route lies in the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[3][4] In Step 1A, 4-methoxy-1,2-phenylenediamine is condensed with glycolic acid. The reaction is typically heated in the presence of a strong acid, which catalyzes the cyclization and dehydration to form the stable benzimidazole ring system.
The subsequent oxidation in Step 1B is a critical transformation. The choice of oxidant is paramount to ensure high conversion of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid or degradation of the sensitive benzimidazole nucleus. We will compare two common and effective oxidizing agents for this purpose: activated Manganese Dioxide (MnO₂) and Dess-Martin Periodinane (DMP).
-
Manganese Dioxide (MnO₂) is a mild, heterogeneous oxidant particularly effective for benzylic and allylic alcohols.[5] Its solid nature simplifies the reaction workup, as it can be removed by simple filtration. The reaction is typically performed by refluxing the alcohol with a stoichiometric excess of activated MnO₂ in an inert solvent.
-
Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that offers a very mild and selective oxidation under neutral conditions at room temperature.[6][7] It is highly soluble in common organic solvents like dichloromethane (DCM), but requires a more involved aqueous workup to remove the iodine-containing byproducts.
Reaction Scheme
Caption: Overall workflow for the two-step synthesis (Route 1).
Detailed Experimental Protocols
Step 1A: Synthesis of (5-methoxy-1H-benzo[d]imidazol-2-yl)methanol
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-methoxy-1,2-phenylenediamine (13.8 g, 0.1 mol), glycolic acid (9.1 g, 0.12 mol), and 4 M hydrochloric acid (100 mL).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Slowly neutralize the mixture by the careful addition of concentrated ammonium hydroxide solution until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure (5-methoxy-1H-benzo[d]imidazol-2-yl)methanol as a solid.
Step 1B, Sub-Route (i): Oxidation with Manganese Dioxide (MnO₂)
-
In a 500 mL round-bottom flask, suspend the (5-methoxy-1H-benzo[d]imidazol-2-yl)methanol (8.9 g, 0.05 mol) in 250 mL of chloroform or dichloromethane.
-
Add activated manganese dioxide (43.5 g, 0.5 mol, 10 equivalents) in portions with stirring.[8][9]
-
Heat the suspension to reflux for 8-12 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting alcohol.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the MnO₂ by filtering the mixture through a pad of Celite®. Wash the filter cake thoroughly with hot chloroform (3 x 50 mL) to recover all the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound as a solid.
Step 1B, Sub-Route (ii): Oxidation with Dess-Martin Periodinane (DMP)
-
Dissolve the (5-methoxy-1H-benzo[d]imidazol-2-yl)methanol (8.9 g, 0.05 mol) in 250 mL of dry dichloromethane in a 500 mL flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium bicarbonate (8.4 g, 0.1 mol, 2 equivalents) to buffer the reaction.
-
Add Dess-Martin Periodinane (23.3 g, 0.055 mol, 1.1 equivalents) portion-wise at room temperature.[2][10] The reaction is typically exothermic.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction to completion by TLC.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution (100 mL). Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the final product.
Route 2: One-Pot Condensation with Dihydroxyfumaric Acid
This approach offers a more convergent and potentially quicker synthesis by forming the target aldehyde directly from the o-phenylenediamine precursor in a single step.
Principle and Rationale
This method relies on the reaction of 4-methoxy-1,2-phenylenediamine with dihydroxyfumaric acid. Under the acidic and heated reaction conditions, dihydroxyfumaric acid undergoes a retro-benzoin type cleavage and decarboxylation to generate a glyoxylic acid equivalent in situ. This highly reactive two-carbon electrophile is immediately trapped by the diamine, leading to a rapid condensation and cyclization to form the desired this compound. This avoids the need to handle or isolate the often-unstable glyoxylic acid and circumvents a separate oxidation step, making it an attractive atom-economical alternative.
Reaction Scheme
Caption: Overall workflow for the one-pot synthesis (Route 2).
Detailed Experimental Protocol
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 4-methoxy-1,2-phenylenediamine (13.8 g, 0.1 mol) and dihydroxyfumaric acid (15.0 g, 0.1 mol) in a mixture of water (50 mL) and concentrated hydrochloric acid (25 mL).
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours. Vigorous gas evolution (CO₂) will be observed.
-
Monitor the reaction by TLC until the starting diamine is consumed.
-
Cool the resulting dark solution to room temperature and then place it in an ice bath.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium carbonate until the pH is ~7.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the filter cake with copious amounts of cold water to remove inorganic salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
Comparative Analysis
To facilitate an objective comparison, the key parameters of each synthetic route are summarized below.
Comparative Workflow Diagram
Caption: High-level comparison of the experimental workflows.
Quantitative Data Summary
| Parameter | Route 1A + 1B(i) (MnO₂) | Route 1A + 1B(ii) (DMP) | Route 2 (Dihydroxyfumaric Acid) |
| Number of Steps | 2 (plus isolation) | 2 (plus isolation) | 1 |
| Starting Materials | 4-methoxy-1,2-phenylenediamine, glycolic acid, MnO₂ | 4-methoxy-1,2-phenylenediamine, glycolic acid, DMP | 4-methoxy-1,2-phenylenediamine, dihydroxyfumaric acid |
| Overall Yield (Typical) | 70-80% | 75-85% | 65-75% |
| Total Reaction Time | 12-18 hours | 6-10 hours | 2-3 hours |
| Key Reagent Cost | MnO₂: Low | DMP: High | Dihydroxyfumaric Acid: Moderate |
| Workup Complexity | Moderate (filtration of solid) | High (aqueous quench/extraction) | Moderate (neutralization/filtration) |
| Safety/Toxicity | MnO₂: Low toxicity | DMP: Potentially explosive[7] | Vigorous gas evolution (CO₂) |
| Scalability | Good | Moderate (cost, safety concerns) | Good |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound, each with distinct advantages and disadvantages.
Route 1 (Two-Step Oxidation) is a highly reliable and generally high-yielding method.
-
The MnO₂ sub-route (1B-i) is economically favorable and features a simple workup, making it well-suited for large-scale synthesis where cost and operational simplicity are paramount. However, it often requires longer reaction times and high temperatures.
-
The DMP sub-route (1B-ii) provides a faster and milder oxidation, often resulting in higher purity crude product and excellent yields.[6] This makes it an ideal choice for small-scale, discovery chemistry applications where speed and substrate sensitivity are key concerns. Its high cost and the potential explosive nature of the reagent, however, may limit its industrial applicability.
Route 2 (One-Pot Condensation) is the most time- and step-economical method. By eliminating an intermediate isolation and a separate oxidation step, it significantly shortens the overall synthesis time. While the yields may be slightly lower than the two-step process, its operational simplicity and reduced solvent/reagent usage make it an attractive "green chemistry" alternative, particularly for process development and scale-up operations.
Recommendation:
-
For small-scale laboratory synthesis and rapid analogue development , Route 1 with Dess-Martin Periodinane is recommended due to its speed, mild conditions, and high yield.
-
For large-scale, cost-sensitive production , Route 1 with Manganese Dioxide or Route 2 are the most practical choices. A thorough process optimization of Route 2 could make it the superior industrial method due to its step economy.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research team, balancing the need for speed, yield, cost, safety, and scale.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. ekwan.github.io [ekwan.github.io]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Validated Analytical Methods for the Characterization of 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde
For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is the bedrock of scientific integrity and therapeutic innovation. 5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde, a member of the versatile benzimidazole class of heterocyclic compounds, serves as a crucial building block in medicinal chemistry.[1][2] Its purity, identity, and stability directly influence the outcomes of synthetic pathways and the pharmacological profile of its derivatives.
This guide provides an in-depth comparison of validated analytical methodologies for the comprehensive characterization of this compound. We move beyond mere procedural lists to explain the causality behind experimental choices, empowering you to select and implement the most appropriate techniques for your specific research and development needs. The protocols described are designed as self-validating systems, grounded in established principles of analytical chemistry.
Chromatographic Separation and Quantification: HPLC & GC-MS
Chromatographic techniques are indispensable for assessing the purity of a compound and quantifying it in a mixture. The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the preeminent method for the analysis of non-volatile, polar, and thermally labile compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this molecule, a reversed-phase (RP-HPLC) setup is ideal, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The methoxy and aldehyde functionalities impart sufficient polarity for strong retention and excellent resolution.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) for linearity assessment.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) containing 0.1% formic acid. The acid is crucial for protonating the imidazole nitrogen, ensuring sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for maximum absorbance (λ-max), expected to be in the 280-320 nm range due to the conjugated aromatic system.
-
Injection Volume: 10 µL.
-
-
Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] Key parameters include specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ).[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] It is best suited for volatile and thermally stable compounds. While benzimidazoles can be analyzed by GC, the aldehyde functional group may require derivatization to improve volatility and thermal stability, though direct analysis is often possible.[1] The primary advantage of GC-MS in this context is providing both retention time (a characteristic of the compound under specific conditions) and a mass spectrum, which acts as a molecular fingerprint for definitive identification.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in a volatile organic solvent such as methanol or ethyl acetate.
-
Chromatographic & Spectrometric Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness. This is a robust, general-purpose column suitable for a wide range of semi-polar compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Interpretation: The resulting total ion chromatogram (TIC) will show a peak at a specific retention time. The mass spectrum of this peak should show a molecular ion (M+) peak corresponding to the compound's molecular weight (176.17 g/mol ) and a characteristic fragmentation pattern that can be compared to library spectra or interpreted to confirm the structure.
Spectroscopic Structural Elucidation
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about chemical structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR is the most powerful and definitive technique for elucidating the structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for unambiguous characterization.[6][7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for more complex assignments.
Expected Spectral Data for this compound:
-
¹H NMR (in DMSO-d₆):
-
Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm.
-
Imidazole N-H: A broad singlet, typically downfield, > δ 12.0 ppm.[8]
-
Aromatic Protons: Three protons on the benzene ring. Their splitting pattern will depend on their relative positions. Expect signals between δ 7.0-7.8 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet for the three equivalent protons around δ 3.8-4.0 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
Aldehyde Carbonyl (C=O): A signal in the range of δ 185-195 ppm.
-
Imidazole C2: The carbon bearing the aldehyde group, typically δ 145-155 ppm.
-
Aromatic & Imidazole Carbons: Multiple signals in the δ 100-150 ppm region.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."[9][10]
Experimental Protocol: FTIR
-
Sample Preparation: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands (cm⁻¹):
-
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic, -OCH₃): Signals just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
-
C=O Stretch (Aldehyde): A strong, sharp absorption around 1680-1700 cm⁻¹.[8]
-
C=N and C=C Stretches (Aromatic Ring): Multiple absorptions in the 1450-1620 cm⁻¹ region.
-
C-O Stretch (Methoxy Ether): A strong band around 1250 cm⁻¹.
Comparative Analysis of Methods
The selection of an analytical method is a strategic decision based on the desired information, available resources, and sample matrix.
Quantitative Data & Performance Comparison
The following table summarizes the typical performance characteristics of each method for the analysis of a small organic molecule like this compound.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Use | Quantification, Purity | Identification, Purity | Structural Elucidation | Functional Group ID |
| Selectivity | Good to Excellent | Excellent | Excellent | Moderate |
| Sensitivity (LOQ) | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL | mg range | mg range |
| Analysis Time | 5-20 min per sample | 15-40 min per sample | 5 min - hours | < 2 min per sample |
| Cost (Instrument) | Moderate | Moderate to High | Very High | Low |
| Ease of Use | Moderate | Moderate | High (Expertise Req.) | High |
| Destructive? | Yes (consumes sample) | Yes (consumes sample) | No (sample recoverable) | No |
Expert Insights & Recommendations
-
For Unambiguous Structural Confirmation: NMR spectroscopy is the gold standard and is non-negotiable for characterizing a new chemical entity. It provides the complete carbon-hydrogen framework. Mass spectrometry (from GC-MS or LC-MS) should be used in conjunction to confirm the molecular weight.
-
For Routine Quality Control & Purity: RP-HPLC with UV detection is the workhorse method. It is robust, reproducible, and cost-effective for determining the purity of synthetic batches and for stability studies. Its quantitative accuracy and precision are excellent once validated.[11]
-
For Trace-Level Quantification in Complex Matrices: When high sensitivity is required (e.g., in biological fluids or environmental samples), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice, offering unparalleled sensitivity and selectivity.[5]
-
For Rapid Identity Check: FTIR is an excellent first-pass technique. A quick scan can confirm the presence of key functional groups (aldehyde, N-H, methoxy) and verify that a reaction has proceeded as expected.
By integrating these complementary techniques, researchers can build a comprehensive and validated analytical profile for this compound, ensuring data integrity and confidence in all subsequent scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijnrd.org [ijnrd.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
Comparative Docking Studies of 5-Methoxy-Benzimidazole Derivatives with Target Proteins: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 5-methoxy-benzimidazole derivatives. We will move beyond a simple procedural outline to explore the causal logic behind experimental choices, ensuring a robust and self-validating methodology. The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1][2][3] The addition of a 5-methoxy group, in particular, has been shown to be a valuable modification in the development of novel anticancer agents.[4][5][6]
This document is structured to empower researchers, scientists, and drug development professionals to objectively evaluate the binding potential of these derivatives against relevant biological targets, using a scientifically rigorous, in-silico approach.
The Foundational Principle: Why Comparative Docking?
Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a drug candidate) to a second (a receptor, typically a protein target).[7][8][9][10] Its utility in drug discovery is to screen vast libraries of compounds and prioritize those with the highest likelihood of biological activity, thereby saving significant time and resources.[11]
However, a docking score in isolation is just a number. Its true value is realized through comparison. A comparative docking study benchmarks a novel compound against a known standard—such as an approved drug or a co-crystallized ligand—for the same target. This approach provides critical context, allowing us to ask more meaningful questions: "Is my compound predicted to bind more strongly than the current standard?" or "Does my compound utilize a different, potentially more advantageous, binding mode?"
For this guide, we will focus on a pertinent example: docking a 5-methoxy-2-mercaptobenzimidazole derivative against Estrogen Receptor Alpha (ERα) , a key molecular target in the pathogenesis of approximately 70% of breast cancers.[1][12] We will compare its performance against Raloxifene , a known ERα modulator. Docking studies have previously shown that derivatives of this class bind effectively to ERα, making this a relevant and instructive case study.[1][13]
Experimental Protocol: A Self-Validating Workflow for Docking
Adherence to a meticulous and validated protocol is paramount for generating reproducible and trustworthy in-silico data. The following workflow is designed as a self-validating system, incorporating a critical redocking step to ensure the chosen parameters are appropriate for the biological system under investigation.
Workflow Overview
Caption: A comprehensive workflow for a self-validating comparative docking study.
Step-by-Step Methodology
1. Receptor Preparation
-
Causality: The accuracy of a docking simulation is fundamentally dependent on the quality of the target protein's 3D structure. We use experimentally determined structures from the Protein Data Bank (PDB) as our foundation.[14] The raw PDB file often contains non-essential molecules (water, ions) and lacks hydrogen atoms, which must be corrected to simulate a physiologically relevant state.
-
Protocol:
-
Download the crystal structure of the target protein from the PDB (e.g., PDB ID: 7kbs for Estrogen Receptor Alpha in complex with Raloxifene).[12]
-
Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), remove all non-essential water molecules and any co-solvents or ions not critical to the binding site's integrity.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate partial charges using a force field (e.g., AMBER, CHARMM).
-
Perform a brief energy minimization of the structure to relieve any steric clashes introduced during the preparation steps.
-
2. Ligand Preparation
-
Causality: Ligands must be converted from 2D representations to accurate, low-energy 3D conformations. The docking algorithm will explore rotational flexibility around bonds, but starting from a sound 3D structure is crucial for efficiency and accuracy.
-
Protocol:
-
Sketch the 2D structures of the 5-methoxy-benzimidazole derivative and the comparator ligand (Raloxifene).
-
Convert these 2D structures to 3D using a computational chemistry tool.
-
Assign appropriate atom types and bond orders.
-
Perform an energy minimization of each ligand using a suitable force field to obtain a stable, low-energy conformation.
-
3. Binding Site Definition (Grid Generation)
-
Causality: To make the computational search manageable, we must define a specific volume on the receptor where the algorithm will attempt to place the ligand. The most reliable way to define this "binding pocket" is by using the location of a known ligand from a crystal structure.
-
Protocol:
-
Load the prepared receptor structure (7kbs).
-
Identify the native ligand (Raloxifene) within the structure.
-
Define a grid box (a cube defining the search space) centered on the native ligand, ensuring its dimensions are large enough to encompass the entire binding site plus some surrounding space (e.g., a 20x20x20 Å cube).
-
4. Protocol Validation via Redocking
-
Causality: This is the most critical step for ensuring the trustworthiness of your results. Before docking your novel compound, you must prove that your chosen software, parameters, and grid placement can accurately reproduce the experimentally observed binding pose of the native ligand. A successful redocking builds confidence that the protocol is valid for this specific target.
-
Protocol:
-
From the prepared receptor, remove the native ligand (Raloxifene).
-
Using the exact same docking parameters you intend to use for your novel compounds, dock the prepared Raloxifene ligand back into the now-empty binding site.
-
Superimpose the lowest-energy docked pose of Raloxifene with its original, co-crystallized position.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses. A successful validation is generally indicated by an RMSD value of less than 2.0 Å . If the RMSD is higher, the protocol parameters (e.g., grid size, scoring function) must be adjusted and re-validated.
-
5. Docking Simulation
-
Causality: The docking algorithm systematically explores thousands to millions of possible conformations and orientations of the flexible ligand within the rigid receptor's binding site. A scoring function then estimates the binding free energy for the most favorable poses.
-
Protocol:
-
Once the protocol is validated, use the identical settings to dock the 5-methoxy-benzimidazole derivative into the prepared receptor grid.
-
Dock the comparator ligand (Raloxifene) as well to ensure a direct, side-by-side comparison under identical conditions.
-
The software will generate a series of potential binding poses for each ligand, ranked by their docking score.
-
6. Comparative Analysis of Results
-
Protocol:
-
Analyze Docking Scores: Compare the docking scores (typically in kcal/mol) of the top-ranked poses. A more negative score generally suggests a higher predicted binding affinity.[14][15]
-
Visualize Binding Poses: Use visualization software to inspect the 3D orientation of the derivative and the standard within the ERα active site. Do they occupy the same space? Do they adopt similar conformations?
-
Identify Key Interactions: Detail the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between each ligand and the amino acid residues of the receptor. These interactions are the chemical basis for binding and are crucial for understanding the structure-activity relationship.
-
Data Presentation and Comparative Insights
Summarizing the quantitative data in a clear, tabular format is essential for direct comparison.
Table 1: Comparative Docking Results against Estrogen Receptor Alpha (PDB: 7kbs)
| Ligand | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Number of H-Bonds |
| Raloxifene (Standard) | -10.5 | Arg394, Glu353, His524, Leu346 | 2 |
| Compound 14c¹ | -11.8 | Arg394, Glu353, His524, Leu387 | 3 |
¹Compound 14c is a 5-methoxy-2-mercaptobenzimidazole derivative with a morpholine moiety, as described in the literature.[1] Docking scores and interacting residues are representative values based on published studies for illustrative purposes.
Interpretation of Results
From the data presented, we can draw several key insights:
-
Predicted Binding Affinity: The 5-methoxy-benzimidazole derivative (Compound 14c) shows a more favorable (more negative) docking score than the standard drug, Raloxifene. This suggests, from a computational standpoint, that it may have a higher binding affinity for ERα.
-
Interaction Profile: Both compounds interact with key residues known to be critical for binding within the ERα active site, such as Arg394 and Glu353. However, Compound 14c is predicted to form an additional hydrogen bond, which could contribute to its stronger binding score. The interaction with different leucine residues (Leu346 vs. Leu387) suggests a slightly different orientation within the hydrophobic pocket.
These in-silico findings provide a strong rationale for prioritizing this derivative for synthesis and subsequent in-vitro biological evaluation.[1]
Caption: Logical relationship in a comparative docking study.
Conclusion
This guide outlines a robust, self-validating methodology for the comparative molecular docking of 5-methoxy-benzimidazole derivatives. By benchmarking against a known standard and meticulously validating the computational protocol, researchers can generate trustworthy, high-quality data. The insights derived—comparing binding affinities, poses, and specific molecular interactions—are invaluable for guiding medicinal chemistry efforts, prioritizing candidates for synthesis, and ultimately accelerating the drug discovery process. This in-silico framework serves as a critical first step, providing a strong, evidence-based hypothesis for subsequent experimental validation.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. nveo.org [nveo.org]
- 3. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | Semantic Scholar [semanticscholar.org]
- 8. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Frontiers | Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes [frontiersin.org]
- 12. chemrevlett.com [chemrevlett.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pjmhsonline.com [pjmhsonline.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
